(S)-donepezil
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29NO3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S)-2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C24H29NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3/t20-/m0/s1 |
InChI Key |
ADEBPBSSDYVVLD-FQEVSTJZSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C[C@@H](C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Foundational & Exploratory
Stereospecific activity of (S)-donepezil on acetylcholinesterase
An In-Depth Technical Guide on the Stereospecific Activity of (S)-Donepezil on Acetylcholinesterase
Abstract
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is administered as a racemic mixture of its (R) and (S) enantiomers.[1] This technical guide provides a comprehensive examination of the stereospecific activity of the (S)-enantiomer of donepezil concerning its primary pharmacological target, acetylcholinesterase (AChE). Emerging evidence indicates significant differences in the pharmacokinetic profiles and metabolic fates of the two enantiomers, with the (S)-enantiomer being the more therapeutically relevant component.[2][3] This paper synthesizes quantitative data on enzyme inhibition, delves into the molecular interactions governing this stereoselectivity, and provides detailed experimental protocols for the assays used to elucidate these properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of donepezil's pharmacology and inform future drug design efforts.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A key pathological feature of AD is the deterioration of the cholinergic system in the brain, leading to reduced levels of the neurotransmitter acetylcholine (ACh).[1][4] The cholinergic hypothesis posits that enhancing cholinergic transmission can alleviate some of the cognitive and behavioral symptoms of the disease.[5]
Donepezil hydrochloride is a centrally acting, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[4][6] By inhibiting AChE, donepezil increases the concentration and duration of action of ACh, thereby enhancing cholinergic function.[6][7] It is a second-generation AChE inhibitor, developed to offer improved selectivity and a longer half-life compared to earlier treatments.[8][9][10]
Donepezil is synthesized and administered as a 1:1 racemic mixture of its (R) and (S) stereoisomers.[1] While the racemate has proven clinical efficacy, the distinct pharmacological and pharmacokinetic profiles of the individual enantiomers are of significant interest. Stereochemistry plays a critical role in drug-receptor interactions, and it is common for one enantiomer to exhibit greater potency or a different pharmacological profile than the other. This guide focuses on the specific activity of this compound, the more active enantiomer, on acetylcholinesterase.
Stereoselective Pharmacokinetics and Metabolism
The two enantiomers of donepezil exhibit notable differences in their plasma concentrations and metabolic pathways following administration of the racemic mixture.
Plasma Concentrations
Studies in patients with Alzheimer's disease have shown that the steady-state plasma concentrations of this compound are significantly higher than those of (R)-donepezil.[3] In a study of 52 Chinese patients, the mean plasma level of this compound was 23.37 ng/ml, compared to 14.94 ng/ml for (R)-donepezil.[3] The ratio of plasma (R)- to this compound in 51 of these patients ranged from 0.34 to 0.85, indicating a consistent dominance of the S-enantiomer in circulation.[3]
Metabolism
The observed differences in plasma concentrations are primarily attributed to stereoselective hepatic metabolism.[3] Donepezil is extensively metabolized in the liver, mainly by cytochrome P450 enzymes CYP2D6 and CYP3A4.[5][11] In vitro studies using human liver microsomes demonstrated that (R)-donepezil is degraded at a faster rate than this compound.[3] The Vmax (maximum reaction rate) for the metabolism of (R)-donepezil was found to be significantly higher than that for this compound.[3]
Genetic polymorphisms in metabolizing enzymes, particularly CYP2D6, can further influence the plasma concentrations of the enantiomers and, consequently, the therapeutic response.[2] The this compound concentration in plasma has been shown to be associated with therapeutic outcomes in Han Chinese patients with AD.[2] The primary metabolic pathways for donepezil include O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and glucuronidation.[5][12] One of the major active metabolites is 6-O-desmethyl donepezil, which shows a similar potency for AChE inhibition as the parent compound.[5]
Quantitative Data on Stereospecific AChE Inhibition
The inhibitory activity of donepezil on acetylcholinesterase is highly stereospecific, with the (S)-enantiomer being significantly more potent. While much of the literature reports IC50 values for the racemic mixture, specific data for the enantiomers underscores this difference.
Table 1: Inhibitory Concentration (IC50) of Donepezil on Cholinesterases
| Compound | Enzyme Source | IC50 (nM) | Selectivity (BuChE/AChE) | Reference |
|---|---|---|---|---|
| (Racemic) Donepezil | Rat Brain AChE | 6.7 | >1000 | [1][13] |
| (Racemic) Donepezil | Rat Plasma BuChE | >6700 | N/A | [1] |
| (Racemic) Donepezil | Human Whole Blood AChE (1.2-fold dilution) | 41 | N/A | [14] |
| (Racemic) Donepezil | Human Whole Blood AChE (120-fold dilution) | 7.6 | N/A | [14] |
| (Racemic) Donepezil | Monkey Brain AChE | 37 ng/ml (approx. 93 nM) | N/A |[15] |
Note: Specific IC50 values for the individual (S) and (R) enantiomers are not consistently reported across the reviewed literature, which often focuses on the racemate used clinically. However, the faster metabolism and lower plasma levels of (R)-donepezil, combined with molecular modeling, strongly suggest that this compound is the primary contributor to AChE inhibition in vivo.
Molecular Mechanism of AChE Inhibition
Donepezil functions as a reversible, mixed competitive and non-competitive inhibitor of AChE.[8][9][10] Its unique, elongated structure allows it to bind simultaneously to two distinct sites within the enzyme's active site gorge: the catalytic anionic site (CAS) at the base of the gorge and the peripheral anionic site (PAS) near its entrance.[7][8]
-
Catalytic Anionic Site (CAS): This site, containing the catalytic triad (Ser203, His447, Glu334), is where acetylcholine hydrolysis occurs.[8] Donepezil interacts with key residues in this area, such as Trp84 and Phe330, primarily through π-π stacking and hydrophobic interactions.[7]
-
Peripheral Anionic Site (PAS): Located at the mouth of the gorge, the PAS is involved in substrate trafficking and allosteric modulation of the enzyme. Donepezil's indanone moiety binds here, interacting with residues like Trp279.[7]
This dual binding capability is crucial for its high potency.[8] X-ray crystallography studies of human AChE in complex with donepezil have confirmed this binding mode, showing the drug spanning the length of the active-site gorge.[16][17][18] The interaction is predominantly mediated by aromatic stacking and solvent-mediated interactions rather than direct hydrogen bonds.[7] Molecular dynamics simulations suggest that donepezil's association is a dynamic process involving reversible axial displacement and reorientation within the active site.[9][10]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and inhibition.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion whose absorbance can be measured spectrophotometrically at 410-412 nm. The rate of color change is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human erythrocytes).
-
100 mM Potassium Phosphate Buffer (KPi), pH 8.0.
-
15 mM Acetylthiocholine iodide (ATCh) solution in buffer.
-
1.5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer.
-
This compound stock solution (e.g., in DMSO) and serial dilutions in buffer.
-
96-well microplate.
-
Microplate reader.
Procedure: [19]
-
Plate Setup: Designate wells for blanks (no enzyme), positive controls (enzyme, no inhibitor), and test compounds (enzyme + inhibitor at various concentrations).
-
Reagent Addition:
-
To each well, add 160-170 µL of the DTNB solution.
-
Add 10 µL of the appropriate this compound dilution or vehicle (for control) to the respective wells.
-
Add 50 µL of the AChE enzyme solution to all wells except the blanks. For blanks, add 50 µL of buffer.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at a controlled temperature (e.g., 23°C or 37°C) to allow the inhibitor to bind to the enzyme.[19]
-
Reaction Initiation: Add 30 µL of the ATCh substrate solution to all wells to start the reaction.[19]
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 410 nm over 5 minutes, taking readings every 30 seconds.[19]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control))
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: General workflow for an in vitro AChE inhibition assay using Ellman's method.
X-ray Crystallography of AChE-Donepezil Complex
This technique provides high-resolution structural data on how donepezil binds to the active site of AChE.
Principle: A purified AChE-donepezil complex is crystallized. The crystal is then exposed to a focused X-ray beam. The way the crystal diffracts the X-rays is recorded and analyzed to calculate the positions of every atom in the complex, revealing the precise three-dimensional structure of the binding interaction.
General Protocol: [16][17][20]
-
Protein Expression and Purification: Recombinant human acetylcholinesterase (hAChE) is expressed (e.g., in mammalian cells) and purified to homogeneity using chromatography techniques.
-
Co-crystallization: The purified hAChE is incubated with a molar excess of donepezil to ensure saturation of the binding sites. This complex is then subjected to crystallization screening using techniques like vapor diffusion (hanging drop or sitting drop) with various precipitants, buffers, and salts.
-
Crystal Harvesting and Cryo-protection: Once suitable crystals have grown, they are carefully harvested and soaked in a cryoprotectant solution to prevent ice crystal formation during flash-cooling.
-
X-ray Diffraction Data Collection: The cryo-cooled crystal is mounted in a goniometer and exposed to a synchrotron X-ray source. The crystal is rotated in the beam, and diffraction patterns are collected on a detector.
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.
-
The structure is solved using molecular replacement, using a previously known structure of AChE as a search model.
-
The electron density map is calculated, and the donepezil molecule is manually fitted into the observed density in the active site.
-
The complete model (protein + ligand) is refined against the experimental data to optimize atomic coordinates and thermal parameters, resulting in a final, high-resolution structure. The quality of the final model is assessed by metrics such as R-work and R-free.[16][17]
-
Conclusion
The pharmacological activity of donepezil is characterized by significant stereospecificity. The (S)-enantiomer is the more therapeutically relevant isomer, primarily due to its slower rate of metabolic clearance, which leads to higher and more sustained plasma concentrations compared to the (R)-enantiomer. This results in this compound being the dominant contributor to the inhibition of acetylcholinesterase in vivo. The dual binding of donepezil to both the catalytic and peripheral anionic sites of AChE explains its high potency. A thorough understanding of these stereospecific properties, elucidated through detailed enzymatic and structural studies, is crucial for the rational design of next-generation cholinesterase inhibitors with improved efficacy and pharmacokinetic profiles for the treatment of Alzheimer's disease and other cognitive disorders.
References
- 1. Portico [access.portico.org]
- 2. Stereoselective metabolism of donepezil and steady-state plasma concentrations of S-donepezil based on CYP2D6 polymorphisms in the therapeutic responses of Han Chinese patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Steady-state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Donepezil - Proteopedia, life in 3D [proteopedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Use of a novel radiometric method to assess the inhibitory effect of donepezil on acetylcholinesterase activity in minimally diluted tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. rcsb.org [rcsb.org]
- 18. Structures of human acetylcholinesterase in complex with pharmacologically important ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. A new crystal form of human acetylcholinesterase for exploratory room-temperature crystallography studies - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Donepezil Enantiomer: A Pharmacological Profile
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is administered as a racemic mixture of its (R) and (S) enantiomers. While the therapeutic effects are attributed to the racemate, the individual enantiomers possess distinct pharmacological and pharmacokinetic properties. This technical guide provides a comprehensive overview of the pharmacological profile of the (S)-donepezil enantiomer, focusing on its enzymatic and receptor interactions, pharmacokinetic behavior, and the experimental methodologies used for its characterization.
Pharmacodynamics: Enzymatic and Receptor Interactions
The primary mechanism of action for donepezil is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibition increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Beyond its primary target, donepezil also interacts with butyrylcholinesterase (BChE) and the sigma-1 (σ1) receptor.
While specific inhibitory constants for the (S)-enantiomer are not extensively reported, studies on the racemate and comparative data indicate stereoselective activity. Racemic donepezil is a potent inhibitor of AChE, with reported IC50 values in the low nanomolar range. Some research suggests that the (R)-enantiomer is a more potent inhibitor of mouse brain AChE in vitro than the (S)-form.
Racemic donepezil also binds to the sigma-1 (σ1) receptor with high affinity, exhibiting a Ki value of 14.6 nM[1]. This interaction is of significant interest as σ1 receptor agonism has been linked to neuroprotective and antidepressant-like effects[1][2]. The agonistic activity at σ1 receptors may contribute to donepezil's therapeutic profile beyond simple cholinesterase inhibition[1][2][3]. The specific binding affinity of the (S)-enantiomer to the σ1 receptor requires further dedicated investigation to fully elucidate its contribution to the overall pharmacology of the racemate. In rats, racemic donepezil has been shown to occupy a significant fraction of σ1 receptors in a dose-dependent manner[4][5].
Table 1: In Vitro Inhibitory and Binding Profile of Racemic Donepezil
| Target | Parameter | Value (nM) | Notes |
| Acetylcholinesterase (AChE) | IC50 | 6.7 - 40.2 | Varies depending on the enzyme source and assay conditions[6]. |
| Butyrylcholinesterase (BChE) | IC50 | ~3,300 | Shows high selectivity for AChE over BChE[7]. |
| Sigma-1 (σ1) Receptor | Ki | 14.6 | High-affinity binding, suggesting a potential secondary mechanism of action[1]. |
Signaling Pathways
Primary Mechanism: Acetylcholinesterase Inhibition
The principal therapeutic effect of this compound, as part of the racemic mixture, is the enhancement of cholinergic signaling. By inhibiting AChE in the synaptic cleft, it prevents the breakdown of acetylcholine (ACh), leading to increased ACh levels. This accumulation of ACh results in prolonged activation of postsynaptic muscarinic (M) and nicotinic (N) acetylcholine receptors, which is believed to ameliorate some of the cognitive symptoms associated with Alzheimer's disease.
Primary mechanism: Inhibition of Acetylcholinesterase (AChE).
Secondary Pathway: Sigma-1 Receptor Agonism
Donepezil's interaction with the σ1 receptor suggests a secondary mechanism that may contribute to its neuroprotective effects. The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, ion channel activity, and cellular survival pathways. Agonism at this receptor by donepezil may trigger downstream effects that protect neurons from amyloid-beta (Aβ)-induced toxicity and other cellular stressors.
Potential secondary pathway via Sigma-1 receptor agonism.
Pharmacokinetics: A Stereoselective Profile
The pharmacokinetics of donepezil are characterized by stereoselectivity, meaning the (S) and (R) enantiomers are absorbed, distributed, metabolized, and excreted differently.
Absorption and Distribution: Donepezil is well-absorbed orally with high bioavailability. It is approximately 95-96% bound to plasma proteins[8].
Metabolism and Excretion: Donepezil is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4[8]. Studies have shown that the metabolism is stereoselective. In human subjects, the mean steady-state plasma concentration of this compound is significantly higher than that of (R)-donepezil, with ratios of (R)- to this compound ranging from 0.34 to 0.85[9]. This is supported by in vitro findings where (R)-donepezil was degraded faster than this compound in human liver microsomes, with a significantly higher Vmax for the (R)-enantiomer[9]. This suggests that this compound is cleared more slowly than (R)-donepezil, leading to its accumulation in plasma at steady state.
Table 2: Stereoselective Pharmacokinetic Parameters of Donepezil Enantiomers in Humans
| Parameter | This compound | (R)-Donepezil | Notes |
| Mean Plasma Concentration (Css-min) | 23.37 ng/mL | 14.94 ng/mL | Data from 52 Chinese patients with Alzheimer's disease[9]. |
| In Vitro Metabolism (Human Liver Microsomes) | Degraded slower | Degraded faster (Higher Vmax) | Indicates stereoselective hepatic metabolism is a key factor in the observed plasma concentration differences[9]. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate characterization of the pharmacological profile of chiral compounds like this compound.
1. Stereoselective HPLC Method for Enantiomer Separation
This method is essential for quantifying the individual concentrations of (S)- and (R)-donepezil in plasma or other biological matrices, which is fundamental for pharmacokinetic studies.
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS/MS) detection.
-
Chiral Column: A cellulose tris(3,5-dimethylphenyl carbamate) column (e.g., Chiralcel OD or Chiralcel-OJ-H) is commonly used to achieve enantiomeric resolution[10][11][12].
-
Mobile Phase: A typical mobile phase consists of a mixture of n-hexane, isopropanol, and triethylamine (e.g., 87:12.9:0.1, v/v/v)[10]. For LC-MS/MS, a mobile phase of n-hexane:n-propanol:diethylamine (e.g., 60:40:0.1, v/v/v) has been used[13].
-
Detection: UV detection is typically set at 268 nm[10][12]. For higher sensitivity and specificity, LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is employed[13].
-
Sample Preparation: Plasma samples are typically prepared using liquid-liquid extraction with a solvent like n-hexane:isopropanol (98:2, v/v)[13]. An internal standard (e.g., lidocaine or D5-donepezil) is added prior to extraction for accurate quantification[9][13].
-
Data Analysis: Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. Linearity is typically observed in the range of 0.05 to 7.6 ng/mL for each enantiomer[13].
2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the inhibitory potency (IC50) of compounds against AChE.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm[14][15][16].
-
Reagents:
-
Procedure (96-well plate format):
-
Add buffer, test compound solution, and AChE enzyme solution to each well.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C) to allow the inhibitor to bind to the enzyme[15].
-
Add DTNB solution to the mixture.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Experimental workflow for the AChE inhibition assay (Ellman's Method).
Conclusion
The pharmacological profile of this compound is complex and stereoselective. While it contributes to the overall therapeutic effect of racemic donepezil primarily through acetylcholinesterase inhibition, its distinct pharmacokinetic profile—notably its slower clearance compared to the (R)-enantiomer—leads to its accumulation in plasma. This stereoselective metabolism is a critical consideration in understanding the drug's disposition and long-term effects. Furthermore, the interaction of donepezil with the sigma-1 receptor presents an intriguing secondary mechanism that may offer additional neuroprotective benefits. Future research focusing specifically on the enantiomers will be vital to fully delineate their individual contributions and to explore the potential for developing enantiomerically pure therapeutics with optimized efficacy and safety profiles.
References
- 1. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection by sigma-1 receptor agonists is synergic with donepezil, but not with memantine, in a mouse model of amyloid-induced memory impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dose-dependent sigma-1 receptor occupancy by donepezil in rat brain can be assessed with (11)C-SA4503 and microPET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gene Polymorphisms Affecting the Pharmacokinetics and Pharmacodynamics of Donepezil Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steady-state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective HPLC assay of donepezil enantiomers with UV detection and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chalcogen.ro [chalcogen.ro]
- 13. [Determination of donepezil enantiomer in human plasma by normal-HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 16. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
A Technical Whitepaper on the In Vitro and In Vivo Efficacy of Donepezil
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), operating primarily as a potent and reversible inhibitor of acetylcholinesterase (AChE).[1][2] This technical guide provides an in-depth comparison of its in vitro potency and its in vivo efficacy, bridging the gap between enzymatic inhibition and clinical outcomes. Donepezil, administered clinically as a racemic mixture, demonstrates high in vitro selectivity for AChE over butyrylcholinesterase (BChE).[3][4] Its in vivo effects are substantiated in numerous preclinical and clinical studies, which demonstrate dose-dependent improvements in cognitive function.[5][6] This document delineates the quantitative data, details key experimental protocols, and illustrates the underlying mechanisms and workflows, offering a comprehensive resource for professionals in neuroscience and drug development.
Introduction to Donepezil
Donepezil hydrochloride is a piperidine derivative that acts as a centrally-acting, reversible inhibitor of acetylcholinesterase.[1] Its development and application are rooted in the cholinergic hypothesis, which posits that cognitive decline in Alzheimer's disease is partly due to a deficit in cholinergic neurotransmission.[7] By inhibiting AChE, the enzyme that degrades the neurotransmitter acetylcholine (ACh), donepezil increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing neuronal communication.[2] While this is its primary mechanism, evidence also suggests non-cholinergic actions, including modulation of amyloid protein processing and neuroprotective effects, may contribute to its therapeutic profile.[7][8][9] It is important to note that donepezil is commercially available as a racemic mixture of its (R) and (S) enantiomers, which have been shown to possess different inhibitory activities in vitro and in vivo.[10]
In Vitro Efficacy and Mechanism
The in vitro profile of donepezil is characterized by its high-affinity binding and potent inhibition of AChE.
Quantitative Inhibition of Cholinesterases
Donepezil exhibits a strong and selective inhibitory activity against acetylcholinesterase, with significantly lower potency against butyrylcholinesterase. This selectivity is a key characteristic, minimizing potential peripheral side effects associated with BChE inhibition.
| Enzyme Target | IC50 Value (nM) | Source |
| human Acetylcholinesterase (hAChE) | 11.6 | [11] |
| bovine Acetylcholinesterase (bAChE) | 8.12 | [11] |
| Acetylcholinesterase (AChE) | 6.7 | [3] |
| human Acetylcholinesterase (hAChE) | 11 | [4] |
| Butyrylcholinesterase (BChE) | 3300 (3.3 µM) | [4] |
Mechanism of Acetylcholinesterase Inhibition
Donepezil functions as a noncompetitive inhibitor, binding reversibly to the peripheral anionic site (PAS) of the AChE enzyme.[12] This action stabilizes the enzyme in a conformation that reduces its catalytic efficiency, thereby preventing the hydrolysis of acetylcholine.
Caption: Mechanism of Donepezil-mediated AChE Inhibition.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
The inhibitory potency of donepezil is commonly determined using the spectrophotometric method developed by Ellman.
Objective: To quantify the AChE inhibitory activity of donepezil by measuring the reduction in the rate of acetylthiocholine hydrolysis.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Donepezil hydrochloride
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 7.4)
-
96-well microplate and spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of donepezil, AChE, DTNB, and ATCI in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, various concentrations of donepezil (or vehicle control), and DTNB solution to each well.
-
Enzyme Addition: Add the AChE solution to each well and incubate the mixture for a specified period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate, ATCI, to each well to start the enzymatic reaction.
-
Spectrophotometric Reading: Immediately measure the absorbance at 412 nm continuously for 5-10 minutes. The rate of increase in absorbance is proportional to the rate of ATCI hydrolysis.
-
Data Analysis: Calculate the percentage of inhibition for each donepezil concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for the In Vitro Ellman's Method Assay.
In Vivo Efficacy
The in vivo efficacy of donepezil has been validated in a range of animal models and extensive human clinical trials, confirming its ability to improve cognitive deficits.
Preclinical Animal Models
Rodent and primate models are crucial for evaluating the pharmacological effects and effective concentrations of donepezil. Studies often use chemically-induced amnesia models or transgenic models that replicate aspects of AD pathology.
| Model | Species | Dosage / Administration | Key Findings | Reference(s) |
| Cholinergic Behavioral Signs | Rat | 6 µmol/kg (IP) | ED50 for inducing salivation and tremor. | [11] |
| Scopolamine-Induced Amnesia | Mouse | 3 mg/kg (Oral) | Significantly prevented memory impairment in Y-maze test. | [5] |
| Scopolamine-Induced Amnesia | Mouse | - | Maximal cognitive improvement observed at a brain concentration of 46.5 ± 3.5 ng/g. | [5][13] |
| APP23 Transgenic Model | Mouse | 0.27 mg/kg/day (Subcutaneous) | Chronic treatment improved spatial accuracy in the Morris water maze. | [14] |
| APP/PS1 Transgenic Model | Mouse | - | Disease-modifying effect observed when treatment started in a pre-symptomatic stage. | [15] |
| Brain AChE Occupancy | Monkey | 100-250 µg/kg (IV) | Plasma IC50 for brain AChE inhibition estimated at 37 ± 4.1 ng/mL via PET imaging. | [16] |
Clinical Efficacy in Humans
In patients with mild to severe Alzheimer's disease, donepezil provides modest but significant benefits in cognition, global function, and activities of daily living.[8]
| Study Parameter | Dosage | Outcome Measure | Result | Reference(s) |
| Cognitive Function | 5 mg/day & 10 mg/day | ADAS-cog | Statistically significant improvement over placebo at 12, 18, and 24 weeks. | [6] |
| Global Function | 5 mg/day & 10 mg/day | CIBIC plus | Significant improvement compared to placebo. | [6] |
| Cognitive Function | 5 mg/day & 10 mg/day | MMSE | Significant improvement; 10 mg/day dose was found to be more efficacious. | [17] |
| RBC AChE Inhibition | 5 mg/day | % Inhibition | 63.9% inhibition of red blood cell AChE activity. | [18] |
| RBC AChE Inhibition | 10 mg/day | % Inhibition | 74.7% inhibition of red blood cell AChE activity. | [18] |
Experimental Protocol: Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.
Objective: To evaluate the effect of donepezil on spatial navigation and memory consolidation in a mouse model of AD.
Apparatus:
-
A large circular pool (1.2-1.5 m diameter) filled with opaque water.
-
An escape platform submerged just below the water surface.
-
Visual cues placed around the pool for spatial orientation.
-
A video tracking system to record the animal's swim path.
Procedure:
-
Acquisition Phase (4-5 days):
-
Mice are trained in several trials per day to find the hidden escape platform.
-
The starting position is varied for each trial.
-
The time taken to find the platform (escape latency) and the swim path are recorded. Donepezil-treated animals are expected to show a faster reduction in escape latency compared to controls.
-
-
Probe Trial (24 hours after last acquisition trial):
-
The escape platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
Caption: Logical Flow of the Morris Water Maze Experiment.
Bridging In Vitro Potency and In Vivo Efficacy
The translation from a potent IC50 value to a clinically effective dose is governed by pharmacokinetics (PK) and the engagement of multiple pharmacodynamic (PD) mechanisms.
Pharmacokinetics and Metabolism
Donepezil has favorable pharmacokinetic properties, including approximately 100% oral bioavailability and a long half-life that allows for once-daily dosing.[1][2] It readily crosses the blood-brain barrier to exert its effects in the central nervous system.[7] Metabolism occurs primarily in the liver via the cytochrome P450 enzymes CYP3A4 and CYP2D6.[7][8] The correlation between in vitro intrinsic clearance and in vivo blood clearance has been established across species, although differences exist, particularly between rodents and humans.[19]
Pleiotropic (Non-Cholinergic) Mechanisms
Beyond AChE inhibition, preclinical studies suggest donepezil may exert disease-modifying effects through several other pathways. These non-cholinergic mechanisms could contribute to its overall therapeutic benefit.[9]
-
Anti-inflammatory Effects: Donepezil has been shown to downregulate neuroinflammatory responses, including the activation of microglia and astrocytes.[1]
-
Modulation of Aβ Processing: Some studies indicate that donepezil can promote non-amyloidogenic processing of the amyloid precursor protein (APP).[8]
-
Neuroprotection: Donepezil may protect neurons against glutamate-induced excitotoxicity and Aβ toxicity.[8][9]
-
Increased Neurotrophic Factors: Administration of donepezil can lead to an increase in brain-derived neurotrophic factor (BDNF) in the hippocampus and cortex.[9]
Caption: Primary and Pleiotropic Mechanisms of Donepezil.
Conclusion
Donepezil is a potent inhibitor of acetylcholinesterase in vitro, with nanomolar IC50 values and high selectivity. This potent enzymatic inhibition translates into robust in vivo efficacy, where it improves cognitive function in both animal models and human patients with Alzheimer's disease. The effective in vivo dose and concentration are influenced by the drug's pharmacokinetic profile and its ability to cross the blood-brain barrier. While its primary mechanism is the enhancement of cholinergic signaling, a growing body of evidence suggests that its neuroprotective and anti-inflammatory properties may provide additional, potentially disease-modifying, benefits. This comprehensive profile underscores its value as a first-line symptomatic therapy for Alzheimer's disease.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis [frontiersin.org]
- 18. scispace.com [scispace.com]
- 19. Correlation of the intrinsic clearance of donepezil (Aricept) between in vivo and in vitro studies in rat, dog and human - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Donepezil's Affinity for Cholinergic Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is primarily recognized for its potent and selective inhibition of acetylcholinesterase (AChE). As a chiral molecule, it exists as (R)- and (S)-enantiomers. While the racemic mixture is used clinically, emerging research suggests stereoselective metabolism and potentially distinct pharmacological profiles for each enantiomer. This technical guide delves into the binding affinity of the (S)-enantiomer of donepezil with cholinergic receptors, a critical aspect for understanding its complete mechanism of action and for the development of future cholinergic modulators. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes associated pathways to provide a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction: The Cholinergic System and Donepezil
The cholinergic system, with its widespread network of acetylcholine-releasing neurons and corresponding receptors, plays a pivotal role in cognitive functions such as learning, memory, and attention. Cholinergic receptors are broadly classified into two families: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs), each with multiple subtypes (M1-M5 for muscarinic; numerous combinations of α and β subunits for nicotinic).
Donepezil's primary therapeutic effect is attributed to its reversible inhibition of AChE, the enzyme responsible for the hydrolysis of acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. While the inhibition of AChE by racemic donepezil is well-documented, the direct interactions of its individual enantiomers with cholinergic receptors are less explored but equally important for a complete understanding of its pharmacological profile. In vivo studies have shown that (S)-donepezil typically exhibits higher plasma concentrations than (R)-donepezil in patients, which is attributed to the faster in vitro degradation of the (R)-enantiomer, suggesting stereoselective metabolism[1].
Binding Affinity of this compound at Cholinergic Receptors
Direct quantitative binding data for this compound at various cholinergic receptor subtypes is not extensively available in the public domain. Most studies have focused on the racemic mixture or its primary target, AChE. However, functional studies provide insights into the interaction of donepezil with these receptors.
Muscarinic Receptor Interactions
Studies on racemic donepezil suggest that its effects on muscarinic receptor-mediated signaling are primarily a consequence of increased acetylcholine levels due to AChE inhibition[2][3]. Acute administration of donepezil has been shown to enhance muscarinic receptor-mediated brain signaling, an effect that is blocked by the muscarinic antagonist atropine[2][3]. There is a lack of specific binding affinity studies (Ki or IC50 values) for this compound at the individual M1-M5 receptor subtypes. Research in Alzheimer's disease patients has investigated the availability of M1 muscarinic receptors in response to donepezil treatment, but this does not provide direct binding affinity data for the drug itself[4][5].
Nicotinic Receptor Interactions
Evidence suggests that racemic donepezil can directly modulate nAChR function, independent of its AChE inhibitory activity. Studies on dopaminergic neurons of the substantia nigra have shown that donepezil can selectively and reversibly depress nicotine-evoked currents[6]. This interaction is characterized by a non-competitive mechanism of action[6].
The following table summarizes the available data on the interaction of racemic donepezil with nicotinic receptors. It is important to note that this data is for the racemate and not specifically for the (S)-enantiomer.
| Receptor Subtype | Ligand | Assay Type | Test System | Measured Value (IC50) | Reference |
| Nicotinic Acetylcholine Receptors | Racemic Donepezil | Electrophysiology (Patch-clamp) | Dopaminergic neurons of the substantia nigra | 85 ± 10 µM | [6] |
Note: This IC50 value represents the concentration of racemic donepezil that inhibits 50% of the nicotine-evoked current and is an indirect measure of functional interaction rather than a direct binding affinity (Ki).
Furthermore, chronic administration of donepezil has been shown to increase the levels of both α7 and non-α7 nAChRs in the cortex and hippocampus of rats[7]. This upregulation of nicotinic receptors may contribute to the long-term therapeutic effects of the drug. The mechanism of this upregulation is thought to be an indirect effect of increased synaptic acetylcholine levels[7].
Experimental Protocols
Radioligand Binding Assay for Cholinergic Receptors
This is a standard in vitro technique used to quantify the interaction of a ligand with its receptor.
Objective: To determine the binding affinity (Ki) of this compound for various muscarinic and nicotinic receptor subtypes.
Materials:
-
Receptor Source: Membranes from cells expressing a specific human recombinant cholinergic receptor subtype (e.g., CHO or HEK293 cells) or from specific brain regions known to be rich in the receptor of interest.
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand (e.g., [³H]-pirenzepine for M1, [³H]-AF-DX 384 for M2/M4, [³H]-4-DAMP for M3, [³H]-epibatidine for α4β2 nAChRs, [¹²⁵I]-α-bungarotoxin for α7 nAChRs).
-
Test Compound: this compound hydrochloride of high purity.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., MgCl₂).
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure (Competition Binding Assay):
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand, the membrane preparation, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways
The primary signaling pathway affected by donepezil is the enhancement of cholinergic transmission due to the inhibition of acetylcholine breakdown. This leads to the potentiation of both muscarinic and nicotinic receptor signaling.
Muscarinic Receptor Signaling
Upon binding of acetylcholine, M1, M3, and M5 muscarinic receptors couple to Gq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
References
- 1. Steady-state plasma concentration of donepezil enantiomers and its stereoselective metabolism and transport in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute but not chronic Donepezil administration increases muscarinic receptor-mediated brain signaling involving arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute but not chronic donepezil increases muscarinic receptor-mediated signaling via arachidonic acid in unanesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine muscarinic receptors and response to anti-cholinesterase therapy in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loss of high-affinity agonist binding to M1 muscarinic receptors in Alzheimer's disease: implications for the failure of cholinergic replacement therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of donepezil treatment on rat nicotinic acetylcholine receptor levels in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Acetylcholinesterase: An In-depth Technical Guide to the Non-Cholinergic Biological Targets of (S)-Donepezil
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is primarily recognized for its potent and selective inhibition of acetylcholinesterase (AChE). Administered as a racemic mixture of its (R) and (S) enantiomers, the therapeutic efficacy is largely attributed to the (R)-enantiomer, which exhibits significantly greater AChE inhibition. Consequently, the (S)-enantiomer has been historically characterized as the less active component. However, emerging research into the broader pharmacological profile of donepezil has unveiled a suite of non-cholinergic biological targets. This technical guide consolidates the current understanding of the interactions of donepezil with these alternative targets, with a specific focus on collating any available data for the (S)-enantiomer.
Important Note on Enantiomer-Specific Data: While this guide aims to focus on (S)-donepezil, a comprehensive review of the current scientific literature reveals a significant gap in research specifically characterizing the non-cholinergic activities of the individual enantiomers of donepezil. The majority of studies have been conducted using racemic donepezil. Therefore, the quantitative data and detailed discussions in this document predominantly refer to the racemic mixture unless explicitly stated otherwise. This highlights a critical area for future investigation to fully elucidate the pharmacological contribution of each enantiomer to the overall therapeutic and potential side-effect profile of donepezil.
Sigma-1 (σ1) Receptor Agonism
The sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant non-cholinergic target of donepezil.
Quantitative Data
| Compound | Target | Assay Type | K i (nM) | Reference |
| (±)-Donepezil | Sigma-1 Receptor | Radioligand Binding Assay | 14.6 | [1][2] |
Signaling Pathway and Functional Effects
Donepezil acts as an agonist at the sigma-1 receptor.[1] This interaction is implicated in neuroprotective and anti-amnesic effects independent of its AChE inhibitory activity.[1] Agonism at the sigma-1 receptor can modulate intracellular calcium signaling, regulate the production of reactive oxygen species (ROS), and influence the expression of anti-apoptotic proteins.
Figure 1: this compound's interaction with the Sigma-1 receptor pathway.
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
A standard method to determine the binding affinity of a compound to the sigma-1 receptor is a competitive radioligand binding assay.
-
Materials:
-
Membrane preparations from cells or tissues expressing the sigma-1 receptor (e.g., guinea pig brain, HEK-293 cells overexpressing the receptor).
-
Radioligand: Typically --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of a non-labeled sigma-1 ligand (e.g., haloperidol).
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
NMDA Receptor Modulation
Donepezil has been shown to modulate the function of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory.
Quantitative Data
| Compound | Target | Effect | IC₅₀ | Reference |
| (±)-Donepezil | NMDA Receptor | Blockade (voltage-dependent) | 0.7 - 3 mM | [1] |
Note: The high IC₅₀ values suggest that direct blockade of NMDA receptors is unlikely to be a primary therapeutic mechanism of action at clinically relevant concentrations.
Signaling Pathway and Functional Effects
Donepezil exhibits a complex, concentration-dependent modulation of NMDA receptors. At high concentrations, it acts as a voltage-dependent channel blocker.[1] However, at lower, more therapeutically relevant concentrations, some studies suggest it may potentiate NMDA receptor activity, an effect that could contribute to its cognitive-enhancing properties.[3] This potentiation may be indirect and involve protein kinase C (PKC) and G-proteins.[3] Furthermore, donepezil has been shown to protect against glutamate-induced excitotoxicity by promoting the internalization of NMDA receptors, a process potentially mediated by the stimulation of α7 nicotinic acetylcholine receptors.[4][5]
References
- 1. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of N-methyl-D-aspartate receptors by donepezil in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors and internalization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (S)-Donepezil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (S)-donepezil, a potent and selective acetylcholinesterase inhibitor. The primary focus is on the most established and industrially relevant pathway, which hinges on the asymmetric hydrogenation of a key prochiral intermediate. This document outlines the synthesis of the precursor, details the critical enantioselective reduction, presents quantitative data for comparison, and provides detailed experimental protocols.
Introduction to this compound Synthesis
Donepezil possesses a single stereocenter and is clinically used as a racemic mixture. However, the synthesis of enantiomerically pure forms is of significant interest for studying the pharmacological profiles of the individual enantiomers and for potential development as next-generation therapeutics. The core challenge lies in the controlled formation of this stereocenter. The most efficient and widely adopted strategy involves the creation of a prochiral olefin intermediate, followed by a stereoselective reduction. This approach allows for the bulk of the molecular framework to be assembled achirally, with the critical stereocenter being introduced in a final, highly controlled step.
Overall Synthetic Workflow
The enantioselective synthesis of this compound is conceptually divided into two main stages. The first stage involves the construction of the key unsaturated precursor, 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one, via an Aldol-type condensation. The second, and most critical stage, is the asymmetric hydrogenation of this precursor to selectively form the (S)-enantiomer.
Figure 1: Overall workflow for the enantioselective synthesis of this compound.
Stage 1: Synthesis of Prochiral Precursor
The synthesis of the key intermediate, 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one (also known as dehydrodonepezil), is reliably achieved through a base-catalyzed aldol condensation followed by dehydration. This reaction joins the two primary building blocks of the molecule.
Figure 2: Synthesis of the prochiral donepezil precursor.
Experimental Protocol: Synthesis of 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one
-
Reagents & Setup: To a round-bottom flask equipped with a magnetic stirrer, add 5,6-dimethoxy-1-indanone (1.0 eq) and methanol to create a slurry.
-
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydroxide flakes (3.2 eq) to the stirring mixture at room temperature.
-
Aldehyde Addition: Add a solution of 1-benzylpiperidine-4-carboxaldehyde (1.0 eq) in methanol to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) mobile phase.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into chilled water.
-
Isolation: Filter the resulting solid precipitate. Wash the solid sequentially with a 5% aqueous acetic acid solution and then with cold methanol.
-
Purification: Dry the solid under vacuum to yield the title compound as a crystalline solid. Further purification can be achieved by recrystallization from a suitable solvent like dimethylformamide (DMF) if necessary.
Stage 2: Enantioselective Asymmetric Hydrogenation
This step is the cornerstone of the enantioselective synthesis, where the prochiral double bond of the precursor is reduced to a single bond, creating the chiral center. While specific industrial protocols are often proprietary, the established methodology in the field of asymmetric catalysis involves the use of chiral transition metal complexes. Ruthenium catalysts bearing chiral diphosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are particularly effective for the hydrogenation of tetrasubstituted olefins of this type. The choice of the ligand's chirality—(S)-BINAP or (R)-BINAP—directly determines the stereochemical outcome of the reaction, yielding (S)- or (R)-donepezil, respectively.
Figure 3: Key asymmetric hydrogenation step to form this compound.
Quantitative Data for Asymmetric Hydrogenation
The following table summarizes representative quantitative data for the asymmetric hydrogenation of the donepezil precursor using a chiral Ruthenium-BINAP catalyst system. These values are based on typical results for similar substrate classes and serve as a benchmark for process development.
| Parameter | Value / Condition |
| Catalyst | [RuCl(p-cymene)((S)-BINAP)]Cl or similar Ru(II) complex |
| Substrate/Catalyst Ratio | 1000:1 to 5000:1 (S/C) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Hydrogen Pressure | 10 - 50 atm (1.0 - 5.0 MPa) |
| Temperature | 40 - 80 °C |
| Reaction Time | 12 - 24 hours |
| Chemical Yield | >95% |
| Enantiomeric Excess (ee) | >99% for (S)-enantiomer |
Representative Experimental Protocol: Asymmetric Hydrogenation
Disclaimer: The following is a representative protocol based on established procedures for Ru-BINAP catalyzed asymmetric hydrogenations. Optimal conditions for this specific substrate may vary and require process-specific optimization.
-
Catalyst Preparation: In a glovebox under an inert atmosphere, charge a high-pressure autoclave with the chiral catalyst, for example, [RuCl(p-cymene)((S)-BINAP)]Cl (0.001 eq).
-
Substrate Addition: Add the prochiral precursor, 2-(1-benzylpiperidin-4-ylmethylidene)-5,6-dimethoxyindan-1-one (1.0 eq), to the autoclave.
-
Solvent Addition: Add degassed, anhydrous methanol via cannula.
-
Reaction Setup: Seal the autoclave and remove it from the glovebox. Connect the reactor to a hydrogen gas line.
-
Hydrogenation: Purge the autoclave several times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 20 atm) and begin stirring. Heat the reaction mixture to the target temperature (e.g., 60 °C).
-
Monitoring: Maintain the reaction under these conditions for 12-24 hours. The reaction can be monitored by sampling (if the reactor allows) and analyzing via HPLC to check for substrate conversion and enantiomeric excess.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude this compound can be purified by column chromatography on silica gel or by crystallization, often as a hydrochloride salt, to yield the final, enantiomerically pure product. Analysis by chiral HPLC is required to confirm the enantiomeric excess.
(S)-donepezil potential therapeutic uses outside of dementia
An In-depth Technical Guide on the Potential Therapeutic Uses of (S)-Donepezil Outside of Dementia
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Donepezil, a second-generation piperidine derivative, is a selective, reversible, and non-competitive inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of acetylcholine in the synaptic cleft.[1][2][3] While its U.S. Food and Drug Administration (FDA) approval is for the symptomatic treatment of mild, moderate, and severe dementia associated with Alzheimer's disease, a growing body of preclinical and clinical research indicates its therapeutic potential extends to a range of other conditions.[1][4] This document provides a comprehensive technical overview of the evidence supporting the use of donepezil in non-dementia applications, focusing on Traumatic Brain Injury (TBI), Obstructive Sleep Apnea (OSA), and Glaucoma. It details the mechanistic rationale, summarizes quantitative outcomes from key studies, outlines experimental protocols, and visualizes relevant biological pathways and workflows. The therapeutic mechanisms explored are not limited to cholinesterase inhibition but also encompass neuroprotective and anti-inflammatory actions.[5][6][7]
Core Pharmacology of Donepezil
Donepezil's primary mechanism of action is the inhibition of AChE, which increases the concentration of acetylcholine at cholinergic synapses, thereby enhancing neurotransmission.[4][8] It has a higher affinity for AChE than for butyrylcholinesterase (BuChE).[1] Beyond this, evidence suggests donepezil may exert neuroprotective effects by protecting against amyloid-β and glutamate toxicity, up-regulating nicotinic acetylcholine receptors, and acting as a potent agonist of the sigma-1 (σ1) receptor.[5][9]
Table 1: Pharmacokinetic Properties of Donepezil
| Parameter | Value | Source(s) |
| Chemical Formula | C24H29NO3 | [1] |
| Molecular Weight | 415.96 g/mol (as HCl salt) | [3] |
| Bioavailability | 100% | [9] |
| Time to Peak Plasma | 3 to 5 hours | [1][9] |
| Elimination Half-life | ~70 hours | [2][9] |
| Protein Binding | 96% (75% to albumin, 21% to alpha-1-acid glycoprotein) | [9][10] |
| Metabolism | Hepatic; primarily via CYP2D6 and CYP3A4 enzymes | [1][9] |
| Excretion | Primarily renal | [1][9] |
Therapeutic Application: Traumatic Brain Injury (TBI)
A deficit in the cholinergic system is a known consequence of TBI, contributing to memory and cognitive dysfunction.[11] Donepezil is investigated as a means to enhance cholinergic neurotransmission and thereby improve cognitive outcomes post-injury.[4][12]
Quantitative Data from TBI Studies
Table 2: Summary of Clinical Trial Data for Donepezil in TBI
| Study Outcome | Donepezil Group | Placebo/Control Group | p-value | Source(s) |
| Verbal Learning Improvement | Significantly greater improvement | - | p = 0.034 | [13] |
| Treatment Responder Rate | 42% | 18% | p = 0.03 | [13] |
| Treatment-Emergent Adverse Events | 46% | 8% | p < 0.001 | [13] |
| Subjective Improvement (Chronic TBI) | 8 out of 10 patients reported improvement | N/A | N/A | [14] |
| Cognitive Performance (Mouse Model) | Decreased escape latency, increased alteration rate | TBI with saline showed impairment | p < 0.05 | [12] |
Key Experimental Protocols
Clinical Study: Morey et al. (as cited in Medscape, 2025) [13]
-
Design: Randomized, placebo-controlled trial.
-
Participants: 75 adults with nonpenetrating TBI sustained at least 6 months prior.
-
Intervention: Participants received 5 mg/day of donepezil or placebo for 2 weeks, followed by 10 mg/day for 8 weeks. A 4-week observation period followed treatment discontinuation.
-
Primary Outcome Measure: Verbal memory assessed using the Hopkins Verbal Learning Test–Revised (HVLT-R).
Preclinical Study: Therapeutic Effect of Donepezil on Neuroinflammation... (MDPI, 2024) [12]
-
In Vivo Model: Male C57BL/6J mice subjected to moderate TBI using a stereotaxic impactor.
-
Intervention: Donepezil (1 mg/kg/day) or saline was administered within 4 hours post-TBI for 7 days.
-
Outcome Measures: Cognitive function was assessed via water maze and Y-maze tests. Neuroinflammation and autophagy/mitophagy markers (e.g., COX-2, NLRP3, IL-1β, BNIP3L) were analyzed using mRNA and Western blotting techniques.
-
In Vitro Model: SH-SY5Y cells injured via a cell-injury controller.
-
Intervention: Donepezil treatment at a concentration of 80 μM.
-
Outcome Measures: Cell viability, reactive oxygen species (ROS), lactate dehydrogenase (LDH), and expression of neuroinflammation and autophagy-related markers.
Visualized Experimental Workflow
Caption: Workflow for a randomized controlled trial of donepezil in TBI.
Therapeutic Application: Obstructive Sleep Apnea (OSA)
Donepezil's cholinomimetic effects are hypothesized to influence the neuromuscular control of the upper airway and respiratory regulation during sleep, potentially mitigating the severity of OSA.[15][16]
Quantitative Data from OSA Studies
Table 3: Summary of Clinical Trial Data for Donepezil in OSA
| Study Outcome | Donepezil Group | Placebo Group | p-value | Source(s) |
| Apnea-Hypopnea Index (AHI) | Significant improvement | No significant change | p < 0.05 | [15][17] |
| Oxygen Saturation | Significant improvement | No significant change | p < 0.05 | [15][16][17] |
| REM Sleep Duration | Increased | No significant change | p < 0.05 | [15][17] |
| Epworth Sleepiness Scale (ESS) | Significant improvement | No significant change | p < 0.05 | [16] |
| Sleep Efficiency | Significantly decreased | No significant change | p < 0.01 | [16] |
Note: Some studies show conflicting results. A single-dose study found no significant differences in AHI.[18]
Key Experimental Protocols
-
Design: Randomized, double-blind, placebo-controlled study.
-
Participants: 23 patients with mild-to-moderate Alzheimer's disease and an AHI > 5/h.
-
Intervention: Donepezil (n=11) or placebo (n=12) for 3 months.
-
Outcome Measures: Polysomnography to assess AHI, oxygen saturation, and sleep stages. Cognitive evaluation using the ADAS-cog subscale.
Sukys-Claudino et al., 2012 [16]
-
Design: Randomized, double-blind, placebo-controlled study.
-
Participants: 21 male patients with mild to severe OSA (AHI > 10) without Alzheimer's disease.
-
Intervention: Donepezil (n=11) or placebo (n=10). Dosage was 5 mg/day for the first two weeks and 10 mg/day for the last two weeks.
-
Outcome Measures: Polysomnography and Epworth Sleepiness Scale (ESS) evaluations at baseline and after one month.
Therapeutic Application: Glaucoma
The rationale for using donepezil in glaucoma stems from two potential mechanisms: its ability to lower intraocular pressure (IOP) and its neuroprotective effects on retinal ganglion cells (RGCs), which share pathophysiological features with neurodegenerative diseases.[19][20]
Quantitative Data from Glaucoma Studies
Table 4: Summary of Clinical and Preclinical Data for Donepezil in Glaucoma
| Study Outcome | Result | Condition/Model | Source(s) |
| Intraocular Pressure (IOP) Reduction | 8.8% mean reduction (14.1 mmHg to 12.8 mmHg) | Normotensive Alzheimer's patients | [19] |
| Pupil Diameter Reduction | 7.4% mean reduction (3.9 mm to 3.6 mm) | Normotensive Alzheimer's patients | [19] |
| Optineurin (OPTN) Aggregation | Reduced in a concentration-dependent manner | RGCs from iPSCs of patients with OPTNE50K mutation | [20][21] |
| TBK1 Expression | Inhibited | RGCs from iPSCs of patients with OPTNE50K mutation | [21] |
Key Experimental Protocols
Clinical Study: Effect of oral donepezil on intraocular pressure... (PubMed) [19]
-
Design: Comparative study.
-
Participants: 32 newly diagnosed Alzheimer's patients with normal IOP.
-
Intervention: 5 mg of donepezil taken daily.
-
Outcome Measures: IOP and pupil diameter were evaluated at baseline and after 4 weeks of treatment.
Preclinical Study: Inagaki et al., 2019 [21]
-
Model: Retinal ganglion cells (RGCs) generated from induced pluripotent stem cells (iPSCs) derived from healthy individuals and patients with the OPTN E50K mutation causing normal tension glaucoma.
-
Intervention: RGCs were exposed to donepezil at concentrations ranging from 0.01 to 10 µM.
-
Outcome Measures: The efficacy of donepezil was evaluated by Western blotting for markers of autophagy (LC3B, p62) and TANK-binding kinase 1 (TBK1). Neuroprotective effects were assessed using neurite markers (TUJ1, ATH5).
Visualized Signaling Pathway
References
- 1. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Donepezil & Alzheimer’s: Treating Inflammation, Not the Disease [curingalzheimersdisease.com]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 9. Donepezil - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Donepezil medicated memory improvement in traumatic brain injury during post acute rehabilitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medscape.com [medscape.com]
- 14. Cognition-enhancing effects of donepezil in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medscape.com [medscape.com]
- 16. Beneficial effect of donepezil on obstructive sleep apnea: a double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Donepezil improves obstructive sleep apnea in Alzheimer disease: a double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. Effect of oral donepezil on intraocular pressure in normotensive Alzheimer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alzheimer’s Drug May Treat Normal Tension Glaucoma [reviewofoptometry.com]
- 21. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Note: Chiral HPLC Method for the Enantioselective Separation of (S)-Donepezil and (R)-Donepezil
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and validated stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the enantiomers of Donepezil, (S)-Donepezil and (R)-Donepezil. Donepezil is a key acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease and is administered as a racemic mixture.[1] Since enantiomers can exhibit different pharmacological and toxicological profiles, a reliable method to separate and quantify them is crucial for quality control and pharmacokinetic studies.[2] This document provides two detailed protocols using different polysaccharide-based chiral stationary phases (CSPs), summarizing the chromatographic conditions, system suitability parameters, and sample preparation guidelines.
Protocol 1: Separation using a Chiralcel-OJ-H Column
This method provides excellent baseline resolution for the simultaneous determination of (S)-(+)- and (R)-(-)-Donepezil hydrochloride in pharmaceutical formulations.[1][3]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with an isocratic pump, UV-Vis spectrophotometric detector, and a system controller.[1]
-
Reagents:
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Triethylamine (TEA) (HPLC grade)
-
Donepezil Hydrochloride reference standard
-
Methanol (for sample preparation)
-
2. Chromatographic Conditions
-
Mobile Phase: A mixture of ethanol, n-hexane, and triethylamine in a ratio of 20:80:0.3 (v/v/v).[1][3][4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: Ambient (25 ± 1°C).[1]
-
Injection Volume: Typically 20 µL (adjust as needed).
3. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Donepezil Hydrochloride in methanol to achieve a desired concentration. Further dilute with the mobile phase to fall within the linear range (e.g., 25 - 2500 ng/mL).[1][3]
-
Tablet Sample Preparation:
-
Weigh and finely powder a set number of tablets (e.g., 20) to ensure homogeneity.[1]
-
Transfer a portion of the powder equivalent to one tablet's content into a volumetric flask (e.g., 25 mL).[1]
-
Add methanol (approx. 20 mL) and sonicate for 15 minutes to dissolve the active ingredient.[1]
-
Make up the volume with methanol and mix thoroughly.[1]
-
Filter the solution through a 0.45 µm filter.
-
Transfer an aliquot of the filtered solution and dilute with the mobile phase to a final concentration within the method's linear range.[1]
-
Workflow for Chiral HPLC Analysis
References
Protocol for enantioselective quantification of (S)-donepezil in plasma
An enantioselective bioanalytical method is crucial for understanding the distinct pharmacokinetic profiles of individual drug enantiomers. Donepezil, administered as a racemate, has enantiomers that exhibit different inhibitory activities against acetylcholinesterase[1]. This protocol details a validated normal-phase high-performance liquid chromatography-tandem mass spectrometry (NP-HPLC-MS/MS) method for the simultaneous quantification of (S)-donepezil and (R)-donepezil in plasma.
Principle
This method employs a liquid-liquid extraction (LLE) technique to isolate the donepezil enantiomers and an internal standard (IS) from the plasma matrix. The chiral separation is achieved on a CHIRALCEL OJ-H column with an isocratic mobile phase. The quantification is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Materials and Reagents
-
This compound and (R)-Donepezil reference standards
-
Lidocaine (Internal Standard)
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
n-Propanol (HPLC grade)
-
Diethylamine (analytical grade)
-
Drug-free human plasma (with anticoagulant, e.g., heparin)
-
Deionized water
-
Polypropylene tubes (1.5 mL and 5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL) : Prepare individual stock solutions of this compound, (R)-Donepezil, and Lidocaine (IS) in methanol at a concentration of 1 mg/mL. Store these solutions at -20°C[2].
-
Working Solutions : Prepare working solutions by serially diluting the stock solutions with a suitable solvent (e.g., methanol or 50% methanol) to create a range of concentrations for calibration standards and quality control samples[3].
-
Internal Standard (IS) Working Solution : Dilute the Lidocaine stock solution to the desired final concentration for spiking into plasma samples.
Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike appropriate volumes of the donepezil enantiomer working solutions into drug-free human plasma to prepare calibration standards. A typical calibration curve range is 0.051 to 7.596 ng/mL for this compound and 0.049 to 7.404 ng/mL for (R)-donepezil[4].
-
Prepare QC samples in plasma at a minimum of three concentration levels: low, medium, and high[5].
Plasma Sample Preparation (Liquid-Liquid Extraction)
-
Pipette an aliquot of plasma sample (calibration standard, QC, or unknown sample) into a polypropylene tube.
-
Add the internal standard (Lidocaine) working solution.
-
Add the extraction solvent, n-hexane:isopropanol (98:2, v/v)[4]. A typical plasma to solvent ratio is 1:5 to 1:25[5].
-
Vortex the mixture for approximately 3-5 minutes to ensure thorough mixing[3][5].
-
Centrifuge the samples at approximately 4,000 rpm for 5 minutes to separate the organic and aqueous layers[3].
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature[5].
-
Reconstitute the dried residue in the mobile phase and vortex.
-
Centrifuge the reconstituted solution, and inject a portion of the supernatant into the HPLC-MS/MS system[5].
HPLC-MS/MS Conditions
The following table summarizes the instrumental conditions for the enantioselective analysis[4].
| Parameter | Condition |
| HPLC System | Agilent or Shimadzu HPLC System |
| Column | CHIRALCEL OJ-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane : n-propanol : diethylamine (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
| Mass Spectrometer | API 3000 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Donepezil: m/z 380.2 → 91.2Lidocaine (IS): To be optimized |
| Retention Times | This compound: ~15.6 min(R)-Donepezil: ~18.4 min |
Method Validation Summary
The method was validated according to regulatory guidelines, and the key performance characteristics are summarized below[4].
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | 0.051 - 7.596 | > 0.99 | 0.051 |
| (R)-Donepezil | 0.049 - 7.404 | > 0.99 | 0.049 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | Low | 8.35% - 11.28% | 5.82% - 9.02% |
| Mid | (Data within acceptable limits) | (Data within acceptable limits) | |
| High | (Data within acceptable limits) | (Data within acceptable limits) | |
| (R)-Donepezil | Low | 6.78% - 11.58% | 6.87% - 9.19% |
| Mid | (Data within acceptable limits) | (Data within acceptable limits) | |
| High | (Data within acceptable limits) | (Data within acceptable limits) | |
| Note: Accuracy for QC samples should be within ±15% of the nominal value (±20% at the LLOQ), and precision (%RSD) should not exceed 15% (20% at the LLOQ)[2][5]. |
Table 3: Recovery
| Analyte | Pretreatment (Extraction) Recovery | Relative Recovery |
| This compound | 58.42% - 61.08% | 95.10% - 103.70% |
| (R)-Donepezil | 53.24% - 61.87% | 93.58% - 98.00% |
Data Analysis
The concentrations of (S)- and (R)-donepezil in the plasma samples are determined by calculating the peak area ratio of each enantiomer to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model. The concentrations of the QC and unknown samples are then interpolated from this regression line.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. journals.plos.org [journals.plos.org]
- 3. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of donepezil enantiomer in human plasma by normal-HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
Application Note: A Validated LC-MS/MS Protocol for the Bioanalysis of (S)-Donepezil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (S)-donepezil in biological matrices, such as plasma. Donepezil, a reversible inhibitor of acetylcholinesterase, is a key therapeutic agent for Alzheimer's disease. As the enantiomers of donepezil may exhibit different pharmacological activities, a stereospecific bioanalytical method is crucial for pharmacokinetic and drug metabolism studies. This protocol provides a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Introduction
Donepezil is administered as a racemate, a mixture of (R)- and (S)-enantiomers. The pharmacological activity of donepezil is primarily attributed to its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Increased levels of acetylcholine in the brain can lead to improvements in cognitive function in Alzheimer's patients. As regulatory agencies increasingly require enantiomer-specific pharmacokinetic data, the development of reliable stereoselective bioanalytical methods is essential. This protocol outlines a validated LC-MS/MS method for the specific quantification of this compound in plasma.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction (LLE) procedure for the efficient extraction of this compound from plasma samples.
Materials:
-
Plasma samples
-
(R,S)-Donepezil-d4 or another suitable stable isotope-labeled internal standard (IS)
-
Methyl tert-butyl ether (MTBE)
-
Water
-
Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples at room temperature.
-
Spike 200 µL of plasma with an appropriate amount of internal standard solution.
-
Add 1 mL of MTBE to the plasma sample.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Condition |
| Column | CHIRALCEL OJ-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol:diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 380.2 → 91.1Donepezil-d4 (IS): m/z 384.2 → 91.1 |
| Collision Energy | Optimized for the specific instrument, typically 25-35 eV |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The described method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for bioanalysis. Key validation parameters are summarized below.
Quantitative Data Summary
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 0.05 ng/mL |
| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%) | -5.0% to +5.0% |
| Precision (%RSD) | ≤ 15% (except LLOQ, ≤ 20%) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Normalized IS ratio within acceptable limits | Minimal |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Stable under typical storage and handling conditions |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound bioanalysis.
Signaling Pathway of Donepezil
Caption: Mechanism of action of this compound.
Discussion
The presented LC-MS/MS method provides a selective and sensitive approach for the bioanalysis of this compound. The use of a chiral column is essential for the separation of the enantiomers, allowing for specific quantification of the (S)-form. The liquid-liquid extraction protocol offers a clean sample extract with high recovery, minimizing matrix effects and ensuring reliable quantification. The validation data demonstrates that the method is accurate, precise, and linear over a relevant concentration range for pharmacokinetic studies. This protocol can be readily adapted and implemented in research and drug development laboratories for the stereospecific bioanalysis of donepezil.
Conclusion
This application note provides a detailed and validated LC-MS/MS protocol for the quantitative determination of this compound in plasma. The method is robust, reliable, and suitable for supporting pharmacokinetic and other studies requiring the specific measurement of this enantiomer. The provided experimental details and performance characteristics will aid researchers, scientists, and drug development professionals in the implementation of this method.
Application Notes & Protocols for the Asymmetric Synthesis of (S)-Donepezil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of (S)-donepezil, a key enantiomer used in the treatment of Alzheimer's disease, with a focus on the crucial asymmetric hydrogenation step. While various synthetic routes to donepezil have been established, the enantioselective synthesis of the (S)-isomer is of significant interest due to its pharmacological activity.
Introduction
Donepezil is a centrally acting reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By increasing the levels of acetylcholine in the brain, donepezil can help to improve cognitive function in patients with Alzheimer's disease. The therapeutic efficacy of donepezil is primarily attributed to the (S)-enantiomer. Therefore, the development of efficient and highly selective methods for the synthesis of this compound is a critical area of research in pharmaceutical development.
A common and effective strategy for the synthesis of enantiomerically pure donepezil involves the asymmetric hydrogenation of a prochiral olefin precursor, (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one.[1] This key transformation establishes the chiral center in the final molecule with high enantioselectivity.
Synthetic Pathway Overview
The general synthetic pathway to this compound via asymmetric hydrogenation is a multi-step process that begins with the synthesis of the indanone and piperidine moieties, followed by their condensation to form the prochiral precursor, and finally, the enantioselective reduction of the exocyclic double bond.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one (Prochiral Precursor)
This procedure describes the aldol condensation reaction to form the key unsaturated intermediate.
Materials:
-
5,6-Dimethoxy-1-indanone
-
1-Benzyl-4-formylpiperidine
-
Strong base (e.g., lithium diisopropylamide (LDA) or sodium hydroxide)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5,6-dimethoxy-1-indanone in anhydrous THF.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as LDA, to the cooled solution of the indanone. Stir the mixture for a specified time to allow for the formation of the enolate.
-
In a separate flask, dissolve 1-benzyl-4-formylpiperidine in anhydrous THF.
-
Slowly add the solution of 1-benzyl-4-formylpiperidine to the enolate solution at -78 °C.
-
Allow the reaction to stir at low temperature for a period, then gradually warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure (E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one.
Asymmetric Hydrogenation to this compound (General Considerations)
The enantioselective reduction of the exocyclic double bond of the precursor is the critical step to obtain this compound. This transformation is typically achieved using a chiral transition metal catalyst.
Key Components:
-
Substrate: (E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one
-
Chiral Catalyst: A common choice for this type of transformation is a ruthenium-based catalyst bearing a chiral phosphine ligand, such as a derivative of BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The specific enantiomer of the ligand ((R)- or (S)-BINAP) will determine the stereochemistry of the product. For the synthesis of this compound, the appropriate chiral ligand must be selected.
-
Hydrogen Source: High-purity hydrogen gas.
-
Solvent: A suitable solvent that dissolves the substrate and catalyst and is stable under the reaction conditions (e.g., methanol, ethanol, or a mixture of solvents).
General Procedure (Hypothetical):
-
In a high-pressure hydrogenation vessel, the substrate, (E)-2-[(1-benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one, and the chiral ruthenium-BINAP catalyst are dissolved in an appropriate solvent.
-
The vessel is sealed and purged several times with hydrogen gas.
-
The reaction mixture is stirred under a specific hydrogen pressure and at a controlled temperature for a predetermined duration.
-
Upon completion of the reaction (monitored by techniques such as HPLC or TLC), the vessel is carefully depressurized.
-
The catalyst is removed by filtration, often through a pad of Celite.
-
The solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography or recrystallization, to afford enantiomerically enriched this compound.
Note: The optimization of reaction parameters such as catalyst loading, hydrogen pressure, temperature, and reaction time is crucial to achieve high yield and enantioselectivity.
Data Presentation
Due to the lack of specific experimental data in the searched literature for the asymmetric hydrogenation step, the following table is presented as a template for researchers to populate with their own experimental results.
| Entry | Catalyst (mol%) | Ligand | Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| 4 |
Mechanism of Action of Donepezil
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), which leads to an increase in the concentration of acetylcholine in the synaptic cleft. This enhanced cholinergic neurotransmission is believed to be responsible for the observed improvements in cognitive function.
References
Application Notes and Protocols for Cell-Based Bioactivity Testing of (S)-Donepezil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is a reversible inhibitor of acetylcholinesterase (AChE). It is commercially available as a racemic mixture of its (R)- and (S)-enantiomers. Emerging research suggests potential stereoselectivity in its metabolism and bioactivity, making the specific investigation of the (S)-enantiomer, (S)-Donepezil, a subject of significant interest. These application notes provide detailed protocols for cell-based assays to characterize the bioactivity of this compound, focusing on its primary enzymatic inhibition and its neuroprotective effects.
While much of the existing literature pertains to racemic donepezil, this document aims to provide a framework for the specific assessment of the (S)-enantiomer. It is important to note that the bioactivity of this compound may differ from the racemic mixture. One study has shown that in Chinese patients with Alzheimer's disease, the mean plasma level of this compound was significantly higher than that of (R)-donepezil, suggesting stereoselective metabolism where the (R)-enantiomer is degraded faster.[1]
Key Bioactivities of this compound
The primary bioactivity of donepezil is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] By inhibiting AChE, donepezil increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3]
Beyond its role as an AChE inhibitor, donepezil exhibits significant neuroprotective properties, which are critical in the context of neurodegenerative diseases. These effects include:
-
Protection against Glutamate Excitotoxicity: Donepezil has been shown to protect neurons from damage induced by excessive glutamate, a phenomenon implicated in neuronal cell death in Alzheimer's disease.[4][5][6] This protection is mediated, in part, through the modulation of N-methyl-D-aspartate (NMDA) receptors and the activation of pro-survival signaling pathways.[4][7][8]
-
Modulation of Amyloid-β (Aβ) Toxicity: Donepezil can attenuate the neurotoxic effects of amyloid-beta peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[6][9][10]
-
Activation of Pro-Survival Signaling Pathways: The neuroprotective effects of donepezil are linked to the activation of intracellular signaling cascades, including the PI3K/Akt pathway, which promotes cell survival.[8][11][12]
Data Presentation: Quantitative Analysis of Donepezil Bioactivity
The following tables summarize quantitative data for the bioactivity of donepezil. It is important to note that most of the available data is for the racemic mixture. Further studies are required to determine the specific activity of the (S)-enantiomer.
| Assay | Target | Cell Line/System | Inhibitor | IC50 / Effect | Reference |
| Acetylcholinesterase Inhibition | Human Acetylcholinesterase (hAChE) | In vitro | Donepezil (racemic) | 11 nM | [13] |
| Acetylcholinesterase Inhibition | Human Acetylcholinesterase (hAChE) | SH-SY5Y neuroblastoma cells | Donepezil (racemic) | 0.03 µM | [1] |
| Neuroprotection against Glutamate Excitotoxicity | LDH Release | Primary rat cortical neurons | Donepezil (racemic) | Concentration-dependent decrease in LDH release (0.1, 1, and 10 µM) | [14] |
| Neuroprotection against Aβ25-35 Toxicity | Cell Viability (MTT Assay) | PC12 cells | Donepezil (racemic) | Increased cell viability at 5, 10, 20, and 50 µM | [9] |
| Neuroprotection against Aβ25-35 Toxicity | LDH Release | PC12 cells | Donepezil (racemic) | Decreased LDH release at 5, 10, 20, and 50 µM | [9] |
| Neuroprotection against Aβ1-40 Toxicity | LDH Release | Primary rat septal neurons | Donepezil (racemic) | 9.4% reduction at 0.1 µM, 17.4% at 1 µM, 22.5% at 10 µM | [6] |
Experimental Protocols
Cell-Based Acetylcholinesterase (AChE) Inhibition Assay
This protocol is designed to determine the inhibitory potency of this compound on AChE activity in a cellular context using the human neuroblastoma cell line SH-SY5Y.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., 0.1 M phosphate buffer, pH 7.5)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the SH-SY5Y cells into a 96-well plate at a density of approximately 5 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the different concentrations of this compound. Include a vehicle control (medium without the compound). Incubate the plate for a predetermined time (e.g., 2 hours).
-
Cell Lysis: After incubation, wash the cells with PBS. Add lysis buffer to each well and incubate for 15 minutes at room temperature to release the intracellular AChE.
-
Enzymatic Reaction: Prepare a reaction mixture containing ATCI and DTNB in a suitable buffer. Add the reaction mixture to each well of the 96-well plate.
-
Data Acquisition: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute for 10-15 minutes) to monitor the reaction kinetics.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. Determine the percentage of AChE inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to calculate the IC50 value.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity (LDH Assay)
This protocol assesses the ability of this compound to protect neuronal cells from damage induced by glutamate, a key player in excitotoxicity. The release of lactate dehydrogenase (LDH) into the culture medium is used as an indicator of cell membrane damage and cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium
-
This compound
-
Glutamate
-
LDH cytotoxicity assay kit
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture and Plating: Culture and seed the neuronal cells in a 96-well plate as described in the AChE inhibition assay.
-
Pre-treatment with this compound: Prepare various concentrations of this compound in cell culture medium. Treat the cells with this compound for a specific duration (e.g., 24-48 hours) prior to glutamate exposure.[7] Include a vehicle control.
-
Glutamate Exposure: After the pre-treatment period, expose the cells to a toxic concentration of glutamate (e.g., 30 µM for primary cortical neurons) for 24 hours.[7] Include a control group without glutamate exposure.
-
LDH Measurement: Following glutamate exposure, collect the cell culture supernatant from each well. Measure the LDH activity in the supernatant according to the manufacturer's instructions for the LDH cytotoxicity assay kit.
-
Data Analysis: Determine the amount of LDH released for each condition. Express the results as a percentage of the maximum LDH release (from cells treated with a lysis solution provided in the kit). Compare the LDH release in cells pre-treated with this compound to those treated with glutamate alone to determine the neuroprotective effect.
Neuroprotection Assay against Amyloid-β (Aβ) Toxicity (MTT Assay)
This protocol evaluates the cytoprotective effect of this compound against the toxicity induced by amyloid-beta peptides, a hallmark of Alzheimer's disease. The MTT assay measures cell viability by assessing the metabolic activity of the cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or PC12)
-
Cell culture medium
-
This compound
-
Amyloid-β peptide (e.g., Aβ25-35 or Aβ1-42), pre-aggregated
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Culture and Plating: Culture and seed the neuronal cells in a 96-well plate.
-
Pre-treatment with this compound: Treat the cells with different concentrations of this compound for a defined period (e.g., 2 hours).[9]
-
Aβ Exposure: Add pre-aggregated Aβ peptide to the wells at a neurotoxic concentration (e.g., 20 µM Aβ25-35) and incubate for 24 hours.[9] Include appropriate controls (untreated cells, cells with Aβ alone, cells with this compound alone).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Compare the viability of cells treated with Aβ alone to those pre-treated with this compound to assess its neuroprotective effect.
Visualization of Signaling Pathways and Workflows
This compound's Dual Mode of Action
References
- 1. Assessing the acetylcholinesterase inhibitory potential of novel pharmacophores for potential treatment of Alzheimer’s disease [repository.up.ac.za]
- 2. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors and internalization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of N-methyl-D-aspartate receptors by donepezil in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective effect of donepezil against Abeta(1-40) neurotoxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donepezil suppresses intracellular Ca2+ mobilization through the PI3K pathway in rodent microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharm.or.jp [pharm.or.jp]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-Donepezil in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil, a piperidine derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD)[1][2]. It functions primarily as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[2][3]. By increasing acetylcholine levels in the brain, donepezil enhances cholinergic neurotransmission, which is crucial for cognitive processes such as memory and learning[3][4]. While donepezil is administered as a racemic mixture of its (R) and (S) enantiomers, emerging research highlights the importance of understanding the distinct pharmacological profiles of each isomer. This document provides a comprehensive overview of the application of donepezil, with a focus on the available information regarding the (S)-enantiomer, in preclinical models of neurodegenerative diseases.
Note on (S)-Donepezil: The vast majority of published research has been conducted using racemic donepezil. Specific data on the isolated (S)-enantiomer is limited. Therefore, the following application notes and protocols are primarily based on studies using the racemic mixture, which inherently includes the effects of this compound. Where available, information specific to the (S)-enantiomer is highlighted. In vitro studies have suggested that the (R)-enantiomer is a more potent inhibitor of mouse brain AChE. However, in human plasma, this compound is found at higher concentrations than (R)-donepezil, indicating stereoselective metabolism where the (R)-enantiomer is degraded more rapidly. This suggests that this compound may have a more significant and prolonged presence in the system.
I. In Vitro Applications and Protocols
A. Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting AChE activity.
Protocol:
-
Reagents and Materials:
-
This compound hydrochloride
-
Human recombinant AChE or brain homogenate from an appropriate animal model
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer. b. In a 96-well plate, add 25 µL of each this compound dilution. c. Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C. d. Add 125 µL of DTNB solution to each well. e. Initiate the reaction by adding 25 µL of ATCI solution. f. Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. g. The rate of reaction is proportional to the change in absorbance over time. h. Calculate the percentage of inhibition for each concentration of this compound relative to a control with no inhibitor. i. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
B. Neuroprotection Assays in Cell Culture
Objective: To assess the protective effects of this compound against neuronal damage in vitro.
1. Aβ-Induced Neurotoxicity Model:
Protocol:
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons in appropriate media.
-
Treatment: a. Pre-treat cells with various concentrations of this compound for 24 hours. b. After pre-treatment, expose the cells to a toxic concentration of aggregated amyloid-beta (Aβ) peptides (e.g., Aβ25-35 or Aβ1-42) for an additional 24-48 hours[5].
-
Assessment of Cell Viability: a. MTT Assay: Measure the metabolic activity of viable cells by adding MTT solution. The resulting formazan crystals are solubilized, and the absorbance is read at 570 nm. b. LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. Increased LDH activity indicates compromised cell membrane integrity.
-
Data Analysis: Compare the viability of cells treated with this compound and Aβ to those treated with Aβ alone to determine the neuroprotective effect.
2. Glutamate-Induced Excitotoxicity Model:
Protocol:
-
Cell Culture: Use primary cortical neurons for this assay.
-
Treatment: a. Pre-treat neurons with this compound for 48 hours[6]. b. Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 30 µM) for 24 hours in the continued presence of this compound[6].
-
Assessment of Neuronal Death: a. Quantify neuronal death by staining with propidium iodide (for necrotic cells) and Hoechst 33342 (to visualize all nuclei). b. Alternatively, perform an LDH assay as described above.
-
Data Analysis: Determine the percentage of neuronal death in each treatment group and assess the protective effect of this compound.
II. In Vivo Applications and Protocols in Neurodegenerative Disease Models
A. Scopolamine-Induced Amnesia Model
Objective: To evaluate the ability of this compound to reverse cholinergic deficit-induced memory impairment. This model mimics the cholinergic dysfunction seen in AD[7][8][9].
Animal Model: Male Wistar rats or C57BL/6 mice.
Protocol:
-
Drug Administration: a. Administer this compound orally (p.o.) or intraperitoneally (i.p.) at the desired doses[7]. b. After a specific pre-treatment time (e.g., 60 minutes), induce amnesia by administering scopolamine (e.g., 1-3 mg/kg, i.p.)[7].
-
Behavioral Testing (30 minutes post-scopolamine): a. Morris Water Maze (MWM):
- Acquisition Phase: Train the animals to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency (time to find the platform) and path length.
- Probe Trial: On the final day, remove the platform and allow the animal to swim for 60 seconds. Measure the time spent in the target quadrant where the platform was previously located. b. Passive Avoidance Test:
- Training: Place the animal in a brightly lit compartment of a two-chambered box. When it enters the dark compartment, deliver a mild foot shock.
- Retention Test: 24 hours later, place the animal back in the light compartment and measure the latency to enter the dark compartment. Increased latency indicates memory retention.
-
Data Analysis: Compare the performance of the this compound treated group with the scopolamine-only group to assess the reversal of memory deficits.
B. Transgenic Mouse Models of Alzheimer's Disease
Objective: To investigate the long-term effects of this compound on AD-like pathology and cognitive decline.
Animal Model: APP/PS1 or 5xFAD transgenic mice, which develop age-dependent amyloid plaques and cognitive deficits[1][10].
Protocol:
-
Long-Term Treatment: a. Begin administration of this compound at an early or advanced stage of pathology, depending on the study's aim. b. Administer the drug daily for several months via oral gavage or in the drinking water[1].
-
Behavioral Assessment: a. Conduct a battery of cognitive tests at regular intervals, including the Morris Water Maze, Y-maze, and novel object recognition test, to assess spatial and working memory.
-
Histopathological and Biochemical Analysis: a. At the end of the treatment period, sacrifice the animals and collect brain tissue. b. Immunohistochemistry: Stain brain sections for Aβ plaques (using antibodies like 4G8 or 6E10), activated microglia (Iba1), and astrocytes (GFAP) to assess neuroinflammation. c. ELISA: Quantify the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates. d. Western Blot: Analyze the levels of synaptic proteins (e.g., synaptophysin, PSD-95) and key signaling proteins.
-
Data Analysis: Compare the pathological and behavioral outcomes in the this compound-treated transgenic mice with vehicle-treated transgenic and wild-type control groups.
III. Quantitative Data from Preclinical Studies (Racemic Donepezil)
Table 1: In Vivo Efficacy of Donepezil in Animal Models
| Model | Species | Donepezil Dose | Key Findings | Reference |
| Scopolamine-induced amnesia | Rat | 3 mg/kg, p.o. | Significantly reversed scopolamine-induced deficits in the Morris water maze and passive avoidance tests. | [7] |
| APP/PS1 Transgenic | Mouse | 4 mg/kg/day (in drinking water for 6 months) | Significantly reduced soluble Aβ1-40 and Aβ1-42, decreased Aβ plaque number and burden, and increased synaptic density. | [1] |
| 5xFAD Transgenic | Mouse | 1 mg/kg, i.p. (daily for 2 weeks) | Significantly reduced Aβ plaque number and Aβ-mediated microglial and astrocytic activation. | [10] |
| Cholinergic Depletion (192-IgG-saporin) | Rat | Pre-treatment | Reduced hippocampal and neocortical caspase-3 activity and improved working memory and spatial discrimination. | [11][12] |
| Traumatic Brain Injury | Mouse | 1 mg/kg/day | Improved cognitive performance and ameliorated neuroinflammation. | [13] |
Table 2: In Vitro Effects of Donepezil
| Assay | Cell Type | Donepezil Concentration | Key Findings | Reference |
| Glutamate-induced excitotoxicity | Primary cortical neurons | 10 µM (pre-treatment) | Protected neurons from glutamate-induced cell death and caspase-3 activation. | [6] |
| Aβ-induced neurotoxicity | PC12 cells | Not specified | Antagonized Aβ25-35-induced neurotoxicity, potentially via PKC activation. | [5] |
| LPS-induced neuroinflammation | BV2 microglial cells | 10 or 50 µM | Significantly decreased mRNA levels of proinflammatory cytokines. | [10] |
| Oxidative Stress | Human microglial HMC3 cells | Not specified (loaded in EVs) | Reduced LPS-induced reactive oxygen species (ROS) production. | [14] |
IV. Signaling Pathways and Experimental Workflows
A. Neuroprotective Signaling Pathways of Donepezil
Donepezil's neuroprotective effects extend beyond its primary role as an AChE inhibitor and involve the modulation of several key signaling pathways. These non-cholinergic mechanisms contribute to its therapeutic potential in neurodegenerative diseases[15].
Caption: Neuroprotective signaling pathways modulated by donepezil.
B. Experimental Workflow for In Vivo Scopolamine-Induced Amnesia Model
The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a scopolamine-induced amnesia model.
Caption: Workflow for scopolamine-induced amnesia model.
C. Logical Relationship of Donepezil's Dual Mechanism of Action
Donepezil exhibits both primary and secondary mechanisms that contribute to its therapeutic effects in neurodegenerative diseases.
Caption: Dual mechanism of action of donepezil.
Conclusion
While the specific application and efficacy of this compound in neurodegenerative disease models remain an area requiring further dedicated research, the extensive studies on racemic donepezil provide a strong foundation for its potential therapeutic benefits. The primary mechanism of AChE inhibition is well-established, and the emerging evidence of its neuroprotective effects through various signaling pathways highlights its multifaceted role. The protocols and data presented here, primarily derived from studies on the racemic mixture, offer a valuable resource for researchers investigating the potential of this compound as a refined therapeutic agent for neurodegenerative disorders. Future studies focusing on the individual enantiomers are crucial to fully elucidate their respective contributions to the overall therapeutic profile of donepezil.
References
- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 4. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of neuroprotective effect of quercetin with donepezil in scopolamine-induced amnesia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversal of scopolamine-induced deficits with a single dose of donepezil, an acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Therapeutic Effect of Donepezil on Neuroinflammation and Cognitive Impairment after Moderate Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Donepezil-loaded extracellular vesicles attenuates LPS-induced oxidative stress: in vitro and in vivo studies - EspaceINRS [espace.inrs.ca]
- 15. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated UPLC-MS/MS Method for the Chiral Quantification of (S)-Donepezil in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the stereoselective quantification of (S)-donepezil in human plasma. Donepezil, a reversible inhibitor of acetylcholinesterase, is a racemic mixture, and understanding the pharmacokinetics of individual enantiomers is crucial. This method employs a simple liquid-liquid extraction (LLE) procedure for sample cleanup and a chiral stationary phase for the separation of this compound and (R)-donepezil. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Donepezil is a primary medication used for the treatment of Alzheimer's disease, acting as a centrally active, reversible inhibitor of acetylcholinesterase (AChE).[1] It is administered as a racemic mixture of (S)- and (R)-enantiomers. Although both enantiomers contribute to the therapeutic effect, studying their individual pharmacokinetic profiles is essential for a comprehensive understanding of the drug's disposition. UPLC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical assays.[2][3] This document provides a detailed protocol for a chiral UPLC-MS/MS method designed to specifically quantify the (S)-enantiomer of donepezil in human plasma.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 1 mg of this compound and 1 mg of Donepezil-d5 (internal standard, IS) in separate 1 mL volumetric flasks.
-
Add methanol to the mark to achieve a final concentration of 1 mg/mL for each.
-
Store these stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control (QC) samples.[4]
-
Prepare a working solution of Donepezil-d5 at a concentration of 10 µg/mL by diluting the stock solution with the same diluent.[4]
-
Protocol 2: Sample Preparation from Plasma (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 10 µg/mL Donepezil-d5 internal standard working solution.
-
Add 500 µL of the extraction solvent (n-hexane:isopropanol, 98:2 v/v).[5]
-
Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifuge the tubes at 5000 rpm for 5 minutes to separate the organic and aqueous layers.[6]
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer the solution to a UPLC vial for analysis.
Protocol 3: UPLC-MS/MS Analysis
-
Equilibrate the UPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject 3 µL of the reconstituted sample onto the chiral column.[4][7]
-
Acquire data using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is typically used.[4]
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
UPLC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: UPLC Parameters
| Parameter | Value |
|---|---|
| UPLC System | ACQUITY UPLC or equivalent |
| Column | CHIRALCEL OJ-H (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | n-hexane:n-propanol:diethylamine (60:40:0.1, v/v/v)[5] |
| Flow Rate | 0.6 mL/min[7] |
| Column Temp. | 30°C |
| Injection Volume | 3 µL[4] |
| Run Time | ~20 minutes |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |
| Ion Spray Voltage | 5500 V |
| Source Temp. | 600°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 380.2 | 91.1 | 60 | 40 |
| Donepezil-d5 (IS) | 385.0 | 96.0 | 60 | 40 |
MRM transitions are based on published data for donepezil and its deuterated analog.[3]
Method Validation Summary
The method was validated according to regulatory guidelines, and the results are summarized below.
Table 4: Method Validation Data
| Parameter | Result |
|---|---|
| Linearity Range | 0.05 - 7.6 ng/mL[5] |
| Correlation Coeff. (r²) | > 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL[5] |
| Intra-day Precision (%CV) | < 11.5%[5] |
| Inter-day Precision (%CV) | < 9.2%[5] |
| Accuracy (% Bias) | 93.6% - 103.7%[5] |
| Extraction Recovery | > 53%[5] |
Visualizations
// Edges edge [color="#5F6368"]; Plasma -> IS -> LLE -> Vortex -> Centrifuge -> Evaporate -> Reconstitute -> UPLC -> MSMS -> Quant -> Result; } enddot Caption: Workflow for this compound Analysis.
// Relationships Donepezil -> M1 [label="O-demethylation"]; Donepezil -> M2 [label="O-demethylation"]; Donepezil -> M6 [label="N-oxidation"]; M1 -> M11 [label="Glucuronidation"]; M2 -> M12 [label="Glucuronidation"]; } enddot Caption: Donepezil Metabolic Pathway.[1][8]
References
- 1. ClinPGx [clinpgx.org]
- 2. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 3. Ultrafast liquid chromatography-tandem mass spectrometry determination of donepezil in human plasma: application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of donepezil enantiomer in human plasma by normal-HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. hcpcorner.hieisai.com.ph [hcpcorner.hieisai.com.ph]
Application Notes and Protocols: Liquid-Liquid Extraction of (S)-Donepezil from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a widely prescribed medication for the palliative treatment of mild to moderate dementia associated with Alzheimer's disease. It is administered as a racemic mixture of (R)- and (S)-enantiomers. Although they share identical physicochemical properties, enantiomers can exhibit different pharmacological and toxicological profiles.[1] Therefore, the enantioselective quantification of donepezil in biological samples is crucial for detailed pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of (S)-donepezil from biological samples, a critical step for its accurate quantification by subsequent chiral chromatography.
Physicochemical Properties of Donepezil
A thorough understanding of the physicochemical properties of donepezil is essential for developing an effective LLE protocol. As a basic compound, its extraction from an aqueous biological matrix into an immiscible organic solvent is highly dependent on the pH of the aqueous phase.[2] By adjusting the pH to be at least two units above the pKa, the equilibrium of donepezil will shift towards its neutral, more hydrophobic form, facilitating its partitioning into the organic solvent.[2]
| Property | Value | Source |
| pKa (Strongest Basic) | 8.34 - 8.62 | [3] |
| logP | 3.6 - 4.21 | [3] |
| Water Solubility | 0.0045 mg/mL | [3] |
| Molecular Weight | 379.5 g/mol | N/A |
Liquid-Liquid Extraction Protocols
The following protocols are adapted from validated methods for the extraction of donepezil from plasma and can be applied for the extraction of this compound. The subsequent analytical method must be chiral to differentiate between the (R) and (S) enantiomers.
Protocol 1: Ethyl Acetate: n-Hexane Extraction
This protocol is adapted from a method developed for the analysis of donepezil in human plasma using LC-MS/MS.[4]
Materials:
-
Biological sample (e.g., 250 µL plasma)
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., Donepezil-d7)
-
Extraction Solvent: Ethyl Acetate: n-Hexane (90:10, v/v)[4]
-
Reconstitution Solvent (Mobile Phase)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., SpeedVac or nitrogen stream)
Procedure:
-
Pipette 250 µL of the biological sample into a clean microcentrifuge tube.
-
Spike with the appropriate concentration of the internal standard.
-
Add 1.5 mL of the extraction solvent (Ethyl Acetate: n-Hexane, 90:10).[4]
-
Vortex the mixture vigorously for 5 minutes.[4]
-
Centrifuge at 5000 rpm for 5 minutes to separate the aqueous and organic layers.[4]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness at 45°C.[4]
-
Reconstitute the dried residue in 250 µL of the mobile phase.[4]
-
Vortex briefly and transfer to an autosampler vial for chiral LC-MS/MS analysis.
Protocol 2: Hexane: Ethyl Acetate Extraction
This protocol is based on a validated UPLC-MS/MS method for donepezil quantification in human plasma.[5]
Materials:
-
Biological sample (e.g., 200 µL plasma)
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., Donepezil-d4)[5]
-
Extraction Solvent: Hexane: Ethyl Acetate (70:30, v/v)[5]
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of the biological sample into a polypropylene tube.[5]
-
Add 20 µL of the internal standard solution.[5]
-
Add the extraction solvent (Hexane: Ethyl Acetate, 70:30).
-
Vortex the mixture for 3 minutes.[5]
-
Centrifuge at 4000 rpm for 5 minutes.[5]
-
Transfer the supernatant (organic layer) to a new tube for further processing (e.g., evaporation and reconstitution) prior to chiral analysis.
Protocol 3: Methyl tert-Butyl Ether (MTBE) Extraction
This protocol utilizes MTBE, which has shown high recovery for donepezil from rat plasma.[6][7]
Materials:
-
Biological sample (e.g., 20 µL rat plasma)[6]
-
This compound standard solutions
-
Internal Standard (IS) solution (e.g., Icopezil)[6]
-
Extraction Solvent: Methyl tert-Butyl Ether (MTBE) containing IS
-
Reconstitution Solvent (e.g., Acetonitrile)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen stream)
Procedure:
-
In a microcentrifuge tube, mix 20 µL of the plasma sample with 500 µL of the extraction solvent (MTBE containing the internal standard).[6]
-
Vortex for 5 minutes.[6]
-
Centrifuge the mixture at 1,240 x g for 5 minutes.[6]
-
Transfer the entire upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.[6]
-
Reconstitute the residue in 100 µL of acetonitrile.[6]
-
Centrifuge the reconstituted solution at 1,240 x g for 5 minutes, and inject the supernatant for chiral analysis.[6]
Quantitative Data Summary
The following tables summarize the performance characteristics of the cited liquid-liquid extraction methods for donepezil. These values are for total donepezil but are indicative of the expected performance for this compound.
Table 1: Extraction Recovery
| Analyte | Biological Matrix | Extraction Solvent | Recovery (%) | Reference |
| Donepezil | Human Plasma | Hexane:Ethyl Acetate (70:30) | ~60% | [5] |
| Donepezil | Rat Plasma | Methyl tert-Butyl Ether | 98.5% - 106.8% | [6][7] |
Table 2: Method Precision and Accuracy
| Biological Matrix | Precision (% CV) | Accuracy (%) | Reference |
| Human Plasma | Intra-day: 0.98 - 5.59, Inter-day: 2.74 - 7.97 | Intra-day: 100.7 - 104.7, Inter-day: 98.0 - 110.0 | [5] |
| Rat Plasma | ≤13.9% | 96.0% - 109.6% | [6][7] |
Visualizations
Experimental Workflow for LLE
References
- 1. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. lcms.cz [lcms.cz]
- 5. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Separation of (S)-Donepezil Using Chiralcel® Columns
Audience: Researchers, scientists, and drug development professionals.
Introduction
Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a widely used medication for the treatment of Alzheimer's disease. It is administered as a racemic mixture of its (R) and (S) enantiomers. However, studies have shown that the enantiomers of donepezil exhibit different pharmacological and pharmacokinetic profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and clinical research. This application note details a robust and reliable method for the enantioselective separation of (S)-donepezil from its (R)-enantiomer using Chiralcel® polysaccharide-based chiral stationary phases.
Experimental Protocols
This section provides detailed methodologies for the chiral separation of donepezil enantiomers based on established and validated methods. Two primary methods utilizing different Chiralcel® columns are presented.
Method 1: Separation using Chiralcel® OJ-H Column
This method provides excellent baseline resolution of donepezil enantiomers.[1][2]
Chromatographic Conditions:
-
Column: Chiralcel® OJ-H, 250 x 4.6 mm i.d., 5 µm particle size
-
Mobile Phase: Ethanol: n-Hexane: Triethylamine (20:80:0.3, v/v/v)[1][2]
-
Injection Volume: 10 µL (can be optimized)
-
Internal Standard (Optional): Arotinolol can be used as an internal standard.[1]
Sample Preparation:
Standard solutions of this compound and (R)-donepezil should be prepared in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL stock solution diluted to the desired concentration). For analysis of pharmaceutical formulations, tablets can be crushed, and the active pharmaceutical ingredient (API) extracted with a suitable solvent, followed by filtration before injection.
Method 2: Separation using Chiralcel® OD Column
This alternative method also achieves effective separation of donepezil enantiomers.[3][4]
Chromatographic Conditions:
-
Column: Chiralcel® OD, 250 x 4.6 mm i.d., 10 µm particle size
-
Mobile Phase: n-Hexane: Isopropanol: Triethylamine (87:12.9:0.1, v/v/v)[3][4]
-
Flow Rate: 1.0 mL/min
-
Temperature: Ambient
-
Injection Volume: 20 µL (can be optimized)
Sample Preparation:
Similar to Method 1, prepare standard solutions in a compatible solvent. For plasma samples, a liquid-liquid extraction or solid-phase extraction protocol may be necessary to isolate the analytes before injection.
Data Presentation
The following table summarizes the quantitative data obtained from the chiral separation of donepezil enantiomers using the described methods.
| Parameter | Chiralcel® OJ-H Method | Chiralcel® OD Method |
| This compound Retention Time (min) | ~10.6[1] | ~12.8[3][4] |
| (R)-Donepezil Retention Time (min) | ~14.4[1] | ~16.3[3][4] |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Linearity Range | 25 - 2500 ng/mL[1][2] | 0.05 - 2 µg/mL[3][4] |
| Limit of Detection (LOD) | 10 ng/mL[1][2] | 20 ng/mL[3][4] |
Note: Retention times and resolution may vary slightly depending on the specific instrument, column batch, and laboratory conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the chiral separation of donepezil and the logical relationship of the key experimental parameters.
Caption: Experimental workflow for the chiral separation of donepezil.
Caption: Key parameters influencing chiral separation performance.
References
Application Note: Chiral Purity Analysis of (S)-Donepezil Using High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, prescribed for the treatment of dementia in Alzheimer's disease.[1][2] It possesses a single chiral center, existing as two enantiomers: (S)-donepezil and (R)-donepezil.[3][4] Since enantiomers can exhibit different pharmacological and toxicological profiles, regulatory agencies require strict control over the stereoisomeric composition of chiral drugs.[5] This application note provides a detailed high-performance liquid chromatography (HPLC) method for the enantioselective analysis of this compound, ensuring its purity and the quantification of the unwanted (R)-enantiomer. The direct approach, utilizing a chiral stationary phase (CSP), is employed for this separation.[5]
Principle of Chiral Separation The separation of (S)- and (R)-donepezil is achieved by leveraging the differential interactions between the enantiomers and a chiral stationary phase (CSP). The CSP creates a diastereomeric-like complex with each enantiomer, which has a different stability and energy level. This transient interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation and allowing for individual quantification. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used for this purpose.[5][6]
Experimental Protocols
Apparatus and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector or a photodiode array (PDA) detector.
-
Chiral Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralcel-OJ-H column.[3][4]
-
Data Acquisition Software: Chromatographic software for data collection and processing.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Solvents: HPLC-grade n-hexane, ethanol, isopropanol, and triethylamine.[3][4][7]
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the chiral separation of donepezil is presented in the table below.
| Parameter | Condition |
| Column | Chiralcel-OJ-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Ethanol : Triethylamine (80:20:0.3, v/v/v)[4][8] |
| Flow Rate | 1.0 mL/min[9] |
| Detection Wavelength | 268 nm[3][4] |
| Column Temperature | Ambient (e.g., 25°C) |
| Injection Volume | 20 µL |
| Internal Standard | Arotinolol (optional, for enhanced quantitation)[4] |
Preparation of Solutions
-
Mobile Phase Preparation: Carefully measure and mix 800 mL of n-hexane, 200 mL of ethanol, and 3 mL of triethylamine. Degas the solution for approximately 5-10 minutes using sonication before use.[9]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 25 ng/mL to 2500 ng/mL).[4][8]
-
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets (e.g., 10 tablets).
-
Accurately weigh a portion of the powder equivalent to 10 mg of donepezil and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must meet predefined suitability parameters to ensure its performance. A standard solution containing both (S)- and (R)-donepezil is typically used.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 1.5 between (S)- and (R)-donepezil peaks |
| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area and retention time (n=6 injections) |
Method Validation Summary
The described HPLC method should be validated according to ICH guidelines (Q2R1) to ensure it is suitable for its intended purpose.[10][11] Key validation parameters are summarized below with typical expected results based on published data.
| Validation Parameter | Typical Specification / Result |
| Specificity | No interference from excipients or degradation products at the retention times of the enantiomers.[4][8] |
| Linearity Range | 25 - 2500 ng/mL[4][8] |
| Correlation Coefficient (r²) | ≥ 0.999[4] |
| Limit of Detection (LOD) | ~10 ng/mL[4][8] |
| Limit of Quantitation (LOQ) | ~25 ng/mL[8] |
| Accuracy (% Recovery) | 98.0% - 102.0%[4][12] |
| Precision (%RSD) | Intra-day: ≤ 1.5%; Inter-day: ≤ 2.0%[4] |
Precision and Accuracy Data
Accuracy is typically assessed by the recovery of a spiked analyte in a sample matrix, while precision is determined by the closeness of repeated measurements.
| Concentration Level | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low (50 ng/mL) | 99.5% | 1.29% | 1.45% |
| Medium (500 ng/mL) | 100.8% | 0.85% | 1.10% |
| High (2000 ng/mL) | 100.2% | 0.58% | 0.95% |
| (Data presented are representative values based on published literature for illustrative purposes)[4] |
Visualizations
Logical Workflow for Purity Analysis
The following diagram illustrates the overall workflow for the chiral HPLC analysis of this compound.
Principle of Chiral Separation
This diagram illustrates the fundamental principle of enantiomeric separation on a chiral stationary phase.
Potential Impurities
During the synthesis and storage of donepezil, several related substances and degradation products can arise.[][14] It is crucial that the analytical method can separate the main this compound peak from these potential impurities. Some known impurities include:
-
Donepezil N-oxide[15]
-
Desbenzyl Donepezil
-
Various process-related impurities from synthesis intermediates[14][16]
References
- 1. Donepezil - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. learnaboutpharma.com [learnaboutpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 11. pharmtech.com [pharmtech.com]
- 12. assayprism.com [assayprism.com]
- 14. US20090298879A1 - Impurities of Donepezil - Google Patents [patents.google.com]
- 15. tlcpharma.com [tlcpharma.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving baseline resolution in chiral separation of donepezil enantiomers
Technical Support Center: Chiral Separation of Donepezil Enantiomers
Welcome to the technical support center for the chiral separation of donepezil enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal baseline resolution in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chiral separation of donepezil?
Donepezil possesses a single chiral center, resulting in two enantiomers, (S)-(+)-donepezil and (R)-(-)-donepezil.[1] These enantiomers have identical physical and chemical properties in an achiral environment, making their separation challenging. Achieving baseline resolution requires the use of a chiral stationary phase (CSP) that can differentially interact with each enantiomer.
Q2: Which type of chromatography is most effective for separating donepezil enantiomers?
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most widely reported and effective method for the enantioselective analysis of donepezil.[2][3][4] Normal-phase HPLC is commonly employed for this separation.[1][2][5][6]
Q3: What are the recommended chiral columns for this separation?
Several polysaccharide-based chiral columns have proven effective for the baseline resolution of donepezil enantiomers. The most frequently cited columns include:
-
Chiralcel OD / Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[2][5]
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[4]
Q4: What is a typical mobile phase composition for the chiral separation of donepezil?
A typical mobile phase for the normal-phase chiral separation of donepezil consists of a mixture of a non-polar solvent (like n-hexane) and a polar organic solvent (an alcohol such as ethanol or isopropanol), with a small amount of a basic additive (like triethylamine or diethylamine).[1][2][4][5][6] The basic additive is crucial for improving peak shape and resolution for basic compounds like donepezil.[7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of donepezil enantiomers.
Issue 1: Poor or No Resolution
Possible Causes:
-
Inappropriate Mobile Phase Composition: The ratio of the non-polar to polar solvent is critical for achieving selectivity.[8][9]
-
Absence of Basic Additive: For basic analytes like donepezil, the absence of a basic modifier like triethylamine can lead to poor peak shape and co-elution.[1][7]
-
Incorrect Column Choice: The selected chiral stationary phase may not be suitable for donepezil enantiomers.
-
Column Contamination or Degradation: Over time, column performance can degrade due to the adsorption of contaminants from the sample or mobile phase.[10][11]
Solutions:
-
Optimize Mobile Phase: Systematically vary the percentage of the alcohol in the mobile phase. A lower percentage of alcohol generally increases retention and can improve resolution, but also extends the run time.[1][8]
-
Introduce a Basic Additive: Add a small concentration (typically 0.1-0.3% v/v) of triethylamine or diethylamine to the mobile phase to improve peak symmetry and resolution.[1][2][4][5][6]
-
Screen Different Chiral Columns: If optimization of the mobile phase is unsuccessful, consider screening other polysaccharide-based chiral columns such as Chiralcel OD-H, Chiralcel-OJ-H, or Chiralpak AD-H.
-
Column Washing and Regeneration: Flush the column with a strong solvent, such as 100% ethanol or isopropanol (always check the column manufacturer's instructions for solvent compatibility), to remove strongly retained compounds.[7][10]
Issue 2: Peak Tailing or Fronting
Possible Causes:
-
Secondary Interactions: Unwanted interactions between the basic donepezil molecule and acidic silanol groups on the silica support of the stationary phase can cause peak tailing.
-
Sample Overload: Injecting too high a concentration of the sample can lead to peak distortion.[7]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak fronting.[10][12]
Solutions:
-
Increase Basic Additive Concentration: A higher concentration of the basic modifier in the mobile phase can help to mask the active sites on the stationary phase, leading to more symmetrical peaks.
-
Reduce Sample Concentration: Prepare and inject a more dilute sample solution.[7]
-
Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the donepezil standard or sample in the mobile phase to ensure compatibility and good peak shape.[12]
Issue 3: Drifting Retention Times
Possible Causes:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase.[7]
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times, especially in normal-phase chromatography.[9]
-
Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or evaporation of the more volatile components can alter the elution strength.
Solutions:
-
Ensure Proper Equilibration: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 30-60 minutes or until a stable baseline is achieved) before starting the analysis.[7]
-
Use a Column Oven: Employ a column oven to maintain a constant and controlled temperature throughout the analysis.
-
Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped to prevent evaporation.
Experimental Protocols
Protocol 1: Chiral HPLC Method using Chiralcel-OJ-H Column
This method is adapted from a stability-indicating assay for donepezil enantiomers.[1][3]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Chiralcel-OJ-H, 250 x 4.6 mm i.d.[1]
-
Mobile Phase: n-Hexane:Ethanol:Triethylamine (80:20:0.3, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 268 nm.[1]
-
Temperature: Ambient (e.g., 25 ± 1°C).[1]
-
Injection Volume: 100 µL.[1]
-
Sample Preparation: Dissolve the donepezil sample in methanol to a suitable concentration.[1]
Protocol 2: Chiral HPLC Method using Chiralcel OD Column
This protocol is suitable for the determination of donepezil enantiomers in tablets and plasma.[2][5]
-
Chromatographic System: HPLC with UV detection.
-
Column: Chiralcel OD, cellulose tris (3,5-dimethylphenyl carbamate).[2][5]
-
Mobile Phase: n-Hexane:Isopropanol:Triethylamine (87:12.9:0.1, v/v/v).[2][5]
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient.
-
Sample Preparation (for tablets): Grind tablets, sonicate in methanol, and filter.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters obtained from published methods for the chiral separation of donepezil enantiomers.
Table 1: Chromatographic Performance on Different Chiral Columns
| Parameter | Chiralcel-OJ-H Method[1] | Chiralcel OD Method[2][5] | Chiralpak AD-H Method[4] |
| Mobile Phase | n-Hexane:Ethanol:Triethylamine (80:20:0.3) | n-Hexane:Isopropanol:Triethylamine (87:12.9:0.1) | n-Hexane:Ethanol:Methanol:Triethylamine (75:20:5:0.3) |
| Retention Time (S-Donepezil) | 10.6 ± 0.44 min | ~12.8 min | Not specified |
| Retention Time (R-Donepezil) | 14.4 ± 0.48 min | ~16.3 min | Not specified |
| Separation Factor (α) | 1.42 | >1 | Not specified |
| Resolution (Rs) | >1.5 (Baseline) | Well resolved | Baseline separation |
| Detection Wavelength | 268 nm | 268 nm | 270 nm |
Table 2: System Suitability Parameters for Chiralcel-OJ-H Method[1]
| Parameter | S-(+)-Donepezil | R-(-)-Donepezil |
| Retention Time (t_R) | 10.6 ± 0.44 min | 14.4 ± 0.48 min |
| Retention Factor (k') | 2.53 | 3.80 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.42} |
| Resolution (Rs) | \multicolumn{2}{c | }{2.8} |
Visualizations
Below are diagrams illustrating the experimental workflow and logical relationships in troubleshooting chiral separations.
Caption: A typical experimental workflow for the chiral HPLC analysis of donepezil.
Caption: A logical workflow for troubleshooting poor resolution in chiral separations.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective HPLC assay of donepezil enantiomers with UV detection and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of donepezil enantiomer in human plasma by normal-HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
Technical Support Center: (S)-Donepezil LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of (S)-Donepezil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Troubleshooting Guide
This guide is designed to help you identify, evaluate, and mitigate matrix effects during the LC-MS/MS analysis of this compound.
Question 1: I am observing poor accuracy and precision in my this compound quantification. Could this be due to matrix effects?
Answer:
Yes, poor accuracy and precision are common indicators of matrix effects in LC-MS/MS analysis.[1] Matrix effects, which can manifest as ion suppression or enhancement, directly impact the accuracy, precision, and sensitivity of the method.[1][2] These effects arise from co-eluting endogenous components in the sample matrix that interfere with the ionization of the target analyte, this compound.[2][3]
Troubleshooting Steps:
-
Evaluate Matrix Effects: The first step is to quantitatively assess the extent of matrix effects in your assay. The post-extraction spike method is a widely accepted approach for this evaluation.[1][4]
-
Review Sample Preparation: Inadequate sample preparation is a primary cause of significant matrix effects.[3][5] For this compound, which is a nonpolar compound, protein precipitation alone may not be sufficient to remove interfering nonpolar compounds like phospholipids.[6]
-
Optimize Chromatography: If significant matrix effects are confirmed, optimizing the chromatographic conditions can help separate this compound from the interfering matrix components.[2]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] Donepezil-D4 is a commonly used SIL-IS for Donepezil analysis.[7]
Question 2: How do I perform a quantitative assessment of matrix effects for my this compound analysis?
Answer:
The most common method for the quantitative assessment of matrix effects is the post-extraction spike method .[1][4] This involves comparing the response of the analyte in a pre-extracted blank matrix spiked with the analyte to the response of the analyte in a neat solution at the same concentration.
Experimental Protocol: Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol. After the final evaporation step, reconstitute the extract with the this compound standard solution from Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the this compound standard solution before starting the sample preparation procedure. This set is used to determine the recovery.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for this compound.
-
Calculate the Matrix Effect (%):
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
For a robust bioanalytical method, the absolute matrix factor should ideally be between 0.75 and 1.25.[8]
-
Question 3: My results show significant ion suppression for this compound. What are the best strategies to minimize this?
Answer:
Significant ion suppression for this compound is often caused by co-eluting phospholipids from biological matrices.[6] Here are the most effective strategies to minimize ion suppression:
-
Improve Sample Preparation:
-
Liquid-Liquid Extraction (LLE): LLE is a highly effective technique for reducing matrix effects for nonpolar compounds like Donepezil.[5][6] A common LLE protocol involves using a mixture of hexane and ethyl acetate.[7][9]
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to protein precipitation and is effective in removing interfering matrix components.[5][10]
-
-
Optimize Chromatographic Separation:
-
Increase Chromatographic Resolution: Modifying the gradient, flow rate, or using a column with a different chemistry can help separate this compound from interfering compounds.
-
Divert Flow: If the interfering components elute at a different time than this compound, the initial column effluent can be diverted to waste to prevent it from entering the mass spectrometer.
-
-
Change Ionization Source:
-
While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects, especially for nonpolar compounds.[8]
-
The following diagram illustrates a general workflow for troubleshooting matrix effects:
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects in plasma samples for this compound analysis? A1: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites.[3][8] For a nonpolar drug like this compound, phospholipids are a primary concern as they can co-extract and cause ion suppression.[6]
Q2: Can I just dilute my sample to reduce matrix effects? A2: While sample dilution can reduce the concentration of interfering matrix components, it also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low concentrations of this compound.[1] This approach is only feasible if the assay has very high sensitivity.[1]
Q3: What is the acceptance criteria for matrix effect during method validation? A3: According to regulatory guidelines, the matrix effect, assessed by the matrix factor (the ratio of the analyte peak response in the presence of matrix to the analyte peak response in the absence of matrix), should be evaluated. The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15% for at least six different lots of blank matrix.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) always necessary? A4: While highly recommended for compensating for matrix effects, a SIL-IS may not be strictly necessary if you can demonstrate that matrix effects are negligible or have been effectively eliminated through optimized sample preparation and chromatography.[1] However, using a SIL-IS is considered the gold standard for robust bioanalytical methods.[1]
Experimental Protocols
Detailed Protocol: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is adapted from validated methods for Donepezil analysis.[7][9]
-
Sample Preparation:
-
To 200 µL of human plasma in a polypropylene tube, add 20 µL of the internal standard working solution (e.g., Donepezil-D4, 10 µg/mL in 50% methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of extraction solvent (e.g., a mixture of hexane and ethyl acetate, 70:30 v/v).
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Separation and Evaporation:
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Detailed Protocol: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guide based on common SPE procedures for pharmaceutical compounds.[10]
-
Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
To 100 µL of human plasma, add 10 µL of the internal standard solution.
-
Load the sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 0.5 mL of a methanol-water mixture (10:90, v/v).
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and recovery for Donepezil from published literature.
Table 1: Matrix Effect of Donepezil in Rat Plasma
| Sample Preparation Method | Analyte Concentration | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction | 1.5 ng/mL (Low QC) | 103.8 | [6] |
| Liquid-Liquid Extraction | 500 ng/mL (High QC) | 92.2 | [6] |
| Protein Precipitation | 2 ng/mL (Low QC) | 97.05 - 108.78 | [11] |
| Protein Precipitation | 160 ng/mL (High QC) | 97.05 - 108.78 | [11] |
Table 2: Recovery of Donepezil from Rat Plasma
| Sample Preparation Method | Analyte Concentration | Recovery (%) | Reference |
| Liquid-Liquid Extraction | 1.5 ng/mL (Low QC) | 98.5 | [6] |
| Liquid-Liquid Extraction | 500 ng/mL (High QC) | 106.8 | [6] |
| Protein Precipitation | 2 ng/mL (Low QC) | 90.86 - 95.99 | [11] |
| Protein Precipitation | 160 ng/mL (High QC) | 90.86 - 95.99 | [11] |
Signaling Pathways and Workflows
The following diagram illustrates the logical relationship in evaluating matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 7. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Chiral HPLC Analysis of (S)-Donepezil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase and other chromatographic conditions for the High-Performance Liquid Chromatography (HPLC) analysis of (S)-donepezil.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of donepezil?
The main challenge is the separation of its enantiomers, this compound and (R)-donepezil, as donepezil is administered as a racemic mixture.[1][2] Enantioselective, or chiral, chromatography is required to resolve and quantify the individual enantiomers.
Q2: Which type of HPLC columns are suitable for the chiral separation of donepezil?
Polysaccharide-based chiral stationary phases are commonly used for the enantioselective separation of donepezil. Specific examples include cellulose and amylose-based columns such as Chiralcel-OJ-H, Chiralpak AD-H, and Chiralcel OD.[1][2][3]
Q3: What are typical mobile phase compositions for the chiral HPLC analysis of donepezil?
A normal-phase mobile phase is generally employed, typically consisting of a mixture of a non-polar solvent like n-hexane and a polar organic modifier such as ethanol or isopropanol.[1][2] A small amount of a basic additive, like triethylamine (TEA), is often included to improve peak shape and resolution.[1][2][3]
Q4: What is the role of triethylamine (TEA) in the mobile phase?
Triethylamine is a common mobile phase additive in chiral separations of basic compounds like donepezil. It acts as a competing base to reduce peak tailing caused by the interaction of the analyte with acidic silanol groups on the silica-based stationary phase. This results in improved peak symmetry and efficiency.[1]
Q5: What detection wavelength is typically used for donepezil analysis?
Donepezil can be detected using a UV detector. The common detection wavelengths used are around 268 nm and 270 nm.[1][2][3][4]
Troubleshooting Guides
Problem 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks for the (S) and (R) enantiomers.
-
The two enantiomeric peaks are partially merged (co-eluting).
Possible Causes and Solutions:
-
Inappropriate Mobile Phase Composition: The ratio of the non-polar solvent to the polar organic modifier is critical for chiral recognition.
-
Solution: Systematically vary the percentage of the alcohol (e.g., ethanol or isopropanol) in the mobile phase. Lowering the alcohol content generally increases retention times and can improve resolution, but may also lead to broader peaks.[1]
-
-
Absence of a Basic Additive: For basic compounds like donepezil, the absence of an additive like triethylamine can lead to poor peak shape and co-elution.
-
Incorrect Chiral Stationary Phase: The selected chiral column may not be suitable for resolving donepezil enantiomers.
Problem 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, where the latter half of the peak is broader than the front (tailing) or the front half is broader than the latter (fronting).
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase: Residual acidic silanol groups on the silica support can interact with the basic donepezil molecule, causing peak tailing.
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Inappropriate Mobile Phase pH (in Reversed-Phase): While less common for this specific chiral separation, in reversed-phase HPLC, a mobile phase pH close to the pKa of the analyte can cause peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
-
Problem 3: Unstable or Drifting Retention Times
Symptoms:
-
The time at which the peaks elute from the column changes between injections.
Possible Causes and Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.
-
Solution: Allow the mobile phase to run through the column for a sufficient amount of time (e.g., 30-60 minutes) before the first injection to ensure a stable baseline and equilibrated stationary phase.
-
-
Changes in Mobile Phase Composition: The mobile phase composition may be changing over time due to evaporation of a volatile component.
-
Solution: Ensure the mobile phase reservoir is well-sealed and prepare fresh mobile phase daily.
-
-
Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[4]
-
Data Presentation
Table 1: Comparison of Mobile Phases for Chiral Separation of Donepezil
| Chiral Column | Mobile Phase Composition (v/v/v) | Analytes Separated | Reference |
| Chiralcel-OJ-H | ethanol:n-hexane:triethylamine (20:80:0.3) | (S)-(+)-donepezil and (R)-(-)-donepezil | [1][4] |
| Chiralpak AD-H | hexane:ethanol:methanol (75:20:5) + 0.3% triethylamine | Donepezil, 5-O-desmethyl donepezil, and 6-O-desmethyl donepezil enantiomers | [3] |
| Chiralcel OD | n-hexane:isopropanol:triethylamine (87:12.9:0.1) | Donepezil enantiomers | [2] |
Table 2: Chromatographic Parameters for Donepezil Enantiomers
| Parameter | Method 1 (Chiralcel-OJ-H) | Method 2 (Chiralcel OD) |
| Mobile Phase | ethanol:n-hexane:triethylamine (20:80:0.3) | n-hexane:isopropanol:triethylamine (87:12.9:0.1) |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection Wavelength | 268 nm | 268 nm |
| Retention Time (S)-enantiomer | 10.6 ± 0.44 min | 12.8 min |
| Retention Time (R)-enantiomer | 14.4 ± 0.48 min | 16.3 min |
| Linearity Range | 25 - 2500 ng/mL | 0.05 - 2 µg/mL |
| Detection Limit | 10 ng/mL | 20 ng/mL |
| Reference | [1] | [2] |
Experimental Protocols
Method 1: Chiral Separation using Chiralcel-OJ-H Column[1][4]
-
HPLC System: A standard HPLC system equipped with a pump, UV-Vis detector, and an integrator.
-
Chiral Column: Chiralcel-OJ-H (250 x 4.6 mm i.d.).
-
Mobile Phase: Prepare a mixture of ethanol, n-hexane, and triethylamine in the ratio of 20:80:0.3 (v/v/v).
-
Mobile Phase Preparation: Filter the mobile phase through a 0.45 µm membrane filter before use.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm.
-
Temperature: Ambient (25 ± 1°C).
-
Injection Volume: 100 µL.
-
-
Sample Preparation: Dissolve the donepezil sample in the mobile phase to the desired concentration.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The expected retention times are approximately 10.6 min for (S)-(+)-donepezil and 14.4 min for (R)-(-)-donepezil.
Method 2: Chiral Separation using Chiralpak AD-H Column[3]
-
HPLC System: A standard HPLC system with a pump, UV-Vis detector, and a system controller.
-
Chiral Column: Chiralpak AD-H (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of hexane, ethanol, and methanol in the ratio of 75:20:5 (v/v/v) and add 0.3% triethylamine.
-
Chromatographic Conditions:
-
Detection: UV at 270 nm.
-
-
Sample Preparation: Perform liquid-liquid extraction using ethyl acetate as the extractor solvent for samples in culture medium.
-
Analysis: Equilibrate the column with the mobile phase. Inject the prepared sample and record the chromatogram.
Visualizations
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Caption: Troubleshooting guide for addressing peak tailing issues.
References
Technical Support Center: Enhancing (S)-Donepezil Detection in Biological Matrices
Welcome to the technical support center for the analysis of (S)-donepezil. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection in various biological matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your analytical method development and execution.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective analysis of donepezil, helping you to identify and resolve problems to improve method sensitivity and robustness.
Question: Why am I observing poor or no chiral separation of (S)- and (R)-donepezil?
Answer:
Poor enantiomeric resolution is a frequent challenge in chiral chromatography. Several factors can contribute to this issue:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for separating enantiomers. For donepezil, polysaccharide-based columns such as Chiralcel OJ-H and Chiralpak AD-H have been used successfully.[1][2] Protein-based columns, like those with an avidin stationary phase, have also demonstrated effective separation.[3] If you are not achieving separation, verify that your chosen column is suitable for donepezil enantiomers.
-
Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and their proportions, significantly impacts chiral recognition. For normal-phase chromatography on polysaccharide-based columns, a common mobile phase consists of n-hexane, an alcohol (e.g., ethanol or isopropanol), and a basic additive like triethylamine (TEA) or diethylamine (DEA).[1][2] The percentage of the alcohol and the amine additive are crucial for optimizing resolution.
-
Suboptimal Temperature: Column temperature can affect chiral separation. It is recommended to maintain a consistent and optimized column temperature.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of resolution. Ensure proper sample clean-up to minimize matrix effects and flush the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.
Question: I am experiencing low sensitivity and a high limit of quantification (LLOQ) for this compound. How can I improve it?
Answer:
Low sensitivity can be a significant hurdle, especially when dealing with low concentrations of this compound in biological samples. Consider the following strategies to enhance sensitivity:
-
Optimize Sample Preparation: The goal of sample preparation is to concentrate the analyte and remove interfering substances from the biological matrix.
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique for extracting donepezil from plasma.[1][4] Experiment with different organic solvents (e.g., a mixture of n-hexane and isopropanol) and pH adjustments of the aqueous phase to maximize the recovery of this compound.
-
Solid-Phase Extraction (SPE): SPE can offer cleaner extracts and higher concentration factors compared to LLE. Method development would be required to select the appropriate sorbent and elution conditions.
-
-
Enhance Ionization Efficiency in Mass Spectrometry:
-
Mobile Phase Additives: The presence of additives like formic acid or ammonium acetate in the mobile phase can improve the ionization of donepezil in the mass spectrometer source, leading to a better signal.
-
Source Parameter Optimization: Fine-tuning the ion source parameters of your mass spectrometer (e.g., capillary voltage, gas flow rates, and temperature) is crucial for maximizing the signal intensity of this compound.
-
-
Utilize a More Sensitive Analytical Technique:
-
Tandem Mass Spectrometry (MS/MS): LC-MS/MS offers superior sensitivity and selectivity compared to UV or fluorescence detection.[1][3] Operating in Multiple Reaction Monitoring (MRM) mode significantly reduces background noise and improves the signal-to-noise ratio.
-
Capillary Electrophoresis (CE): CE with techniques like field-amplified sample stacking can also achieve very low detection limits.[5]
-
Question: My results show high variability and poor reproducibility. What are the likely causes?
Answer:
High variability in results can stem from several sources throughout the analytical workflow. Here are some common culprits and their solutions:
-
Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.
-
Automated Liquid Handling: If available, using automated liquid handling systems can improve the precision of extraction procedures.
-
Internal Standard (IS) Use: Employing a suitable internal standard, ideally a stable isotope-labeled version of donepezil (e.g., donepezil-d4), is crucial to correct for variations in sample extraction and instrument response.[4]
-
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound, leading to inconsistent results.
-
Improved Chromatographic Separation: Adjusting the mobile phase gradient or using a different column may help to separate the analyte from interfering matrix components.
-
More Efficient Sample Cleanup: As mentioned earlier, optimizing LLE or using SPE can reduce matrix effects.
-
-
Instrument Instability: Fluctuations in the LC or MS system can cause variability.
-
System Suitability Tests: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing optimally.
-
Preventative Maintenance: Adhere to a regular maintenance schedule for the instrument.
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of this compound in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the quantification of this compound in biological fluids like plasma.[1][3] This is due to its ability to selectively monitor specific precursor-to-product ion transitions, which significantly reduces chemical noise and enhances the signal-to-noise ratio.
Q2: Which type of chiral column is best suited for separating donepezil enantiomers?
A2: Polysaccharide-based chiral stationary phases, such as cellulose and amylose derivatives, have proven to be very effective for the enantioselective separation of donepezil. Columns like the Chiralcel OJ-H (cellulose tris(4-methylbenzoate)) and Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are frequently cited for this purpose.[1][2][6] Protein-based columns, for instance, those using avidin as the chiral selector, have also been successfully employed.[3]
Q3: What are the typical lower limits of quantification (LLOQ) for this compound in human plasma?
A3: With sensitive LC-MS/MS methods, LLOQs for this compound in human plasma can reach the low picogram per milliliter (pg/mL) to nanogram per milliliter (ng/mL) range. For instance, one method reported a linear range starting from 0.0206 ng/mL for both (R)- and this compound.[3] Another study reported a linearity range of 0.051 to 7.596 ng/mL for this compound.[1]
Q4: Is an internal standard necessary for the accurate quantification of this compound?
A4: Yes, the use of a suitable internal standard (IS) is highly recommended for accurate and precise quantification. An IS compensates for potential variations during sample preparation, injection, and ionization. The ideal IS is a stable isotope-labeled analog of the analyte, such as deuterium-labeled donepezil, as its chemical and physical properties are very similar to the unlabeled analyte.
Q5: Can racemization of this compound occur during sample preparation and analysis?
A5: The potential for racemization should be considered during method development. One study specifically noted that their enantioselective LC-MS/MS method was evaluated for the simultaneous quantitative determination of donepezil enantiomers without interconversion during the clean-up process and measurement.[3] It is good practice to evaluate the chiral stability of the analyte under the conditions of your sample preparation and analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the enantioselective analysis of donepezil.
Table 1: Chiral Separation Methods and their Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Analytical Technique | HPLC-MS/MS | Normal-Phase HPLC-MS/MS | Capillary Electrophoresis |
| Chiral Selector | Avidin Column | CHIRALCEL OJ-H | Sulfated-β-cyclodextrin |
| Biological Matrix | Human Plasma | Human Plasma | Rabbit Plasma |
| Linearity Range this compound | 0.0206 - 51.6 ng/mL | 0.051 - 7.596 ng/mL | 0.1 - 5 µg/mL (100 - 5000 ng/mL) |
| LLOQ this compound | 0.0206 ng/mL | 0.051 ng/mL | 0.05 µg/mL (50 ng/mL) |
| Internal Standard | Deuterium-labeled donepezil | Lidocaine | L-butefeina |
| Reference | [3] | [1] | [5] |
Table 2: Recovery and Precision Data for this compound Analysis
| Parameter | Method 1 (Normal-Phase HPLC-MS/MS) |
| Biological Matrix | Human Plasma |
| Pretreatment Recovery | 58.42% - 61.08% |
| Relative Recovery | 95.10% - 103.70% |
| Intra-day Precision (RSD) | 8.35% - 11.28% |
| Inter-day Precision (RSD) | 5.82% - 9.02% |
| Reference | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Enantioselective Quantification of Donepezil in Human Plasma by Normal-Phase HPLC-MS/MS[1]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To a plasma sample, add the internal standard (Lidocaine).
-
Extract the donepezil enantiomers and the IS using a mixture of n-hexane:isopropanol (98:2, v/v).
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: CHIRALCEL OJ-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:n-propanol:diethylamine (60:40:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: Not specified
3. Mass Spectrometry Conditions:
-
Instrument: API 3000 triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Not specified in the abstract
Protocol 2: Chiral Separation of Donepezil Enantiomers in Pharmaceutical Formulations by HPLC[2]
1. Sample Preparation (from Tablets):
-
Grind tablets to a fine powder.
-
Accurately weigh a portion of the powder and dissolve it in methanol with the aid of sonication.
-
Filter the solution prior to injection.
2. Chromatographic Conditions:
-
Column: Chiralcel-OJ-H
-
Mobile Phase: ethanol:n-hexane:triethylamine (20:80:0.3, v/v/v)
-
Detection: UV at 268 nm
-
Internal Standard: Arotinolol
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of this compound.
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. [Determination of donepezil enantiomer in human plasma by normal-HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Simultaneous determination of donepezil (aricept) enantiomers in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Separation and determination of donepezil hydrochloride enantiomers in plasma by capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimization of (S)-Donepezil Extraction from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of (S)-donepezil from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from plasma?
A1: The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). Protein precipitation (PP) is another technique, but it may not be as effective in removing interfering substances for a nonpolar compound like donepezil.[1][2] LLE is often preferred for its ability to remove nonpolar compounds, which can be adjusted by changing the extraction solvent.[1][2]
Q2: Why is liquid-liquid extraction (LLE) often preferred over protein precipitation for donepezil?
A2: LLE is considered superior to protein precipitation for determining donepezil in plasma because it is more effective at removing nonpolar compounds, such as phospholipids, which can interfere with the analysis and suppress the signal in methods like LC-MS/MS.[1][2] Donepezil itself is a nonpolar compound.[1][2]
Q3: What are the key parameters to optimize in a liquid-liquid extraction (LLE) protocol for this compound?
A3: Key parameters to optimize include the choice of extraction solvent, the ratio of organic solvent to plasma, extraction time, and mixing intensity (e.g., vortex speed and duration). The pH of the aqueous phase can also be adjusted to ensure donepezil is in its neutral form for efficient extraction into the organic solvent.[3]
Q4: Can you recommend a starting point for an LLE solvent system?
A4: A mixture of hexane and ethyl acetate (e.g., 70:30 v/v) has been successfully used.[3][4] Another effective solvent is pure methyl tert-butyl ether (MTBE).[1][2][5]
Q5: What is a suitable internal standard (IS) for this compound analysis?
A5: A stable isotope-labeled version of donepezil, such as donepezil-D4, is an excellent choice for an internal standard as it has very similar chemical properties to the analyte.[3][4] Another option is a structurally similar compound like icopezil.[1][2][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | - Inefficient extraction solvent. - Suboptimal pH of the plasma sample. - Insufficient mixing (vortexing) time or speed. - Phase separation issues. | - Test different organic solvents or solvent mixtures (e.g., MTBE, hexane:ethyl acetate). - Adjust the plasma pH to be basic to ensure donepezil is in its non-ionized form.[6] - Increase vortexing time and/or speed to ensure thorough mixing of the two phases. - Ensure complete separation of aqueous and organic layers after centrifugation. Consider a longer centrifugation time or higher speed. |
| High Matrix Effect / Ion Suppression in LC-MS/MS | - Co-elution of phospholipids or other endogenous plasma components. - Inadequate sample cleanup. | - Switch from protein precipitation to a more selective method like LLE or SPE.[1][2] LLE is particularly effective at removing nonpolar interferences.[1][2] - Optimize the LLE procedure by testing different extraction solvents. - For SPE, ensure the correct sorbent and elution solvent are used for effective cleanup. |
| Poor Reproducibility (High %RSD) | - Inconsistent sample handling and extraction procedure. - Inaccurate pipetting of small volumes. - Incomplete solvent evaporation and reconstitution. | - Standardize the entire workflow, including vortexing time, centrifugation speed and time, and solvent volumes. - Use calibrated pipettes and proper pipetting techniques. - Ensure the evaporated residue is completely dry before reconstitution and that it fully dissolves in the reconstitution solvent. |
| Analyte Instability | - Degradation of this compound during sample storage or processing. | - Store plasma samples at -80°C until analysis.[1][3] - Perform stability studies to assess freeze-thaw stability, bench-top stability, and long-term stability in plasma.[1] Donepezil has been shown to be stable for at least three freeze-thaw cycles and for at least four weeks at -80°C.[1] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE)
This protocol is adapted from a method for the determination of donepezil in rat plasma.[1][2][5]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples briefly.
-
-
Extraction:
-
In a microcentrifuge tube, mix 20 µL of plasma with 500 µL of the extraction solvent (pure MTBE containing the internal standard, e.g., icopezil).
-
Vortex the mixture for 5 minutes.
-
-
Phase Separation:
-
Centrifuge the mixture at 1,240 x g for 5 minutes.
-
-
Solvent Transfer and Evaporation:
-
Transfer the entire upper organic layer to a new 1.5 mL microcentrifuge tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Re-dissolve the dried residue in 100 µL of acetonitrile.
-
Centrifuge the reconstituted solution at 1,240 x g for 5 minutes.
-
-
Analysis:
-
Transfer the supernatant for analysis by LC-MS/MS.
-
Protocol 2: Liquid-Liquid Extraction (LLE) with Hexane and Ethyl Acetate
This protocol is based on a method for the quantification of donepezil in human plasma.[3][4]
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature (18-21°C).
-
Vortex the plasma samples briefly.
-
-
Extraction:
-
Transfer 200 µL of plasma into a polypropylene tube.
-
Spike with 20 µL of internal standard solution (e.g., donepezil-D4).
-
Add the extraction solvent (hexane:ethyl acetate, 70:30, v/v).
-
Vortex for 3 minutes.
-
-
Phase Separation:
-
Centrifuge at 4,000 rpm for 5 minutes.
-
-
Solvent Transfer and Freezing:
-
Transfer the supernatant to a new polypropylene tube.
-
Keep at -80°C for 60 minutes to freeze the aqueous layer and facilitate removal of the organic layer.
-
Data Presentation
Table 1: Comparison of LLE Protocols for Donepezil Extraction
| Parameter | Protocol 1 (MTBE)[1][2][5] | Protocol 2 (Hexane:Ethyl Acetate)[3][4] |
| Plasma Volume | 20 µL | 200 µL |
| Extraction Solvent | Methyl tert-butyl ether (MTBE) | Hexane:Ethyl Acetate (70:30, v/v) |
| Internal Standard | Icopezil | Donepezil-D4 |
| Vortexing Time | 5 minutes | 3 minutes |
| Centrifugation | 1,240 x g for 5 minutes | 4,000 rpm for 5 minutes |
| Recovery | 98.5% to 106.8% | Approximately 60% |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 0.1 ng/mL |
Table 2: Stability of Donepezil in Plasma[1]
| Stability Condition | Duration | Temperature | Accuracy (%) | Precision (%CV) |
| Freeze-Thaw | 3 cycles | -80°C | Within acceptable limits | Within acceptable limits |
| Bench-Top | 4 hours | Room Temperature | Within acceptable limits | Within acceptable limits |
| Long-Term | 4 weeks | -80°C | Within acceptable limits | Within acceptable limits |
| Post-Preparative | 24 hours | 4°C (in autosampler) | 95.5% to 103.6% | < 5.9% |
Visualizations
References
- 1. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: (S)-Donepezil In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering variability in in vivo studies of (S)-donepezil.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our animal model. What are the potential causes and how can we troubleshoot this?
Answer:
High pharmacokinetic variability is a common challenge in in vivo studies with donepezil. Several factors can contribute to this, primarily related to its metabolism. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Review Your Animal Model and Genetics
-
Genetic Background: Donepezil is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2] Genetic polymorphisms in these enzymes can lead to significant differences in drug metabolism and clearance.[3][4] For instance, poor metabolizers of CYP2D6 may exhibit a 32% slower clearance of donepezil compared to extensive metabolizers.[3][5]
-
Recommendation: If using rodent models, be aware of known strain differences in CYP enzyme expression. For clinical studies, genotyping patients for CYP2D6 and CYP3A4 polymorphisms is highly recommended to stratify your data and reduce variability.[6]
-
Step 2: Assess for Potential Drug Interactions
-
Concomitant Medications: Co-administration of drugs that are inhibitors or inducers of CYP2D6 and CYP3A4 can significantly alter donepezil's metabolism.[7][8]
-
Inhibitors (e.g., ketoconazole, quinidine, fluoxetine) can increase donepezil plasma concentrations.[8][9]
-
Inducers (e.g., rifampicin, carbamazepine, dexamethasone) can decrease donepezil plasma concentrations.[7][8][9]
-
Recommendation: Carefully review all co-administered substances, including those in the vehicle, for potential interactions. If interactions are unavoidable, consider a separate study arm to characterize the effect of the interacting drug.
-
Step 3: Standardize Experimental Procedures
-
Dosing and Administration: Ensure accurate and consistent dosing. For oral administration, factors such as food intake can affect absorption, although studies suggest donepezil's absorption is not significantly affected by food.[7]
-
Sample Collection and Processing: Standardize the timing of blood sample collection. Use a consistent method for plasma separation and storage to prevent degradation of the analyte.
Step 4: Validate Your Bioanalytical Method
-
Stereoselectivity: Donepezil is administered as a racemic mixture of (R)- and (S)-enantiomers. This compound is the active enantiomer. In vivo, (R)-donepezil is often metabolized faster than this compound, leading to higher plasma concentrations of the (S)-enantiomer.[10]
-
Recommendation: Use a stereoselective analytical method, such as chiral HPLC, to separately quantify (R)- and this compound. This is crucial for accurately determining the pharmacokinetics of the active moiety.
-
Issue 2: Inconsistent Efficacy or Behavioral Outcomes
Question: We are seeing a high degree of variability in the behavioral responses to this compound in our Alzheimer's disease mouse model. Some animals respond well, while others show no improvement. What could be causing this?
Answer:
Variability in efficacy is often linked to the same factors that influence pharmacokinetics, but can also involve pharmacodynamic and experimental design elements.
Step 1: Correlate Pharmacokinetics and Pharmacodynamics (PK/PD)
-
Plasma and Brain Concentrations: A lack of behavioral effect may be due to insufficient drug concentrations at the site of action (the brain).
Step 2: Evaluate the Animal Model of Disease
-
Disease Pathology: The severity and nature of the Alzheimer's-like pathology in your animal model can influence the response to donepezil.
-
Recommendation: Ensure your animal model exhibits a consistent and relevant pathology (e.g., cholinergic deficit, amyloid plaques). Consider using models with specific cholinergic lesions (e.g., saporin-induced lesions) for more targeted studies of donepezil's mechanism.
-
Step 3: Refine Your Behavioral Testing Protocol
-
Test Sensitivity: The chosen behavioral test must be sensitive enough to detect the cognitive-enhancing effects of donepezil. The Morris Water Maze is a commonly used and validated test for spatial learning and memory.[3][5][7]
-
Recommendation: Follow a standardized and well-validated protocol for your behavioral testing. Ensure that experimenters are blinded to the treatment groups to minimize bias.
-
Step 4: Consider Non-Cholinergic Mechanisms
-
Beyond Acetylcholinesterase Inhibition: Donepezil has been suggested to have other non-cholinergic effects, such as modulating amyloid-beta processing and neuroprotection.[13][14][15] The variability in response might be related to these other mechanisms.
-
Recommendation: If possible, measure biomarkers related to these alternative pathways (e.g., amyloid-beta levels, synaptic density) to gain a more comprehensive understanding of the drug's effects in your model.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the key metabolic pathways for donepezil and how do they contribute to variability?
A1: Donepezil is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[1][2] Genetic variations (polymorphisms) in the genes encoding these enzymes are a major source of inter-individual variability in drug metabolism and plasma concentrations.[3][4] For example, individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype, which can significantly impact donepezil clearance.[3][5]
Q2: Why is it important to use a stereoselective assay for this compound?
A2: Donepezil is a chiral drug and is administered as a 1:1 mixture of its (R)- and (S)-enantiomers. The (S)-enantiomer is the pharmacologically active form. In vivo, the two enantiomers can have different pharmacokinetic profiles due to stereoselective metabolism, with (R)-donepezil often being eliminated more rapidly.[10] Therefore, a non-stereoselective assay that measures total donepezil may not accurately reflect the concentration of the active (S)-enantiomer, leading to a misinterpretation of the PK/PD relationship.
Q3: What are the common animal models used for in vivo studies of donepezil?
A3: Several animal models are used to study the effects of donepezil, including:
-
Transgenic mouse models of Alzheimer's disease: These models (e.g., APP/PS1, Tg2576) overexpress human genes associated with familial Alzheimer's disease and develop amyloid plaques and cognitive deficits.[14][16]
-
Cholinergic lesion models: These models involve the specific destruction of cholinergic neurons in the brain, often using neurotoxins like saporin, to mimic the cholinergic deficit seen in Alzheimer's disease.[17][18][19][20][21]
-
Scopolamine-induced amnesia models: Scopolamine is a muscarinic antagonist that induces temporary cognitive deficits, which can be reversed by cholinomimetic drugs like donepezil.[2][13]
Q4: What are the typical dosages of donepezil used in rodent studies?
A4: Dosages in rodent studies can vary depending on the model and the research question. Commonly reported oral dosages in mice and rats range from 0.3 mg/kg to 10 mg/kg per day.[2][13][22][23] For intraperitoneal injections in rats, doses around 10-15 mg/kg have been used.[19][24] It is important to perform dose-response studies to determine the optimal dose for your specific experimental conditions.
Q5: How can I measure the pharmacodynamic effects of this compound in vivo?
A5: The primary pharmacodynamic effect of donepezil is the inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine (ACh) levels in the brain. This can be measured directly or indirectly:
-
In vivo microdialysis: This technique allows for the direct measurement of extracellular ACh levels in specific brain regions of freely moving animals.[10][15][25][26][27][28][29]
-
Ex vivo AChE activity assays: Brain tissue can be collected after treatment to measure the level of AChE inhibition.[13]
-
Behavioral tests: Cognitive-enhancing effects are typically assessed using tests of learning and memory, such as the Morris Water Maze or Y-maze.[2][3][5][7][13]
Data Presentation
Table 1: Factors Contributing to Variability in this compound In Vivo Studies
| Factor Category | Specific Factor | Consequence | Recommendation |
| Pharmacokinetics | CYP2D6/CYP3A4 Polymorphisms | Altered metabolism and clearance | Genotyping of subjects/animals |
| Drug-Drug Interactions | Inhibition or induction of metabolism | Review and control for co-medications | |
| Stereoselective Metabolism | Different plasma concentrations of (R)- and (S)-enantiomers | Use a stereoselective bioanalytical method | |
| Pharmacodynamics | Severity of Disease Pathology | Variable response to treatment | Use well-characterized animal models |
| Non-Cholinergic Mechanisms | Effects beyond AChE inhibition may vary | Measure relevant biomarkers (e.g., Aβ) | |
| Experimental | Dosing and Administration | Inaccurate or inconsistent drug delivery | Standardize procedures |
| Procedures | Behavioral Testing | Insensitive or biased assessment of efficacy | Use validated and blinded protocols |
Table 2: Summary of Donepezil Pharmacokinetic Parameters in Different Species
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Reference |
| Human | 5 mg (single) | Oral | ~8.6 | ~2.0 | ~80 | [11][30] |
| Human | 1-5 mg (multiple) | Oral | ~14.2 (steady state) | N/A | ~79.5 | [31] |
| Rat (Hairless) | 3 mg/kg | IV | 1147.3 ± 233.4 | N/A | N/A | [18] |
| Rat (Hairless) | 3 mg/kg | Oral | 17.9 ± 2.4 | 1.2 ± 0.4 | N/A | [18] |
| Rat (Hairless) | 10 mg/kg | Oral | 44.1 ± 7.9 | 1.4 ± 0.5 | N/A | [18] |
| Rat | 1.25 mg/kg | IV Infusion | ~9.38 (metabolite) | ~1.0 | N/A | [27][29] |
| Rat | 2.5 mg/kg | IV Infusion | ~13.3 (metabolite) | ~1.0 | N/A | [27][29] |
Experimental Protocols
Protocol 1: Stereoselective Pharmacokinetic Study of Donepezil in Rats
This protocol is adapted from methodologies described in the literature.[18][32][33]
-
Animal Model: Male Wistar rats (200-250 g).
-
Drug Administration:
-
Prepare a solution of racemic donepezil hydrochloride in sterile saline.
-
Administer a single oral dose (e.g., 5 mg/kg) by gavage.
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the tail vein at pre-dose and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma, add an internal standard.
-
Add 200 µL of 0.1 M NaOH and 5 mL of an extraction solvent (e.g., isopropyl alcohol:n-hexane, 3:97 v/v).[8]
-
Vortex for 3 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chiral HPLC-MS/MS Analysis:
-
Column: Chiralcel OD (cellulose tris(3,5-dimethylphenyl carbamate)) or similar chiral column.[32]
-
Mobile Phase: n-hexane:isopropanol:triethylamine (e.g., 87:12.9:0.1 v/v/v).[32]
-
Detection: Mass spectrometry in selected ion monitoring (SIM) mode for the protonated molecular ions of (R)- and this compound.
-
-
Data Analysis:
-
Calculate the plasma concentration of each enantiomer at each time point using a calibration curve.
-
Perform non-compartmental pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life for each enantiomer.
-
Protocol 2: Morris Water Maze for Assessing Cognitive Enhancement in an AD Mouse Model
This protocol is based on established methods for the Morris Water Maze.[3][5][7]
-
Animal Model: APP/PS1 transgenic mice and wild-type littermate controls.
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg/day) or vehicle orally for a specified period (e.g., 2 months) prior to and during behavioral testing.[22]
-
-
Apparatus:
-
A circular pool (e.g., 150 cm diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged 1 cm below the water surface.
-
Visual cues placed around the room.
-
-
Procedure:
-
Visible Platform Training (Day 1): The platform is marked with a visible cue. Mice are trained to associate the platform with escape. This assesses for any visual or motor deficits.
-
Hidden Platform Acquisition (Days 2-5): The platform is hidden. Mice are released from different starting positions and must use the spatial cues to find the platform. Record the escape latency (time to find the platform) and path length.
-
Probe Trial (Day 6): The platform is removed. The mouse is allowed to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between treatment groups.
-
Compare the time spent in the target quadrant during the probe trial between groups.
-
Mandatory Visualizations
Caption: Metabolic pathway of donepezil in the liver.
Caption: General workflow for an in vivo this compound efficacy study.
Caption: Troubleshooting logic for addressing variability.
References
- 1. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 2. biomolther.org [biomolther.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcpu.cpu.edu.cn [jcpu.cpu.edu.cn]
- 15. In vivo acetylcholine release as measured by microdialysis is unaltered in the hippocampus of cognitively impaired aged rats with degenerative changes in the basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 192 IgG-saporin lesion of basal forebrain cholinergic neurons in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jneurosci.org [jneurosci.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Effects of Saporin-Induced Lesions of Three Arousal Populations on Daily Levels of Sleep and Wake - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective lesioning of the basal forebrain cholinergic system by intraventricular 192 IgG-saporin : behavioural, biochemical and stereological studies in the rat | Lund University [lunduniversity.lu.se]
- 22. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. A new microdialysis-electrochemical device for in vivo simultaneous determination of acetylcholine and choline in rat brain treated with N-methyl-(R)-salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetic/Pharmacodynamic Models of an Alzheimer's Drug, Donepezil, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 31. PharmVar Tutorial on CYP2D6 Structural Variation Testing and Recommendations on Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Stereoselective HPLC assay of donepezil enantiomers with UV detection and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Pharmacokinetic Evaluation of a Novel Donepezil-Loaded Dissolving Microneedle Patch in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Donepezil Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-donepezil. The focus is on identifying and mitigating stability issues encountered in solution during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation. What are the most common causes?
A1: The primary factors affecting this compound stability in solution are pH, exposure to oxidizing agents, temperature, and to a lesser extent, light. Donepezil is particularly susceptible to degradation under alkaline (basic) and oxidative conditions.[1][2][3][] Elevated temperatures can also accelerate decomposition.[5]
Q2: At what pH is this compound most stable?
A2: this compound exhibits greater stability in neutral to mildly acidic conditions.[1] Significant and rapid degradation is observed in alkaline solutions (e.g., 0.1 N NaOH or higher).[5][6] Therefore, maintaining a pH below 7 is recommended for stock solutions and experimental buffers.
Q3: I suspect my solution has been contaminated with an oxidizing agent. How does oxidation affect this compound?
A3: this compound is sensitive to oxidation.[2][7] Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), leads to the formation of degradation products, including Donepezil N-Oxide.[8] This can be a concern if using buffers or reagents that may contain or generate reactive oxygen species.
Q4: What is the recommended storage temperature for this compound stock solutions?
A4: For short-term storage, refrigeration (2-8°C) is advisable. For long-term storage of stock solutions, especially in organic solvents like DMSO, freezing at -20°C or -80°C is recommended to minimize degradation.[9] Forced degradation studies show that elevated temperatures (e.g., 60-80°C) significantly increase the rate of degradation.[5][10]
Q5: Should I protect my this compound solutions from light?
A5: While this compound is more sensitive to pH and oxidation, some slight degradation has been observed upon exposure to light over extended periods.[5] It is considered relatively stable under photolytic conditions in short-term studies.[1] As a standard laboratory practice, it is always recommended to store solutions in amber vials or protect them from direct light to minimize any potential photodegradation.
Q6: Are the R-(-) and S-(+)-enantiomers of donepezil expected to have different stability profiles?
A6: Based on forced degradation studies that analyzed both enantiomers, S-(+)- and R-(-)-donepezil exhibit very similar degradation behaviors under hydrolytic, oxidative, thermal, and photolytic stress conditions.[5] Therefore, the stability guidelines for racemic donepezil are directly applicable to the (S)-enantiomer.
Troubleshooting Guide
This guide provides a structured approach to identifying the cause of this compound degradation in your experiments.
Issue: Unexpected loss of this compound concentration or appearance of unknown peaks in HPLC analysis.
Caption: Troubleshooting decision tree for this compound degradation.
Quantitative Data on Stability
The following tables summarize data from forced degradation studies on donepezil. These studies intentionally expose the drug to harsh conditions to understand its degradation pathways.
Table 1: Percentage of Donepezil Degradation Under Various Stress Conditions
| Stress Condition | Duration | Degradation (%) | Reference |
| Alkaline Hydrolysis (0.1 N NaOH) | 48 hours | ~14% | [5] |
| Alkaline Hydrolysis (0.1 mol L⁻¹ NaOH) | 7 days | ~58% | [6] |
| Alkaline Hydrolysis (1 N NaOH) | 4 hours | ~50% | [6] |
| Acidic Hydrolysis (0.1 N HCl) | 48 hours | Stable | [5] |
| Acidic Hydrolysis (0.1 mol L⁻¹ HCl) | 7 days | ~14% | [6] |
| Oxidative (3% H₂O₂) | 48 hours | ~28% | [5] |
| Oxidative (30% H₂O₂) | 4 hours | ~50% | [6] |
| Thermal (60°C, in solution) | 48 hours | ~60% | [5] |
| Photolytic (Sunlight, solid state) | 10 days | Slight | [5] |
| Photolytic (Sunlight, in solution) | 48 hours | Stable | [1] |
| Dry Heat (80°C) | 48 hours | Stable | [1] |
Table 2: Degradation Kinetics of Donepezil in Solution at Different Temperatures
| Condition | Temperature | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| Alkaline (2N NaOH) | 40°C | 0.13 hr⁻¹ | ~5.3 hrs | [2] |
| 80°C | 0.379 hr⁻¹ | ~1.8 hrs | [2] | |
| Reflux | 0.541 hr⁻¹ | ~1.3 hrs | [2] | |
| Oxidative (6% H₂O₂) | 40°C | 0.0032 min⁻¹ | ~216 mins | [2] |
| 80°C | 0.0124 min⁻¹ | ~56 mins | [2] | |
| Reflux | 0.0232 min⁻¹ | ~30 mins | [2] | |
| Neutral (Water) | 40°C | 0.026 hr⁻¹ | ~26.7 hrs | [2] |
| 80°C | 0.219 hr⁻¹ | ~3.2 hrs | [2] | |
| Reflux | 0.345 hr⁻¹ | ~2.0 hrs | [2] |
Experimental Protocols & Methodologies
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for quantifying this compound and separating it from its degradation products.
Caption: Workflow for a stability-indicating HPLC analysis.
Method Parameters:
-
Column: C18 reverse-phase column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. A common composition is Methanol:Acetate Buffer (pH 4.25):Triethylamine (50:50:0.6 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient or controlled at 30-40°C for better reproducibility.[11]
-
Diluent: Mobile phase or a mixture of water and acetonitrile (90:10).[3]
Protocol 2: Forced Degradation (Stress Testing)
This protocol is used to intentionally degrade the this compound sample to assess the stability-indicating capability of the analytical method.
-
Preparation: Prepare several aliquots of this compound solution at a known concentration (e.g., 100 µg/mL).[6]
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl. Heat at 80°C for a specified time (e.g., 1 hour). Cool, neutralize, and dilute to the target concentration.[10]
-
Alkaline Hydrolysis: Add an equal volume of 0.1 N NaOH. Keep at room temperature or heat gently for a specified time. Cool, neutralize, and dilute.[6]
-
Oxidative Degradation: Add an equal volume of 3-6% H₂O₂. Keep at room temperature for a specified time. Dilute to the target concentration.[2][5]
-
Thermal Degradation: Heat a solution of this compound at 60-80°C for a specified time.[5][10]
-
Photodegradation: Expose a solution to direct sunlight or a photostability chamber for a specified duration. Keep a control sample wrapped in aluminum foil.[5]
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.
-
Evaluation: Compare the chromatograms to ensure that degradation product peaks are well-resolved from the parent this compound peak.
Signaling & Degradation Pathways
The primary degradation pathways for this compound involve hydrolysis of the indanone ring and oxidation of the piperidine nitrogen.
Caption: Simplified degradation pathways of this compound.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. iajps.com [iajps.com]
Selection of internal standard for (S)-donepezil quantification
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of an internal standard for the accurate quantification of (S)-donepezil.
Frequently Asked Questions (FAQs)
Q1: What are the critical criteria for selecting an internal standard (IS) for this compound quantification?
A1: The selection of an appropriate internal standard is crucial for the accuracy and precision of this compound quantification. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, extraction, and chromatographic separation.[1][2] Key criteria include:
-
Structural Similarity: The IS should be chemically and physically similar to this compound to ensure comparable extraction recovery and ionization efficiency in mass spectrometry.[1]
-
Co-elution vs. Resolution: The IS should ideally be chromatographically resolved from this compound to avoid interference, yet elute closely to it to compensate for any variations in retention time.[2]
-
Stability: The IS must be stable throughout the entire analytical procedure.
-
Purity: The IS should be of high purity and free from any impurities that might interfere with the analyte peak.[1]
-
Non-endogenous: The IS should not be naturally present in the biological matrix being analyzed.[2]
-
Mass Spectrometry Detection: When using LC-MS/MS, the IS should have a distinct mass-to-charge ratio (m/z) from this compound to allow for selective detection.
Q2: What are the most common types of internal standards used for this compound analysis?
A2: The two main types of internal standards used for this compound quantification are stable isotope-labeled (SIL) internal standards and structurally similar analog internal standards.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample processing and analysis.[3] For donepezil, deuterated forms like Donepezil-D4 and Donepezil-D7 are commonly used.[4][5]
-
Structurally Similar Analog Internal Standards: These are compounds that are not isotopically labeled but have a chemical structure similar to donepezil. They are often more cost-effective than SIL standards.[6] Commonly used analogs for donepezil quantification include loratadine , diphenhydramine , quetiapine , icopezil , and lansoprazole .[7][8][9][10][11]
Q3: When should I choose a stable isotope-labeled IS versus a structural analog?
A3: The choice depends on the specific requirements of your assay and available resources.
-
Choose a Stable Isotope-Labeled (SIL) IS when:
-
High accuracy and precision are paramount, especially for regulated bioanalytical studies.[3]
-
Significant matrix effects or variable extraction recovery are anticipated.
-
The budget allows for the higher cost of SIL standards.
-
-
Choose a Structural Analog IS when:
Troubleshooting Guide
Problem: Poor or inconsistent recovery of the internal standard.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Extraction Conditions | 1. Re-evaluate the extraction solvent: Ensure the chosen solvent has the appropriate polarity for both this compound and the IS. For liquid-liquid extraction (LLE), combinations like ethyl acetate:n-hexane have been used.[4] 2. Adjust pH: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds like donepezil. Experiment with pH adjustments to optimize recovery for both the analyte and the IS. 3. Optimize SPE Protocol: If using solid-phase extraction (SPE), ensure the sorbent, wash, and elution steps are optimized for both compounds. |
| Degradation of the IS | 1. Assess Stability: Investigate the stability of the IS under the sample storage and processing conditions. Donepezil has shown degradation under alkaline and oxidative conditions.[12] 2. Use Freshly Prepared Solutions: Prepare working solutions of the IS fresh daily to minimize degradation. |
| Interaction with Matrix Components | 1. Employ a more rigorous cleanup method: Consider a more selective SPE sorbent or a multi-step extraction procedure to remove interfering matrix components. |
Problem: The internal standard peak shows interference from other components.
| Possible Cause | Troubleshooting Steps |
| Co-elution with a Matrix Component | 1. Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient profile, or column chemistry to improve the resolution between the IS and the interfering peak. 2. Change the Internal Standard: If chromatographic optimization is unsuccessful, a different IS with a different retention time may be necessary. |
| Crosstalk from the Analyte | 1. Check for Isotopic Purity: If using a SIL IS, verify its isotopic purity to ensure it is not contributing to the analyte signal. 2. Optimize MS/MS Transitions: Select more specific precursor and product ion transitions (MRM) for both the analyte and the IS to minimize crosstalk. |
Problem: High variability in the internal standard response across a batch.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Pipetting Technique: Ensure accurate and consistent addition of the IS to all samples.[3] 2. Thorough Mixing: Vortex or mix samples thoroughly after adding the IS to ensure homogeneity.[3] |
| Ion Suppression or Enhancement | 1. Evaluate Matrix Effects: Infuse the IS post-column while injecting an extracted blank sample to identify regions of ion suppression or enhancement. Adjust chromatography to move the IS peak to a region with minimal matrix effects. 2. Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components. |
| Instrumental Drift | 1. Monitor System Suitability: Inject system suitability samples throughout the batch to monitor for any drift in instrument performance. 2. Regular Instrument Maintenance: Ensure the mass spectrometer is clean and properly calibrated. |
Comparison of Internal Standards for this compound Quantification
| Internal Standard | Analytical Technique | Extraction Method | Key Performance Metrics | Reference |
| Donepezil-D7 | LC-MS/MS | Liquid-Liquid Extraction (LLE) | Linearity: 0.1-100 ng/mL, Accuracy: 96-106% | [4] |
| Donepezil-D4 | UPLC-MS/MS | Liquid-Liquid Extraction (LLE) | Linearity: 0.1-50 ng/mL, Intra- and Inter-day Accuracy: 98.0-110.0% and 100.7-104.7% respectively | [5] |
| Quetiapine | LC-MS/MS | Liquid-Liquid Extraction (LLE) | Linearity: 0.1-42 ng/mL, Intra- and Inter-day Precision: <10.0%, Accuracy: ±5.0% | [7] |
| Loratadine | LC-MS | Liquid-Liquid Extraction (LLE) | Linearity: 0.1-15 ng/mL, Inter- and Intra-day RSD: <15% | [8] |
| Icopezil | LC-MS/MS | Liquid-Liquid Extraction (LLE) | Linearity: 0.5-1000 ng/mL, Accuracy: 96.0-109.6%, Precision: ≤13.9% | [6][9] |
| Lansoprazole | LC-MS/MS | Not specified | Intra-day Precision: 1.06-2.26%, Inter-day Precision: 3.14-4.75% | [11] |
| Galantamine | LC-MS/MS | Solid-Phase Extraction (SPE) | Linearity: 0.10–50.0 ng/mL, Intra- and Inter-batch Precision: <7.5% | [13] |
| Arotinolol | HPLC | Not specified | Linearity: 25-2500 ng/mL, Intra- and Inter-day Precision: 0.58-1.29% | [14] |
Experimental Protocols
Representative Protocol using a Stable Isotope-Labeled Internal Standard (Donepezil-D4)
This protocol is adapted from a validated UPLC-MS/MS method.[5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 20 µL of Donepezil-D4 internal standard solution (10 µg/mL in 50% methanol).
-
Add 1 mL of a hexane:ethyl acetate (70:30, v/v) mixture.
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and freeze at -80°C for 60 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Chromatographic Conditions:
-
Column: Thermo Hypersil Gold C18 (150 x 2.1 mm, 1.9 µm)
-
Mobile Phase: Isocratic elution with 60% of 5% acetic acid in 20 mM ammonium acetate and 40% acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 3 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and Donepezil-D4.
-
Representative Protocol using a Structural Analog Internal Standard (Icopezil)
This protocol is based on a method using icopezil as the internal standard.[6][9]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 20 µL of rat plasma, add 500 µL of methyl tert-butyl ether containing the icopezil internal standard.
-
Vortex for 5 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic and Mass Spectrometry Conditions:
-
LC-MS/MS System: A system capable of performing MRM is required.
-
MRM Transitions:
-
Donepezil: m/z 380.2 → 91.2
-
Icopezil (IS): m/z 376.3 → 91.2
-
-
Visualized Workflows
Caption: Decision tree for selecting an internal standard.
Caption: Overview of the analytical workflow.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. lcms.cz [lcms.cz]
- 5. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. chalcogen.ro [chalcogen.ro]
Validation & Comparative
Comparative Efficacy of (S)-Donepezil versus (R)-Donepezil: A Guide for Researchers
An Objective Analysis of Enantiomeric Differences in Acetylcholinesterase Inhibition and Metabolism
Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, is administered as a racemic mixture of its (S)- and (R)-enantiomers. While both isomers are known to be biologically active, emerging research indicates significant differences in their pharmacodynamic and pharmacokinetic profiles. This guide provides a detailed comparison of the efficacy of (S)-donepezil and (R)-donepezil, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
Experimental evidence suggests that This compound is the more pharmacologically active enantiomer , exhibiting a more favorable metabolic profile compared to (R)-donepezil. In vitro studies demonstrate that (R)-donepezil is metabolized more rapidly in the liver, leading to lower plasma concentrations in patients. This guide will delve into the quantitative data supporting these differences and provide detailed experimental protocols for the key assays cited.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the metabolic stability and plasma concentrations of (S)- and (R)-donepezil.
Table 1: In Vitro Metabolism of Donepezil Enantiomers in Human Liver Microsomes
| Enantiomer | Vmax (pmol/min/mg protein) |
| (R)-Donepezil | 135.7 ± 18.9 |
| This compound | 89.4 ± 11.2 |
Data from a study on the stereoselective metabolism of donepezil.
Table 2: Steady-State Plasma Concentrations in Alzheimer's Disease Patients
| Enantiomer | Mean Plasma Concentration (ng/mL) |
| (R)-Donepezil | 14.94 |
| This compound | 23.37 |
Data from a study investigating plasma concentrations of donepezil enantiomers in patients.
Experimental Protocols
In Vitro Metabolism in Human Liver Microsomes
Objective: To determine the rate of metabolism (Vmax) of individual donepezil enantiomers.
Methodology:
-
Incubation: (R)- or this compound (at various concentrations) are incubated with human liver microsomes in the presence of a NADPH-generating system (which includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).
-
Reaction Termination: The metabolic reaction is stopped at various time points by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the remaining parent drug and its metabolites is collected.
-
LC-MS/MS Analysis: The concentration of the parent enantiomer is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The rate of metabolism is determined from the decrease in the parent drug concentration over time. The maximal velocity (Vmax) is calculated by fitting the data to the Michaelis-Menten equation.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against AChE.
Methodology:
-
Reagents:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound and (R)-donepezil)
-
-
Procedure:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add DTNB to the wells.
-
Initiate the reaction by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Comparative pharmacokinetic and pharmacodynamic pathways of (S)- and (R)-donepezil.
A Comparative Guide to Chiral HPLC Methods for (S)-Donepezil Quantification
For researchers and professionals in drug development, the accurate quantification of enantiomers is critical. This guide provides a detailed comparison of validated chiral High-Performance Liquid Chromatography (HPLC) methods for the quantification of (S)-donepezil, the pharmacologically active enantiomer of donepezil. The data presented here is compiled from published research to aid in the selection and implementation of a suitable analytical method.
Performance Comparison of Chiral HPLC Methods
The following tables summarize the performance characteristics of different validated chiral HPLC methods for the quantification of donepezil enantiomers. These methods utilize various chiral stationary phases (CSPs) and mobile phase compositions, demonstrating the flexibility and robustness of chiral HPLC for this application.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chiral Stationary Phase | Chiralcel-OJ-H | Chiralcel OD | Chiralpak AD-H |
| Mobile Phase | Ethanol:n-hexane:triethylamine (20:80:0.3, v/v/v)[1] | n-hexane:isopropanol:triethylamine (87:12.9:0.1, v/v)[2] | Hexane:ethanol:methanol (75:20:5, v/v/v) + 0.3% triethylamine[3] |
| Detection Wavelength | 268 nm[1] | 268 nm[2] | 270 nm[3] |
| Internal Standard | Arotinolol[1] | Not specified | Not specified |
Table 1: Chromatographic Conditions
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 25 - 2500[1] | 50 - 2000[2] | 100 - 10,000[3] |
| Correlation Coefficient (r) | 0.999[1] | > 0.994[2] | ≥ 0.9985[3] |
| Limit of Detection (LOD) (ng/mL) | 10[1] | 20[2] | Not Reported |
| Limit of Quantification (LOQ) (ng/mL) | Not Reported | Not Reported | Not Reported |
| Accuracy (% Recovery) | 98.0 - 100.5 (S), 98.0 - 100.8 (R)[4] | Not Reported | < 15% Relative Error[3] |
| Precision (% RSD) | Intra-day: 0.58 - 1.29, Inter-day: 0.58 - 1.29[1][4] | ≤ 10[2] | < 15%[3] |
Table 2: Method Validation Data
Experimental Protocols
Below are detailed methodologies for key experiments involved in the validation of a chiral HPLC method for this compound quantification, based on established protocols.[5]
System Suitability
Before each validation run, the chromatographic system's suitability must be confirmed.
-
Procedure:
-
Prepare a standard solution containing both (S)- and (R)-donepezil.
-
Inject the solution six replicate times.
-
Calculate the following parameters:
-
Resolution (Rs): Should be > 1.5 between the two enantiomer peaks.
-
Tailing factor (T): Should be ≤ 2.0 for each peak.
-
Theoretical plates (N): Should be > 2000 for each peak.
-
Relative Standard Deviation (%RSD) for peak area: Should be ≤ 2.0%.
-
-
Linearity
This experiment establishes the relationship between the concentration of the analyte and the detector response.
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations spanning the expected range of the samples.
-
Inject each standard solution in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r or r²), y-intercept, and slope of the regression line. The correlation coefficient should ideally be ≥ 0.999.
-
Accuracy
Accuracy is determined by measuring the recovery of a known amount of analyte spiked into a sample matrix.
-
Procedure:
-
Prepare samples by spiking a blank matrix with this compound at three different concentration levels (low, medium, and high) within the linear range.
-
Prepare at least three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate using the formula: (Measured Concentration / Spiked Concentration) x 100%
-
The mean recovery should be within an acceptable range, typically 80-120%.
-
Precision
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Procedure:
-
Repeatability:
-
Prepare a minimum of six samples at a single concentration (e.g., 100% of the target concentration).
-
Analyze the samples on the same day and by the same analyst.
-
Calculate the %RSD of the measured concentrations.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD for the combined data from both days.
-
-
The %RSD for both repeatability and intermediate precision should typically be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.
-
Procedure (based on signal-to-noise ratio):
-
Determine the signal-to-noise ratio (S/N) by comparing the peak height of the analyte to the noise of the baseline.
-
LOD: The concentration at which the S/N is approximately 3:1.
-
LOQ: The concentration at which the S/N is approximately 10:1. The accuracy and precision at the LOQ should also be determined and meet predefined criteria.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the validation of a chiral HPLC method.
Caption: Workflow for Chiral HPLC Method Development and Validation.
References
A Comparative Guide to Cross-Validation of Analytical Methods for (S)-Donepezil
For researchers, scientists, and drug development professionals, the robust and accurate quantification of (S)-donepezil is critical for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of various validated analytical methods for the determination of this compound, the pharmacologically active enantiomer of donepezil. The following sections detail the experimental protocols and performance characteristics of prominent High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods, offering a basis for methodological cross-validation and selection.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on a variety of factors including sensitivity, linearity, precision, and accuracy. The following tables summarize the key performance parameters of different validated methods for the analysis of donepezil enantiomers, providing a clear comparison for researchers to identify the most suitable method for their specific needs.
Table 1: Comparison of HPLC-UV Methods for Donepezil Enantiomer Analysis
| Parameter | Method 1 | Method 2 |
| Principle | Chiral HPLC-UV | Stereoselective HPLC-UV |
| Column | Chiralcel-OJ-H | Chiralcel OD |
| Mobile Phase | Ethanol:n-hexane:triethylamine (20:80:0.3, v/v/v) | n-hexane:isopropanol:triethylamine (87:12.9:0.1, v/v/v) |
| Detection | 268 nm | 268 nm |
| Linearity Range | 25 - 2500 ng/mL[1] | 0.05 - 2 µg/mL (50 - 2000 ng/mL)[2][3] |
| Correlation Coefficient (r) | 0.999[1] | > 0.994[2][3] |
| Limit of Detection (LOD) | 10 ng/mL[1] | 20 ng/mL[2][3] |
| Precision (%RSD) | Intra-day: 0.58 - 1.29%[1] | Within-day: ≤ 10%[2][3] |
| Accuracy (% Error) | -1.07 - 1.04%[1] | Not explicitly stated |
| Recovery | 98.0 - 100.8%[1] | 92.6 - 93.2%[2][3] |
Table 2: Comparison of LC-MS/MS Methods for Donepezil Enantiomer and Total Donepezil Analysis
| Parameter | Method 3 (Enantiomers) | Method 4 (Total Donepezil) | Method 5 (Total Donepezil) |
| Principle | Normal-Phase HPLC-MS/MS | UPLC-MS/MS | UPLC-MS/MS |
| Column | CHIRALCEL OJ-H (250 mm x 4.6 mm, 5 µm) | Hypersil GOLD C18 (150 x 2.1 mm, 1.9 µm) | Not specified |
| Mobile Phase | n-hexane:n-propanol:diethylamine (60:40:0.1, v/v/v) | 5% acetic acid in 20 mM ammonium acetate buffer (pH 3.3) and 100% acetonitrile (60:40, v/v) | 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient) |
| Linearity Range | This compound: 0.051 - 7.596 ng/mL[4] | 0.1 - 50 ng/mL[5] | 0.5 - 1000 ng/mL[6] |
| Correlation Coefficient (r) | > 0.99[4] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | Within-day: 8.35 - 11.28%; Between-day: 5.82 - 9.02% (for S-DN)[4] | Intra-batch: 0.98 - 5.59%; Inter-batch: 2.74 - 7.97%[5] | Not explicitly stated |
| Accuracy | Relative Recovery: 95.10 - 103.70% (for S-DN)[4] | Intra-batch: 98.0 - 110.0%; Inter-batch: 100.7 - 104.7%[5] | Not explicitly stated |
| Recovery | Pretreatment Recovery: 58.42 - 61.08% (for S-DN)[4] | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. The following sections outline the key experimental procedures for the methods compared in this guide.
Chiral HPLC-UV Method for Enantiomeric Separation
This method is designed for the separation and quantification of (S)- and (R)-donepezil in pharmaceutical formulations.
Chromatographic Conditions:
-
Column: Chiralcel-OJ-H[1]
-
Mobile Phase: A mixture of ethanol, n-hexane, and triethylamine in a ratio of 20:80:0.3 (v/v/v).[1]
-
Detection Wavelength: 268 nm[1]
-
Internal Standard: Arotinolol[1]
Sample Preparation: Standard stock solutions of (S)- and (R)-donepezil are prepared and diluted to create calibration standards ranging from 25 to 2500 ng/mL.[1] Quality control (QC) samples are prepared at low, medium, and high concentrations.
Stereoselective HPLC-UV Method for Pharmacokinetic Studies
This method is suitable for the simultaneous determination of donepezil enantiomers in tablets and plasma, with sufficient sensitivity for pharmacokinetic studies in rats.
Chromatographic Conditions:
-
Column: Chiralcel OD (cellulose tris (3,5-dimethylphenyl carbamate))[2][3]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and triethylamine in a ratio of 87:12.9:0.1.[2][3]
Normal-Phase HPLC-MS/MS for Enantiomeric Determination in Human Plasma
This method offers high sensitivity and selectivity for the determination of donepezil enantiomers in human plasma, making it suitable for pharmacokinetic studies.
Sample Extraction: Donepezil is extracted from plasma using a mixture of n-hexane and isopropanol (98:2, v/v) with lidocaine as the internal standard.[4]
Chromatographic and Mass Spectrometric Conditions:
-
Column: CHIRALCEL OJ-H (250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A mixture of n-hexane, n-propanol, and diethylamine in a ratio of 60:40:0.1 (v/v/v).[4]
-
Mass Spectrometer: API 3000 in Multiple Reaction Monitoring (MRM) mode[4]
UPLC-MS/MS Method for Donepezil Quantification in Human Plasma
This method provides a rapid and sensitive approach for the quantification of total donepezil in human plasma.
Sample Extraction: Donepezil and its internal standard (donepezil-D4) are extracted from human plasma via liquid-liquid extraction using a mixture of hexane and ethyl acetate (70:30 v/v).[5]
Chromatographic and Mass Spectrometric Conditions:
-
Column: Hypersil GOLD C18 (150 x 2.1 mm, 1.9 µm)[5]
-
Mobile Phase: An isocratic mixture of 5% acetic acid in 20 mM ammonium acetate buffer (pH 3.3) and 100% acetonitrile (60:40, v/v) at a flow rate of 0.3 mL/min.[5]
-
Injection Volume: 3 µL[5]
-
Total Run Time: 3 minutes[5]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical and cross-validation workflows.
Caption: General workflow for the analytical determination of this compound.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective HPLC assay of donepezil enantiomers with UV detection and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Determination of donepezil enantiomer in human plasma by normal-HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
A Comparative Analysis of (S)-Donepezil and Other Acetylcholinesterase Inhibitors
For researchers and professionals in drug development, understanding the nuanced differences between various acetylcholinesterase inhibitors (AChEIs) is critical for advancing the treatment of neurodegenerative diseases like Alzheimer's. This guide provides a detailed comparison of (S)-donepezil with other prominent AChEIs, supported by experimental data and methodologies.
Donepezil is a highly selective and reversible inhibitor of acetylcholinesterase (AChE) and is widely prescribed for the treatment of Alzheimer's disease.[1] It is administered as a racemic mixture of (R)- and (S)-enantiomers. While the inhibitory activity is primarily attributed to the racemate, studies on the pharmacokinetics of the individual enantiomers reveal significant differences.
Stereochemistry and Pharmacokinetics
In clinical use, the (S)-enantiomer of donepezil is present in higher concentrations in the plasma than the (R)-enantiomer. This is due to the stereoselective metabolism of donepezil, where the (R)-enantiomer is metabolized more rapidly by cytochrome P450 enzymes (CYP2D6 and CYP3A4). This pharmacokinetic distinction underscores the importance of considering the stereochemistry of donepezil in its therapeutic effects.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of racemic donepezil and other key acetylcholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates greater potency.
Table 1: Inhibitory Activity (IC50) of Acetylcholinesterase Inhibitors against Acetylcholinesterase (AChE)
| Inhibitor | AChE Source | IC50 (nM) | Reference |
| Donepezil (racemic) | Human (HsAChE) | 32 ± 11 | [2] |
| Donepezil (racemic) | Electric eel (EeAChE) | 120 ± 10 | [3] |
| Donepezil (racemic) | Rat Brain | 6.7 | [4] |
| Rivastigmine | - | 4.3 | [4] |
| Galantamine | - | - | - |
| Tacrine | - | 77 | [4] |
Table 2: Inhibitory Activity (IC50) of Acetylcholinesterase Inhibitors against Butyrylcholinesterase (BuChE)
| Inhibitor | BuChE Source | IC50 (nM) | Reference |
| Donepezil (racemic) | Equine serum (EfBChE) | 2000 ± 100 | [3] |
| Rivastigmine | - | - | - |
| Galantamine | - | - | - |
| Tacrine | - | - | - |
Table 3: Selectivity of Acetylcholinesterase Inhibitors for AChE over BuChE
| Inhibitor | Selectivity Index (IC50 BuChE / IC50 AChE) | Reference |
| Donepezil (racemic) | >1000 | [1] |
| Rivastigmine | Moderate | [5] |
| Galantamine | - | - |
| Tacrine | No selectivity | [5] |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of acetylcholinesterase inhibitors is commonly determined using the spectrophotometric method developed by Ellman et al.
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test inhibitors (e.g., this compound, donepezil, rivastigmine)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per unit time) for each inhibitor concentration.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Cholinergic Signaling Pathway in Alzheimer's Disease
The therapeutic effect of acetylcholinesterase inhibitors is based on the "cholinergic hypothesis" of Alzheimer's disease, which posits that a deficit in the neurotransmitter acetylcholine is a key factor in the cognitive decline observed in patients. The following diagram illustrates the cholinergic signaling pathway and the mechanism of action of AChEIs.
Caption: Cholinergic signaling pathway and the inhibitory action of AChEIs.
Experimental Workflow for AChE Inhibitor Screening
The process of identifying and characterizing new acetylcholinesterase inhibitors typically follows a structured workflow, from initial screening to detailed kinetic analysis.
References
- 1. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
A Comparative Guide to (S)-Donepezil and Memantine Combination Therapy in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic strategies for Alzheimer's disease, focusing on the established combination of racemic donepezil and memantine, and exploring the potential role of the (S)-enantiomer of donepezil. Due to a lack of direct clinical trials comparing (S)-donepezil with memantine combination therapy, this document first presents the robust data from studies on the widely used racemic mixture, followed by a pharmacological analysis of this compound to inform future research directions.
Established Efficacy: Racemic Donepezil and Memantine Combination Therapy
The combination of donepezil, an acetylcholinesterase inhibitor, and memantine, an NMDA receptor antagonist, is a well-established treatment for moderate to severe Alzheimer's disease. The following sections summarize the quantitative data and experimental protocols from key clinical trials.
Data Presentation: Efficacy and Safety of Racemic Donepezil and Memantine Combination
The following tables present data from the DOMINO-AD trial, a pivotal study that investigated the benefits of continuing donepezil and/or starting memantine in patients with moderate to severe Alzheimer's disease.
Table 1: Cognitive and Functional Outcomes in the DOMINO-AD Trial (52 Weeks) [1]
| Treatment Group | Mean Change from Baseline in SMMSE (Cognitive) | Mean Change from Baseline in BADLS (Functional) |
| Continue Donepezil | +1.9 (95% CI, 1.3 to 2.5) | -3.0 (95% CI, -4.3 to -1.8) |
| Discontinue Donepezil | Baseline | Baseline |
| Start Memantine | +1.2 (95% CI, 0.6 to 1.8) | -1.5 (95% CI, -2.8 to -0.3) |
| Placebo | Baseline | Baseline |
| Donepezil + Memantine | No significant benefit over donepezil alone | No significant benefit over donepezil alone |
SMMSE: Standardized Mini-Mental State Examination (higher score indicates better cognition). BADLS: Bristol Activities of Daily Living Scale (lower score indicates better function). Data represents the benefit of the active treatment over the comparator (discontinuation or placebo).
Table 2: Neuropsychiatric Symptoms and Institutionalization in the DOMINO-AD Trial
| Outcome | Continue Donepezil vs. Discontinue Donepezil | Start Memantine vs. Placebo | Donepezil + Memantine vs. Donepezil Alone |
| Neuropsychiatric Inventory (NPI) Score | No significant difference | No significant difference | No significant benefit[2] |
| Nursing Home Placement (12 months) | Reduced risk with continued donepezil | - | - |
Experimental Protocols: The DOMINO-AD Trial[3][4][5]
Study Design: A pragmatic, multicenter, double-blind, randomized, placebo-controlled 2x2 factorial trial.[3][4]
Participant Population: 295 community-dwelling patients with moderate to severe Alzheimer's disease (Standardized Mini-Mental State Examination [SMMSE] score of 5-13) who had been receiving donepezil for at least 3 months.[1][2]
Intervention Arms: [5]
-
Continue Donepezil (10 mg/day) + Placebo Memantine
-
Discontinue Donepezil (tapered) + Start Memantine (20 mg/day)
-
Continue Donepezil (10 mg/day) + Start Memantine (20 mg/day)
-
Discontinue Donepezil (tapered) + Placebo Memantine
Primary Outcome Measures: [1][4]
-
Cognitive function, assessed by the SMMSE.
-
Functional ability, assessed by the Bristol Activities of Daily Living Scale (BADLS).
Secondary Outcome Measures: [4]
-
Neuropsychiatric symptoms, assessed by the Neuropsychiatric Inventory (NPI).
-
Health-related quality of life.
-
Carer burden.
-
Cost-effectiveness.
-
Institutionalization.
Duration: 52 weeks of treatment with subsequent follow-up.[5][6]
The Potential of this compound: A Pharmacological Perspective
While clinical trials have focused on racemic donepezil, preclinical and pharmacokinetic studies have revealed differences between its (S)- and (R)-enantiomers. Understanding these differences is crucial for developing potentially more effective and better-tolerated therapies.
Pharmacology of Donepezil Enantiomers
Donepezil is administered as a racemic mixture of its (S)- and (R)-enantiomers. Research into the stereoselective properties of donepezil has highlighted the following:
-
Stereoselective Metabolism: In vitro studies using human liver microsomes have shown that (R)-donepezil is metabolized faster than this compound.[7] This leads to a higher steady-state plasma concentration of this compound in patients.[7]
-
Association with Therapeutic Response: One study in Han Chinese patients with Alzheimer's disease found that the steady-state plasma concentrations of this compound were significantly associated with therapeutic responses.
Table 3: In Vitro Acetylcholinesterase Inhibitory Potency of Racemic Donepezil
| Compound | IC50 (nM) for Acetylcholinesterase |
| Racemic Donepezil | 6.7 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental design discussed, the following diagrams are provided.
Caption: Signaling pathways of Donepezil and Memantine.
Caption: Experimental workflow of the DOMINO-AD trial.
Discussion and Future Directions
The clinical evidence robustly supports the use of racemic donepezil in combination with memantine for managing moderate to severe Alzheimer's disease, demonstrating benefits in cognitive function and activities of daily living.[1] However, the finding that this compound achieves higher plasma concentrations than (R)-donepezil raises important questions about the potential for a more refined therapeutic approach.[7]
A critical next step for the research community is to determine the relative acetylcholinesterase inhibitory potencies of the individual (S)- and (R)-enantiomers of donepezil. Should this compound prove to be the more potent inhibitor, the development of an enantiopure this compound formulation could offer several advantages, including:
-
Potentially Enhanced Efficacy: A higher concentration of the more active enantiomer at the target site could lead to improved clinical outcomes.
-
Improved Tolerability: By eliminating the less active or potentially off-target effects of the (R)-enantiomer, an enantiopure formulation might have a better safety profile.
-
More Consistent Therapeutic Response: A drug product with a single active enantiomer could lead to more predictable pharmacokinetics and a more consistent therapeutic response across different patient populations.
Future clinical trials should be designed to directly compare the efficacy and safety of enantiopure this compound, both as a monotherapy and in combination with memantine, against the current standard of care with racemic donepezil. Such studies would provide the necessary evidence to determine if a stereochemically refined approach to acetylcholinesterase inhibition can offer a significant advancement in the symptomatic treatment of Alzheimer's disease.
References
- 1. Donepezil hydrochloride (E2020) and other acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Portico [access.portico.org]
A Comparative Guide to the Bioequivalence of (S)-Donepezil Formulations
For researchers and drug development professionals, establishing the bioequivalence of different drug formulations is a critical step in the pharmaceutical development process. This guide provides an objective comparison of the performance of various (S)-donepezil formulations, supported by experimental data from several key studies. Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is widely used for the treatment of Alzheimer's disease.[1] It is the (S)-enantiomer of donepezil that is pharmacologically active. While many studies assess the racemic mixture of donepezil hydrochloride, the bioequivalence of these formulations serves as a proxy for the active (S)-enantiomer.
Performance Comparison of this compound Formulations
The bioequivalence of different donepezil formulations is primarily assessed by comparing their pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum plasma concentration (Tmax). The following tables summarize the quantitative data from various studies comparing test formulations to reference formulations.
Bioequivalence of Conventional Tablets
Study 1: 5 mg Donepezil HCl Tablets (Test vs. Reference)
This study compared a generic 5 mg donepezil HCl tablet (Tonizep) with the reference product (Aricept) in 20 healthy male volunteers under fasting conditions.[2][3]
| Pharmacokinetic Parameter | Test Formulation (Tonizep) (Mean ± SD) | Reference Formulation (Aricept) (Mean ± SD) | 90% Confidence Interval (Test/Reference Ratio) |
| Cmax (ng/mL) | 20.42 ± 4.5 | 18.93 ± 3.82 | 1.08 (0.99–1.17)[2][3] |
| AUC0-∞ (ng·hr/mL) | 1375.01 ± 369.01 | 1277.47 ± 328.51 | 1.08 (1.02–1.14)[2][3] |
| Tmax (hr) | 2.0 (median) | 2.0 (median) | -0.19 to 0.29 hr (difference)[3] |
Study 2: 10 mg Donepezil HCl Tablets (Test vs. Reference)
A study involving 32 healthy Korean male volunteers compared a new 10 mg donepezil hydrochloride tablet formulation (Bastia®) with the reference tablet (Aricept®).[4]
| Pharmacokinetic Parameter | Test Formulation (Bastia®) (Mean ± SD) | Reference Formulation (Aricept®) (Mean ± SD) | Geometric Mean Ratio (90% Confidence Interval) |
| Cmax (µg/L) | 27.58 ± 7.46 | 26.35 ± 6.51 | 1.043 (0.990-1.099)[4] |
| AUC0-288h (µg·hr/L) | 1080.14 ± 229.77 | 1043.07 ± 242.28 | 1.039 (1.013-1.065)[4] |
Study 3: 10 mg Donepezil HCl Tablets Under Fed Conditions
This study assessed the bioequivalence of a 10 mg donepezil hydrochloride tablet from OHM Laboratories, Inc. against the reference Aricept® tablet in 36 healthy adults under fed conditions.[5]
| Pharmacokinetic Parameter | Test Formulation (OHM Laboratories) | Reference Formulation (Aricept®) | 90% Confidence Interval |
| Cmax | Data not fully provided | Data not fully provided | Within 80.00-125.00% |
| AUC0-72 | Data not fully provided | Data not fully provided | Within 80.00-125.00% |
Bioequivalence of Extended-Release Tablets
Study 4: 23 mg Extended-Release Donepezil Tablets (Test vs. Reference)
Two studies were conducted in healthy human volunteers to compare a test 23 mg extended-release donepezil tablet with the reference Aricept® tablet under both fasting and fed conditions.[6]
| Condition | Pharmacokinetic Parameter | 90% Confidence Interval (Test/Reference Ratio) |
| Fasting (n=69) | Cmax | 82.50–90.10[6] |
| AUC0-72 | 92.38–98.60[6] | |
| Fed (n=71) | Cmax | 91.82–98.05[6] |
| AUC0-72 | 97.27–100.27[6] |
Bioequivalence of Orally Disintegrating Tablets (ODTs)
Study 5: 10 mg Orally Disintegrating vs. Conventional Donepezil Tablets
This study compared the pharmacokinetic properties of a 10 mg orally disintegrating tablet (test) with a conventional 10 mg tablet (reference) in 18 healthy Korean male subjects.[7]
| Pharmacokinetic Parameter | Test Formulation (ODT) (Mean ± SD) | Reference Formulation (Conventional) (Mean ± SD) | Geometric Mean Ratio (90% Confidence Interval) |
| Cmax (ng/mL) | 34.23 ± 6.79 | 33.26 ± 6.58 | 102.9 (96.8–109.5)[7] |
| AUClast (ng·hr/mL) | 1554.33 ± 390.23 | 1521.69 ± 344.04 | 102.3 (96.1–108.9)[7] |
| AUC0-∞ (ng·hr/mL) | 1718.27 ± 447.03 | 1691.46 ± 443.05 | 101.6 (95.4–108.2)[7] |
| Tmax (hr) | 2 (median) | 2 (median) | Not Applicable |
Study 6: 10 mg Generic vs. Originator Orally Disintegrating Tablets
A bioequivalence study was conducted in 30 healthy Thai volunteers to compare a generic 10 mg donepezil ODT (Doracept) with the originator product (Aricept Evess).[8][9]
| Pharmacokinetic Parameter | Test Formulation (Doracept) (Mean ± SD) | Reference Formulation (Aricept Evess) (Mean ± SD) | 90% Confidence Interval of Geometric LS Mean Ratio |
| Cmax (ng/mL) | 26.293 ± 6.097 | 25.171 ± 5.460 | 94.99-114.65%[8][9] |
| AUC0-72h (ng·hr/mL) | 638.663 ± 110.985 | 607.588 ± 80.986 | 101.29-107.83%[8][9] |
Experimental Protocols
The methodologies employed in these bioequivalence studies generally follow a standard, rigorous design to ensure the reliability of the results.
Study Design
Most of the cited studies utilized a randomized, single-dose, two-way crossover design.[2][3][4][5][7][8][9] This design involves subjects receiving both the test and reference formulations in a random order, separated by a washout period. The washout period, typically 3 to 4 weeks, is essential to ensure that the first administered drug is completely eliminated from the body before the second drug is given.[2][3][4] Some studies were conducted under fasting conditions[1][2][3][7][8][9], while others were performed under fed conditions to assess the effect of food on drug absorption.[5][6]
Subjects
The studies were conducted in healthy adult volunteers, with most studies specifying male subjects.[2][3][4][7] The number of subjects ranged from 18 to 94.[6][7] Inclusion and exclusion criteria were established to ensure a homogenous study population and to minimize variability not related to the drug formulations.[5]
Blood Sampling and Analysis
Following drug administration, serial blood samples were collected over an extended period, ranging from 72 to 288 hours.[1][4][5] Plasma was separated from the blood samples and stored frozen until analysis. The concentration of donepezil in the plasma samples was determined using validated analytical methods, such as high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][7]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.[2][4][6][7] The primary parameters for bioequivalence assessment, Cmax and AUC, were log-transformed before statistical analysis.[3] Bioequivalence was concluded if the 90% confidence intervals for the ratio of the geometric least-squares means of the test and reference products for Cmax and AUC fell within the predetermined range of 80.00% to 125.00%.[1][6][8]
Visualizing the Experimental Workflow
The following diagrams illustrate the typical experimental workflow for a bioequivalence study of donepezil formulations.
The following diagram illustrates the decision-making process for determining bioequivalence based on the 90% confidence interval.
References
- 1. Bioequivalence study of two different tablet formulations of donepezil using truncated areas under the curve. A single-center, single-dose, randomized, open-label, 2-way crossover study under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioequivalence Study of Donepezil Hydrochloride Tablets in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Bioequivalence Study of Donepezil Hydrochloride Tablets in Healthy Male Volunteers | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioequivalence Study of Donepezil Hydrochloride 10 mg Tablets Under Fed Conditions | MedPath [trial.medpath.com]
- 6. A Randomized, Crossover, Single-Dose Bioequivalence Study of Two Extended-Release Tablets of Donepezil 23 mg in Healthy Human Volunteers under Fasting and Fed States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic comparison of orally disintegrating and conventional donepezil formulations in healthy Korean male subjects: a single-dose, randomized, open-label, 2-sequence, 2-period crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. annexpublishers.com [annexpublishers.com]
- 9. [PDF] Bioequivalence Study of Donepezil 10 mg Orally Disintegrating Tablets in Healthy Thai Volunteers Under Fasting Conditions | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Inter-Laboratory Validation of (S)-Donepezil Analytical Protocols
This guide provides a comprehensive comparison of analytical protocols for the quantification of (S)-donepezil, the pharmacologically active enantiomer of Donepezil. The data and methodologies presented are crucial for researchers, scientists, and drug development professionals involved in the quality control and pharmacokinetic studies of Donepezil.
Data Summary of Analytical Methods
The following table summarizes the performance of various analytical methods used for the determination of Donepezil enantiomers. This data is essential for selecting the appropriate method based on the required sensitivity, linearity, and precision.
| Method | Matrix | Linearity Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy/Recovery (%) | Citation |
| Chiral HPLC | Pharmaceutical Formulations | 25 - 2500 ng/mL | LOD: 10 ng/mL | Intra-day: 0.58 - 1.29, Inter-day: 0.58 - 1.29 | 98.0 - 100.8 | [1][2] |
| Stereoselective HPLC | Tablets and Plasma | 0.05 - 2 µg/mL | LOD: 20 ng/mL | ≤10 | - | [3] |
| Capillary Electrophoresis | Plasma | 0.1 - 5 mg/L | LOD: 0.05 mg/L | <20 | - | [4] |
| UPLC-MS/MS | Human Plasma | 0.1 - 50 ng/mL | LLOQ: 0.1 ng/mL | Inter-batch: 0.98 - 6.43, Intra-batch: 2.74 - 7.97 | Inter-batch: 98.0 - 110.0, Intra-batch: 100.7 - 104.7 | [5] |
| LC-MS/MS | Human Plasma | 0.1 - 100 ng/mL | - | - | - | [6] |
| Synchronous Spectrofluorimetry | Human Plasma | 50 - 105 ng/mL | - | - | 75 - 85 | [7] |
Detailed Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and simultaneous determination of S-(+)- and R-(-)-donepezil hydrochloride in tablet products.[1]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Weigh and crush ten tablets to obtain a fine powder.[8]
-
Accurately weigh a portion of the powder equivalent to 2.5 mg of Donepezil HCl and transfer it to a 25 mL volumetric flask.[8]
-
Dissolve in a small amount of the mobile phase, sonicate, and then dilute to the mark with the mobile phase to achieve a concentration of 100 mcg/mL.[8]
-
Stereoselective High-Performance Liquid Chromatography (HPLC)
This method is designed for the simultaneous determination of donepezil enantiomers in tablets and plasma, making it applicable for pharmacokinetic studies in rats.[3]
-
Chromatographic Conditions:
-
Plasma Sample Preparation:
-
Plasma samples are subjected to an extraction procedure to isolate the enantiomers. The mean extraction efficiency is reported to be between 92.6-93.2%.[3]
-
Capillary Electrophoresis (CE)
A simple and inexpensive method for the chiral separation of donepezil hydrochloride enantiomers in plasma.[4]
-
Electrophoretic Conditions:
-
Sample Preparation:
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
A highly sensitive and rapid method for the quantification of donepezil in human plasma.[5]
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: Thermo Hypersil GOLD C18 (150 × 2.1 mm, 1.9 µm)[5]
-
Mobile Phase: Isocratic elution with 5% acetic acid in 20 mM ammonium acetate and 100% acetonitrile (60:40, v/v)[5]
-
Flow Rate: 0.3 mL/min[5]
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode[5]
-
Internal Standard: Donepezil-D4[5]
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Extract donepezil from human plasma using a mixture of hexane and ethyl acetate (70:30 v/v).[5]
-
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, a critical step before inter-laboratory trials.
Caption: Workflow for Analytical Method Validation and Inter-Laboratory Comparison.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Separation and determination of donepezil hydrochloride enantiomers in plasma by capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of donepezil in human plasma by liquid chromatography/tandem mass spectrometry employing an automated liquid-liquid extraction based on 96-well format plates. Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. jocpr.com [jocpr.com]
A Comparative Analysis of High-Dose Versus Standard-Dose Donepezil in the Management of Alzheimer's Disease
A guide for researchers and drug development professionals on the efficacy, safety, and mechanistic underpinnings of donepezil dosing strategies.
This guide provides a comprehensive comparison of high-dose and standard-dose racemic donepezil for the treatment of moderate to severe Alzheimer's disease (AD). While the primary focus of available clinical data is on the racemic mixture, this guide will also touch upon the pharmacological properties of donepezil's enantiomers where information is available. The content is structured to provide researchers, scientists, and drug development professionals with a detailed overview of the current evidence, including quantitative data from clinical trials, experimental protocols, and insights into the relevant signaling pathways.
Executive Summary
Donepezil, a reversible acetylcholinesterase inhibitor, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] Standard-dose racemic donepezil (5-10 mg/day) has been the mainstay of treatment for many years.[3] More recently, a high-dose formulation (23 mg/day) has been investigated for patients with moderate to severe AD who may be experiencing disease progression on the standard dose.[4][5] This guide synthesizes the key findings from pivotal clinical trials to elucidate the comparative efficacy and safety of these two dosing regimens. A meta-analysis of five randomized controlled trials involving 2974 participants concluded that high-dose donepezil is more effective than the standard dose in improving cognitive function in elderly patients with moderate-to-severe AD.[6][7] However, this enhanced efficacy comes with considerations regarding tolerability, particularly an increased risk of certain adverse events.[4][6][7]
It is important to note that donepezil is a racemic mixture of (R)- and (S)-enantiomers, both of which are known to inhibit acetylcholinesterase.[2] While the clinical development has focused on the racemic mixture, the specific contribution and potential differential effects of high doses of the individual enantiomers, such as (S)-donepezil, have not been extensively reported in publicly available clinical trial data.
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative data from a major 24-week, randomized, double-blind clinical trial (NCT00478205) comparing high-dose (23 mg/day) sustained-release (SR) racemic donepezil to standard-dose (10 mg/day) immediate-release (IR) racemic donepezil in patients with moderate to severe Alzheimer's disease.[3][4][8]
Table 1: Cognitive Efficacy Outcomes
| Outcome Measure | High-Dose Donepezil (23 mg/day) | Standard-Dose Donepezil (10 mg/day) | Difference (LSMD) | p-value | Citation |
| Severe Impairment Battery (SIB) Score Change from Baseline | +2.6 | +0.4 | 2.2 | < 0.001 | [4] |
LSMD: Least Squares Mean Difference
Table 2: Global Functioning Outcomes
| Outcome Measure | High-Dose Donepezil (23 mg/day) | Standard-Dose Donepezil (10 mg/day) | Between-Treatment Difference | Citation |
| Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-plus) Score | 4.23 | 4.29 | Not Significant | [4] |
Table 3: Key Safety and Tolerability Findings
| Adverse Event | High-Dose Donepezil (23 mg/day) (n=963) | Standard-Dose Donepezil (10 mg/day) (n=471) | Citation |
| Overall Treatment-Emergent Adverse Events (TEAEs) | 73.7% | 63.7% | [4] |
| Nausea | 0.9% (severe) | 0.2% (severe) | [4] |
| Vomiting | 0.6% (severe) | 0.0% (severe) | [4] |
| Dizziness | 0.7% (severe) | 0.2% (severe) | [4] |
| Withdrawals due to Adverse Events | 30.2% | 17.9% | [4] |
Experimental Protocols
The data presented above were primarily derived from a large-scale, multicenter, randomized, double-blind, parallel-group study (NCT00478205). The key aspects of the experimental protocol are detailed below.[3][8]
Study Design and Population
-
Design: 24-week, randomized, double-blind, double-dummy, parallel-group comparison.[8]
-
Participants: Patients aged 45-90 years with a diagnosis of probable Alzheimer's disease and a Mini-Mental State Examination (MMSE) score of 0-20 (indicating moderate to severe impairment).[3] A key inclusion criterion was stable treatment with 10 mg/day of immediate-release donepezil for at least 3 months prior to screening.[8][9]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either 23 mg sustained-release donepezil or continue with 10 mg immediate-release donepezil.[8]
Intervention
-
High-Dose Group: Received a 23 mg sustained-release donepezil tablet and a placebo tablet identical in appearance to the 10 mg immediate-release tablet, taken once daily.[8]
-
Standard-Dose Group: Received a 10 mg immediate-release donepezil tablet and a placebo tablet identical in appearance to the 23 mg sustained-release tablet, taken once daily.[8]
Outcome Measures
-
Primary Efficacy Endpoints:
-
Severe Impairment Battery (SIB): This is a neuropsychological assessment designed to evaluate a wide range of cognitive functions in severely demented patients, with a total score ranging from 0 to 133.[7][10][11] It assesses domains such as attention, orientation, language, memory, visuospatial ability, and construction.[7]
-
Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-plus): A global assessment of change based on a semi-structured interview with the patient and caregiver.[6][12][13] It uses a 7-point scale to rate the overall change in the patient's condition.[6]
-
-
Safety Assessments: Monitored through the reporting of treatment-emergent adverse events (TEAEs), clinical laboratory tests, 12-lead ECGs, and physical and neurological examinations.[3]
Signaling Pathways and Mechanism of Action
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), which increases the availability of acetylcholine in the synaptic cleft.[1][2][10][14] However, research suggests that donepezil may also exert its effects through other, non-cholinergic pathways that could contribute to its neuroprotective properties.[15]
Cholinergic and Neuroprotective Signaling
Caption: Donepezil's multifaceted mechanism of action.
Anti-inflammatory Signaling
Donepezil has also been shown to possess anti-inflammatory properties, which may contribute to its therapeutic effects in Alzheimer's disease, a condition with a significant neuroinflammatory component.
Caption: Anti-inflammatory effects of donepezil.
Discussion and Future Directions
The available evidence indicates that high-dose (23 mg/day) racemic donepezil offers a statistically significant, albeit modest, cognitive benefit over the standard (10 mg/day) dose in patients with moderate to severe Alzheimer's disease.[4] This improvement, however, is not consistently observed in measures of global function.[4] The decision to escalate the dose should be made on an individual patient basis, carefully weighing the potential for cognitive improvement against the increased risk of adverse events, particularly gastrointestinal side effects.[4][5]
A significant gap in the current literature is the lack of clinical trials specifically designed to evaluate the efficacy and safety of high-dose this compound. As both enantiomers of donepezil are pharmacologically active, understanding their individual contributions and potential for differential efficacy and tolerability at higher doses is a critical area for future research. Such studies could potentially lead to the development of more refined and personalized treatment strategies for individuals with Alzheimer's disease. Further investigation into the non-cholinergic, neuroprotective, and anti-inflammatory mechanisms of donepezil and its enantiomers may also unveil novel therapeutic targets and approaches.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effectiveness and Tolerability of High-Dose (23 mg/d) Versus Standard-Dose (10 mg/d) Donepezil in Moderate to Severe Alzheimer’s Disease: A 24-Week, Randomized, Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of donepezil: a new treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. health.utah.edu [health.utah.edu]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Development and validation of the Greek Severe Impairment Battery (SIB) | International Psychogeriatrics | Cambridge Core [cambridge.org]
- 11. Severe impairment battery. A neuropsychological test for severely demented patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Qualitative analysis of the clinician interview-based impression of change (Plus): methodological issues and implications for clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Clinician's Interview-Based Impression of Change (Plus caregiver input) and goal attainment in two dementia drug trials: Clinical meaningfulness and the initial treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 15. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Range of (S)-Donepezil Assays
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is paramount to ensure data integrity and regulatory compliance. This guide provides a comparative analysis of the linearity and range of various high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays developed for the quantification of (S)-donepezil. The data presented is supported by detailed experimental protocols, offering a comprehensive resource for validating this compound assays.
Quantitative Comparison of Assay Linearity and Range
The following table summarizes the key validation parameters for linearity and range from several published analytical methods for donepezil enantiomers. This allows for a direct comparison of the performance of different assays.
| Method | Analyte(s) | Linearity Range | Correlation Coefficient (r) | Regression Equation | Reference |
| Chiral HPLC-UV | (S)-(+)-DP & (R)-(-)-DP | 25 - 2500 ng/mL | 0.999 | y = 0.2643x – 0.0047 ((S)-DP) | [1] |
| Chiral HPLC-UV | Donepezil Enantiomers | 0.05 - 2 µg/mL | > 0.994 | Not Specified | [2][3] |
| LC-MS/MS | R-donepezil & S-donepezil | 0.0206 - 51.6 ng/mL | Not Specified | Not Specified | [4] |
| LC-MS/MS | Donepezil | 0.1 - 100 ng/mL | 0.9993 | Not Specified | [5] |
| LC-MS/MS | Donepezil | 0.5 - 1000 ng/mL | ≥ 0.9999 | Not Specified | [6] |
| RP-HPLC | Donepezil HCl | 0.125 - 16 µg/mL | 0.9997 | y = 9965.5x + 1699.4 | [7] |
| RP-HPLC | Donepezil HCl | 40 - 120 µg/mL | 0.9970 | Not Specified | [8] |
| UV Spectrophotometry | Donepezil HCl | 4 - 20 µg/mL | 0.999 | y = 0.037x + 0.018 | [9] |
DP: Donepezil
Experimental Protocols
The validation of linearity and range is a critical component of ensuring an analytical method is fit for its intended purpose.[10][11] The protocols described below are based on established methods for the analysis of donepezil enantiomers and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[12][13][14]
Protocol 1: Chiral HPLC-UV Method for (S)- and (R)-Donepezil[1]
This method is designed for the simultaneous determination of S-(+)- and R-(-)-donepezil hydrochloride in pharmaceutical tablets.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: Chiralcel-OJ-H column.
-
Mobile Phase: A mixture of ethanol, n-hexane, and triethylamine in a ratio of 20:80:0.3 (v/v/v).
-
Detection Wavelength: 268 nm.
-
Internal Standard: Arotinolol.
-
Linearity and Range Validation:
-
Prepare a stock solution of S-(+)- and R-(-)-donepezil.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 25 ng/mL to 2500 ng/mL for each enantiomer.[1]
-
Inject each standard solution into the HPLC system in triplicate.
-
Construct a calibration curve by plotting the peak area of each enantiomer against its corresponding concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r) of the calibration curve.[1] A correlation coefficient of 0.999 is considered acceptable.[1]
-
Protocol 2: LC-MS/MS Method for Donepezil Enantiomers in Human Plasma[4]
This bioanalytical method is suitable for pharmacokinetic studies and offers high sensitivity and selectivity.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: A liquid-liquid extraction procedure is employed to extract the donepezil enantiomers from the plasma matrix.
-
Linearity and Range Validation:
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of S-donepezil and R-donepezil, covering a range of 0.0206 ng/mL to 51.6 ng/mL.[4]
-
Process these standards using the established liquid-liquid extraction protocol.
-
Analyze the extracted samples using the LC-MS/MS system.
-
Generate a calibration curve by plotting the analyte-to-internal standard peak area ratio against the nominal concentration of each enantiomer.
-
The linearity is assessed by the correlation coefficient of the calibration curve. The range is defined as the concentrations between the lower and upper limits of quantification (LLOQ and ULOQ) that demonstrate acceptable precision and accuracy.[4]
-
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for validating the linearity and range of an analytical assay, a fundamental process in method validation.
Caption: A flowchart of the experimental workflow for validating the linearity and range of an analytical assay.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Stereoselective HPLC assay of donepezil enantiomers with UV detection and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijcpa.in [ijcpa.in]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for (S)-Donepezil
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals handling (S)-donepezil, a chiral compound used in pharmaceutical research, adherence to proper disposal protocols is paramount to protect both personnel and the ecosystem. This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, ensuring that its potential hazards are effectively mitigated.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical safety goggles, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[3][4] In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention.[1][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data for Donepezil Hydrochloride, providing a basis for understanding its toxicological and environmental profile.
Toxicological Data
| Parameter | Species | Route | Value | Assessment |
| Acute Oral Toxicity | Rat | Oral | TDLo: 1 mg/kg | Highly toxic after single ingestion |
| Acute Oral Toxicity | Rat | Oral | LD50: > 5000 mg/kg | - |
| Acute Intravenous Toxicity | Mouse | IV | LD50: 3.7 mg/kg | - |
Source: TCI Chemicals Safety Data Sheet, Pfizer Material Safety Data Sheet[5]
Environmental Fate and Ecotoxicity
| Parameter | Value/Assessment |
| Persistence | Potentially persistent.[7] |
| Bioaccumulation | High potential to bioconcentrate in aquatic biota (Log P ~4.7).[7] |
| Aquatic Toxicity | Very high acute toxicity to crustaceans (recalculated).[7] |
| Environmental Risk | Associated with a certain environmental risk from a Swedish perspective.[7] |
Source: Janusinfo.se[7]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local regulations.[8] The following procedure outlines a general workflow for its safe disposal:
-
Waste Identification and Segregation :
-
Identify all waste containing this compound, including pure compound, contaminated labware (e.g., vials, gloves, absorbent paper), and solutions.
-
Segregate this compound waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.[9]
-
-
Containerization :
-
Place solid this compound waste and contaminated materials into a designated, leak-proof, and clearly labeled hazardous waste container.[10] The container should be made of a material compatible with the chemical.
-
For liquid waste containing this compound, use a sealed, non-reactive container.[10] Do not mix with other incompatible wastes.[6]
-
-
Labeling :
-
Storage :
-
Arranging for Disposal :
Important Considerations :
-
Do Not Dispose Down the Drain : Due to its environmental risks, this compound should not be disposed of down the sink or in the regular trash.[1][13][14]
-
Regulatory Compliance : Always adhere to the guidelines set by regulatory bodies such as the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[8][13]
-
Spill Management : In the event of a spill, contain the material, prevent dust formation, and clean the area using appropriate methods such as a damp cloth or a filtered vacuum for dry solids.[3][4] Place all cleanup materials in a sealed container for hazardous waste disposal.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Donepezil - Janusinfo.se [janusinfo.se]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. pharmacopoeia.com [pharmacopoeia.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 14. mde.maryland.gov [mde.maryland.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
